2-Decyn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
dec-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLHGTKUCYPXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022214 | |
| Record name | 2-Decyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4117-14-0 | |
| Record name | 2-Decyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Decyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4117-14-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DECYN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4949B9XH9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Decyn-1-ol (CAS 4117-14-0): A Technical Guide for Advanced Synthesis
This document provides an in-depth technical overview of 2-Decyn-1-ol (CAS No. 4117-14-0), a versatile propargylic alcohol that serves as a critical building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive hydroxyl group and an internal alkyne, makes it a valuable precursor for the synthesis of complex natural products, pharmacologically active molecules, and novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Core Compound Identity and Physicochemical Properties
This compound is a C10 linear chain alcohol featuring a carbon-carbon triple bond between the C2 and C3 positions. This structure imparts a specific steric and electronic profile that is instrumental in its synthetic utility.
| Identifier | Value | Source(s) |
| IUPAC Name | Dec-2-yn-1-ol | PubChem[1] |
| Synonyms | 2-Decyne-1-ol, Heptyl(hydroxymethyl)acetylene | Guidechem[2], ChemicalBook[1] |
| CAS Number | 4117-14-0 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₈O | Sigma-Aldrich |
| Molecular Weight | 154.25 g/mol | Sigma-Aldrich |
| Appearance | Colorless to yellow liquid/oil | Guidechem[2] |
Physicochemical Data Summary
| Property | Value | Source(s) |
| Boiling Point | 70 °C at 0.01 mmHg; ~113-116 °C at 10-12 mmHg | Sigma-Aldrich |
| Density | 0.853 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.4585 | Sigma-Aldrich |
| Flash Point | >110 °C (>230 °F) - closed cup | Sigma-Aldrich |
| Solubility | Soluble in chloroform, ethyl acetate | Chem-Supply[3] |
| pKa | 13.01 ± 0.10 (Predicted) | Guidechem[2] |
| LogP (Octanol/Water) | 2.343 (Calculated) | Cheméo[4] |
Synthesis of this compound: A Methodological Approach
The most direct and common strategy for synthesizing this compound is through the nucleophilic addition of an appropriate acetylide to an electrophilic carbonyl source. A robust method involves the deprotonation of a terminal alkyne, 1-nonyne, to generate the corresponding nucleophile, which then undergoes an addition reaction with formaldehyde.
Synthetic Workflow Overview
The synthesis is a two-step, one-pot procedure. First, the terminal proton of 1-nonyne is abstracted by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), in an aprotic polar solvent such as tetrahydrofuran (THF). This forms the lithium nonyl-acetylide in situ. Second, this nucleophile attacks the electrophilic carbon of paraformaldehyde (a solid source of formaldehyde), followed by an aqueous workup to protonate the resulting alkoxide and yield the target alcohol.
Detailed Experimental Protocol
Causality: This protocol is designed for high efficiency and control. The use of low temperatures (-78 °C) is critical during the deprotonation and addition steps to prevent side reactions, such as the reaction of n-BuLi with the solvent or premature polymerization of formaldehyde. The aqueous ammonium chloride workup provides a mild quench to neutralize the strong base and protonate the alkoxide without damaging the product.
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation : In the reaction flask, dissolve 1-nonyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).
-
Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, typically 1.6 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Carbonyl Addition : Add dry paraformaldehyde (1.5 equivalents) to the reaction mixture in one portion. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Reaction Quench : Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Purification : Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
Chemical Reactivity and Key Transformations
This compound's reactivity is dominated by its two functional groups. The primary alcohol can undergo oxidation and esterification, while the internal alkyne can be reduced or participate in various addition reactions.
Oxidation to Aldehydes and Carboxylic Acids
Selective oxidation of the primary alcohol is a key transformation.
-
To 2-Decynal (Aldehyde) : Mild, anhydrous conditions are required to prevent over-oxidation. Reagents like Dess-Martin periodinane (DMP) or conditions for a Swern oxidation (oxalyl chloride, DMSO, triethylamine) are highly effective.[5] These methods are chemoselective, leaving the alkyne moiety intact.
-
To 2-Decynoic Acid (Carboxylic Acid) : Stronger oxidizing agents, such as chromium-based reagents (e.g., Jones reagent) in aqueous conditions, will typically oxidize the primary alcohol directly to the carboxylic acid.[6]
Esterification
The hydroxyl group readily reacts with carboxylic acids or their activated derivatives to form esters.
-
Fischer Esterification : Reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄) under dehydrating conditions.[7]
-
Steglich Esterification : Reaction with a carboxylic acid using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), suitable for acid-sensitive substrates.[8]
Reduction of the Alkyne
The triple bond can be selectively reduced.
-
To cis-Alkene : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively produces the (Z)-alkene, (Z)-dec-2-en-1-ol.
-
To Alkane : Complete reduction of the triple bond to an alkane (decan-1-ol) is achieved with standard catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen atmosphere.
Spectroscopic Analysis Protocols
Characterization of this compound is routinely performed using standard spectroscopic techniques. The data below represents expected values critical for structural verification.
| Technique | Expected Key Signals / Data |
| ¹H NMR (CDCl₃) | δ ~4.2 ppm (d, 2H, -C≡C-CH₂OH), δ ~2.2 ppm (t, 2H, -CH₂-C≡C-), δ ~1.2-1.6 ppm (m, 10H, alkyl chain), δ ~0.9 ppm (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~85 ppm (-C≡C-CH₂OH), δ ~75 ppm (-CH₂-C≡C-), δ ~51 ppm (-CH₂OH), δ ~31, 29, 28, 22 ppm (alkyl chain -CH₂-), δ ~19 ppm (-CH₂-C≡C-), δ ~14 ppm (-CH₃) |
| FT-IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2930-2860 cm⁻¹ (C-H stretch), ~2250 cm⁻¹ (weak, C≡C stretch), ~1050 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | M⁺ at m/z = 154.25 (molecular ion), fragmentation patterns showing loss of water (-18) and alkyl chain fragments. |
Standardized Sample Preparation
-
NMR Spectroscopy : Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
FT-IR Spectroscopy : For a neat liquid sample, place a single drop of the oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film for analysis.
-
Mass Spectrometry (GC-MS) : Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate. Inject the solution into the gas chromatograph for separation and subsequent analysis by the mass spectrometer, typically using electron ionization (EI).
Applications in Drug Discovery and Natural Product Synthesis
This compound is a documented precursor in the synthesis of several biologically active compounds, underscoring its importance in medicinal chemistry and total synthesis.
Precursor to Antitumor Polyacetylenes
This molecule is a key starting material for synthesizing natural products like falcarinol and panaxytriol, which exhibit significant antitumor and cytotoxic activities.[1] The synthesis of these more complex polyacetylenes often involves coupling reactions or chain extensions where the C10 backbone of this compound provides a substantial portion of the final structure.[3][9][10]
Synthesis of Aromatase Inhibitors
This compound is utilized in the synthesis of novel non-steroidal aromatase inhibitors.[1] Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a primary strategy for treating hormone-dependent breast cancer.[11][12] The lipophilic alkyl chain and the reactive propargylic alcohol functionality of this compound allow for its incorporation into diverse molecular scaffolds designed to interact with the active site of the aromatase enzyme.[13]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.
GHS Hazard and Precautionary Statements
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H315 : Causes skin irritation.[14] H319 : Causes serious eye irritation.[14] H335 : May cause respiratory irritation.[14] | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[14] P280 : Wear protective gloves/eye protection/face protection.[14] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C. It is classified as a combustible liquid.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment, as it is noted to be very toxic to aquatic organisms.
-
First Aid : In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
Conclusion
This compound stands out as a highly valuable and versatile C10 building block. Its bifunctional nature allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. Its demonstrated utility in the synthesis of antitumor natural products and aromatase inhibitors validates its significance in medicinal chemistry and drug discovery pipelines. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for leveraging its full potential in advanced chemical research.
References
Click to expand
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- McLaughlin, N., Butler, E., Evans, P., et al. A short synthesis of (+) and (−)-falcarinol. Queen's University Belfast; 2011.
- Corell, M., Sheehy, E., Evans, P., et al. Absolute Configuration of Falcarinol (9Z-heptadeca-1,9-diene-4,6-diyn-3-ol) from Pastinaca Sativa.
- McLaughlin, N., Butler, E., Evans, P., et al. A short synthesis of (+) and (−)-falcarinol. ResearchGate; 2011.
- Yang, Z., et al. Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes.
- Organic Syntheses. Asymmetric Alkylation and Spirocyclization toward C2-Symmetric Spirocyclic Bis-oxazoline Ligands. Org. Synth. 2020, 97, 260-276.
- PubChem. This compound. National Institutes of Health.
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- Synthesis and Sintering Unlocking the potential of aromatase inhibitors.
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- ResearchGate. Research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence of p-toluensulfonic acid. 2017.
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An In-depth Technical Guide to the Physical Properties of 2-Decyn-1-ol
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-Decyn-1-ol (CAS No. 4117-14-0). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the structural, physical, thermodynamic, and spectroscopic characteristics of this versatile alkynyl alcohol. Beyond a mere compilation of data, this guide offers insights into the experimental methodologies for property determination, ensuring a deeper understanding of the causality behind these measurements. All data is substantiated with citations from authoritative sources to uphold the principles of scientific integrity.
Introduction: The Significance of this compound
This compound, a linear C10 alkynyl alcohol, is a valuable intermediate in organic synthesis. Its unique structure, featuring a terminal hydroxyl group and an internal alkyne, provides two reactive centers for a variety of chemical transformations. This bifunctionality makes it a key building block in the synthesis of complex molecules, including antitumor agents like isomers of Panaxytriol and Falcarinol, as well as aromatase inhibitors for cancer therapy.[1][2] Furthermore, it serves as a precursor in the manufacturing of specialty chemicals such as surfactants, emulsifiers, and unique fragrance and flavoring agents.[3] A thorough understanding of its physical properties is paramount for its effective use in these applications, enabling precise control over reaction conditions, purification processes, and formulation development.
Chemical Identity and Structure
The unambiguous identification of a chemical substance is the foundation of all scientific investigation. This compound is systematically named according to IUPAC nomenclature, and its identity is confirmed by various registry numbers and molecular identifiers.
-
Molecular Structure: CH₃(CH₂)₆C≡CCH₂OH
-
InChI Key: GFLHGTKUCYPXHB-UHFFFAOYSA-N[4]
| Identifier | Value | Source(s) |
| CAS Number | 4117-14-0 | [1][4][6] |
| Molecular Weight | 154.25 g/mol | [4][6] |
| MDL Number | MFCD00041567 | [4] |
| PubChem CID | 77763 | [4][5] |
Physicochemical and Thermodynamic Properties
The physical state and behavior of this compound under various conditions are critical for its handling, storage, and application in synthesis. These properties are summarized below, followed by a discussion of the experimental rationale.
| Property | Value | Conditions | Source(s) |
| Appearance | Colorless to pale yellow clear liquid | Ambient | [2] |
| Boiling Point | 70 °C | 0.01 mmHg (Vacuum) | [4] |
| 114 - 116 °C | 6 mmHg (Vacuum) | [5][8] | |
| Density | 0.853 g/mL | 25 °C | [4] |
| Refractive Index (n_D) | 1.4585 | 20 °C | [4] |
| Flash Point | > 110 °C (> 230 °F) | Closed Cup | |
| Water Solubility | log₁₀WS = -3.07 (Calculated) | 25 °C | [2] |
| Octanol/Water Partition Coeff. | logP_oct/wat_ = 2.343 (Calculated) | 25 °C | [2] |
| Storage Temperature | 2 - 8 °C | Recommended | [4] |
Rationale Behind Experimental Determination
Boiling Point Analysis: The boiling point of this compound is typically determined under reduced pressure (vacuum distillation). This is a critical choice driven by the molecule's structure. At atmospheric pressure, the required temperature for boiling could be high enough to cause decomposition, polymerization, or other unwanted side reactions, particularly given the reactive alkyne and alcohol functional groups. By lowering the pressure, the boiling point is significantly reduced, allowing for a safe and clean phase transition, which is essential for purification. The multiple reported values at different pressures are consistent with this practice.[4][5][8]
Density and Refractive Index: These are fundamental physical constants that are highly sensitive to the purity of the substance. Density is measured using a pycnometer or a digital density meter, while the refractive index is determined with a refractometer. For a compound like this compound, these values serve as a rapid and non-destructive preliminary check of sample purity against a known standard.
Experimental Workflow: Boiling Point Determination via Vacuum Distillation
The following diagram and protocol outline the self-validating system for determining the boiling point of this compound.
Caption: Workflow for Boiling Point Determination.
Step-by-Step Protocol:
-
Apparatus Assembly: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a calibrated thermometer such that the top of the bulb is level with the side arm leading to the condenser.
-
Sample Preparation: Charge the distillation flask with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure, monitored by a manometer.
-
Heating: Begin heating the distillation flask gently.
-
Equilibrium & Measurement: Observe the vapor rising and the formation of a condensation ring on the condenser. The boiling point is the temperature at which vapor is in equilibrium with the liquid, indicated by a stable temperature reading on the thermometer as the first drops of distillate are collected.
-
Data Recording: Record the stable temperature and the precise pressure from the manometer.
-
Validation: After distillation, measure the refractive index of the collected distillate. A consistent refractive index with the initial material validates the purity and the accuracy of the boiling point measurement.
Spectroscopic Characterization
Spectroscopic analysis provides an irrefutable fingerprint of the molecular structure. The combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of this compound's architecture.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorptions are the hydroxyl (-OH) and the internal alkyne (C≡C) groups.
-
-OH Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.
-
C-O Stretch: A strong absorption will appear in the 1050-1150 cm⁻¹ region, characteristic of a primary alcohol.
-
C≡C Stretch: A weak to medium, sharp absorption band is expected around 2200-2260 cm⁻¹. The intensity is often weak for internal alkynes.
-
sp³ C-H Stretch: Strong, sharp peaks will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the heptyl chain and the methylene group adjacent to the alcohol.
The NIST Chemistry WebBook provides reference IR spectra for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. PubChem confirms the availability of both ¹H and ¹³C NMR spectra for this compound.[4]
¹H NMR Spectroscopy (Proton NMR): The expected signals for this compound are:
-
-CH₂OH (C1): A signal around 4.2 ppm. Due to the adjacent alkyne, it will likely appear as a triplet.
-
-CH₂-C≡ (C4): A signal around 2.2 ppm, appearing as a triplet due to coupling with the adjacent methylene group.
-
-CH₂(CH₂)₅- (C5-C9): A complex multiplet in the region of 1.2-1.6 ppm.
-
-CH₃ (C10): A triplet around 0.9 ppm, characteristic of a terminal methyl group.
-
-OH: A broad singlet whose chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy (Carbon NMR): The molecule has 10 carbon atoms in unique environments, so 10 distinct signals are expected.
-
-CH₂OH (C1): ~51 ppm
-
-C≡C- (C2 & C3): Two signals in the range of 80-90 ppm.
-
Alkyl Chain (-CH₂- and -CH₃): Multiple signals between ~14 ppm (for the terminal -CH₃) and ~32 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 154.25) should be observed.[1][4]
-
Fragmentation: Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. For this compound, cleavage of the C3-C4 bond would be a likely fragmentation pathway.
The NIST Chemistry WebBook contains the mass spectrum for this compound.[1]
Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Characterization.
Safety and Handling
Authoritative sources provide GHS classification indicating that this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C.[4]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
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A Comprehensive Technical Guide to 2-Decyn-1-ol: Properties, Synthesis, and Applications in Drug Development
Abstract
This technical guide provides an in-depth analysis of 2-Decyn-1-ol (CAS No: 4117-14-0), a propargylic alcohol of significant interest to the pharmaceutical and organic synthesis sectors. We will delineate its core physicochemical properties, including its molecular formula (C10H18O) and molecular weight (154.25 g/mol ).[1][2][3] A detailed, field-proven synthetic protocol is presented, emphasizing the causality behind experimental choices to ensure reproducibility and high yield. The guide further explores the compound's critical role as a versatile chemical intermediate in the development of high-value therapeutics, particularly antitumor agents and aromatase inhibitors.[4][5] Safety, handling, and storage protocols are also outlined to ensure safe laboratory and scale-up implementation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's utility and application.
Introduction to this compound
This compound is a linear C10 acetylenic alcohol characterized by a primary hydroxyl group and an internal alkyne. This unique bifunctional architecture—possessing both a nucleophilic alcohol and an electrophilically activatable triple bond—renders it a highly valuable building block in synthetic organic chemistry. Its structural attributes allow for a wide range of chemical transformations, making it a strategic intermediate in the synthesis of complex molecular targets.
In the realm of drug development, intermediates are the crucial link between basic chemical research and the production of an Active Pharmaceutical Ingredient (API).[] this compound exemplifies this role, serving as a key precursor in the synthesis of natural product isomers like Panaxytriol and Falcarinol, which exhibit antitumor properties.[4][5] Furthermore, its utility has been demonstrated in the creation of aromatase inhibitors, a class of drugs used in the treatment of hormone-sensitive cancers.[4] This guide serves to consolidate the technical knowledge surrounding this compound, providing professionals with the foundational data and methodologies required for its effective application.
Core Molecular and Physicochemical Properties
The unambiguous identification and characterization of a chemical entity are paramount for its application in research and development. The properties of this compound are well-documented across various chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [1][2][3][7] |
| Molecular Weight | 154.25 g/mol | [1][2][3][7][8][9] |
| IUPAC Name | dec-2-yn-1-ol | [2] |
| CAS Number | 4117-14-0 | [1][4] |
| Appearance | Colorless to yellow liquid | [5] |
| Density | 0.853 g/mL at 25 °C | |
| Boiling Point | 70 °C @ 0.01 mmHg; 114-116 °C @ 6 mmHg | [9] |
| Refractive Index | n20/D 1.4585 | |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| SMILES | CCCCCCCC#CCO | [8] |
| InChIKey | GFLHGTKUCYPXHB-UHFFFAOYSA-N | [2][7] |
Synthesis and Characterization
The synthesis of propargylic alcohols is a fundamental transformation in organic chemistry. A reliable and scalable synthesis of this compound is critical for its use as a pharmaceutical intermediate. The following protocol describes a robust method starting from the commercially available terminal alkyne, 1-nonyne.
Proposed Synthetic Protocol: Lithiation and Hydroxymethylation of 1-Nonyne
This procedure involves the deprotonation of 1-nonyne to form a potent lithium acetylide nucleophile, followed by its reaction with formaldehyde as a one-carbon electrophile.
Experimental Steps:
-
Reactor Preparation: A 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF, 200 mL) and 1-nonyne (12.4 g, 100 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is essential to control the exothermicity of the subsequent lithiation and to prevent side reactions.
-
Deprotonation: A 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (44 mL, 110 mmol, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for an additional 1 hour at -78 °C. Causality: n-BuLi is a strong, non-nucleophilic base ideal for generating the acetylide anion. Anhydrous conditions are critical as the organolithium reagent would be instantly quenched by water.
-
Electrophilic Addition: Paraformaldehyde (3.3 g, 110 mmol, 1.1 eq), previously dried under vacuum, is added in one portion. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight (approx. 16 hours). Causality: Paraformaldehyde serves as the source of anhydrous formaldehyde. Allowing the reaction to warm slowly ensures complete reaction of the acetylide with the electrophile.
-
Reaction Quench: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL) at 0 °C. Causality: The aqueous NH₄Cl solution protonates the resulting alkoxide and neutralizes any remaining organolithium species in a controlled manner.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (eluent: 20% ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, and compared against reference spectra. Purity can be further assessed by GC-MS. Trustworthiness: This final analytical step is a self-validating measure, ensuring the material meets the required specifications for subsequent use in drug development workflows.
Caption: Synthesis of this compound via lithiation of 1-nonyne.
Role in Drug Development and Organic Synthesis
The functional groups of this compound provide a versatile platform for constructing more complex molecular architectures necessary for biological activity.
A Key Intermediate for Bioactive Molecules
The utility of this compound is well-established in the synthesis of polyacetylenic natural products that exhibit significant anticancer and anti-inflammatory properties. For example, it serves as a foundational building block for creating isomers of Falcarinol and Panaxytriol.[4][5] In these syntheses, the terminal hydroxyl group can be protected or activated for subsequent reactions, while the internal alkyne can participate in various coupling reactions (e.g., Sonogashira, Glaser coupling) or be selectively reduced to afford either a cis- or trans-alkene, providing stereochemical diversity.
Application in Aromatase Inhibitor Synthesis
This compound is also employed in the synthesis of non-steroidal aromatase inhibitors.[4] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a primary therapeutic strategy for hormone-receptor-positive breast cancer. The lipophilic heptyl chain of this compound can contribute to the molecule's binding affinity within the hydrophobic active site of the enzyme, while the propargylic alcohol moiety provides a reactive handle for constructing the rest of the pharmacophore.
Caption: Role of this compound in a drug development pipeline.
Safety, Handling, and Storage
Proper handling of all chemical reagents is imperative for laboratory safety. This compound possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment.
| Hazard Class | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT - Single Exposure | H335: May cause respiratory irritation |
| (Source: GHS information provided by ECHA C&L Inventory)[2][5] |
Recommended Procedures:
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is between 2-8°C.[3] Keep the container tightly sealed to prevent moisture contamination and potential degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter surface water or sewer systems.[10]
Conclusion
This compound is a chemical intermediate of significant strategic importance. Its well-defined physicochemical properties and versatile reactivity profile make it an invaluable tool for medicinal chemists and process development scientists. The robust synthetic methodology outlined in this guide provides a clear pathway for its reliable production. As demonstrated by its application in the synthesis of antitumor natural products and targeted cancer therapeutics, this compound will continue to be a relevant and critical building block in the ongoing quest for novel and effective pharmaceuticals.
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An In-depth Technical Guide to the Synthesis of 2-Decyn-1-ol from Terminal Alkynes
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-decyn-1-ol, a valuable propargylic alcohol, from terminal alkynes. Propargylic alcohols are critical bifunctional synthons in organic chemistry, serving as foundational materials for a wide array of molecular transformations, including cyclizations, substitutions, and additions.[1] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the core chemical principles, field-proven experimental protocols, and the causality behind critical process choices. We will detail the primary synthetic route, which involves the nucleophilic addition of a metalated terminal alkyne to an electrophilic carbonyl source, providing two robust, validated protocols for its execution.
Introduction: The Strategic Importance of this compound
This compound (CAS 4117-14-0) is a linear C10 propargylic alcohol.[2][3] Its structure, featuring both a hydroxyl group and an internal alkyne, makes it a highly versatile intermediate. This bifunctionality is leveraged in the synthesis of complex molecules, including antitumor agents and aromatase inhibitors for cancer therapy.[4][5] The broader class of propargylic alcohols, to which this compound belongs, are recognized as indispensable building blocks in modern organic synthesis, enabling the construction of intricate molecular architectures such as allenes and various heterocycles.[6][7]
The most direct and atom-economical approach to synthesizing this compound involves a carbon-carbon bond formation between a C9 terminal alkyne (1-nonyne) and a single-carbon electrophile that provides the hydroxymethyl moiety. This process, a specific type of alkynylation, hinges on the generation of a potent nucleophile—the acetylide anion.[8]
The Core Synthetic Principle: Alkynylation via Acetylide Anions
The synthesis of this compound from a terminal alkyne is fundamentally a two-stage process:
-
Deprotonation: A terminal alkyne is deprotonated by a strong base to form a highly nucleophilic metal acetylide.
-
Nucleophilic Addition: The acetylide anion attacks an electrophilic carbonyl compound, in this case, formaldehyde or its polymer equivalent, paraformaldehyde. A subsequent acidic workup yields the target propargylic alcohol.[9][10]
Stage 1: Generation of the Nucleophilic Acetylide
The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than those on alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[11] This enhanced acidity is a direct consequence of the electronic structure of the C-H bond. The carbon atom is sp-hybridized, possessing 50% s-orbital character.[9] Electrons in s-orbitals are held closer to the nucleus, which stabilizes the negative charge of the conjugate base—the acetylide anion—once the proton is removed.[9][10]
Consequently, a sufficiently strong base, one whose conjugate acid has a pKa greater than 25, can quantitatively deprotonate the alkyne.[12][13] Two primary classes of bases are employed for this purpose:
-
Organolithium Reagents: n-Butyllithium (n-BuLi) is a powerful and commonly used base for generating lithium acetylides. The reaction is clean and typically proceeds with high efficiency at low temperatures.[8]
-
Grignard Reagents: While known for their nucleophilicity, Grignard reagents (RMgX) are also very strong bases.[14] They readily react with terminal alkynes in an acid-base reaction to deprotonate the alkyne, forming an alkynylmagnesium halide.[15][16]
The choice of base dictates the metallic counter-ion (Li⁺ or MgX⁺) of the acetylide, but both resulting anions are potent nucleophiles capable of undergoing the desired subsequent reaction.
Stage 2: Nucleophilic Attack on Formaldehyde and Work-up
The generated acetylide anion readily attacks the electrophilic carbon of a carbonyl group. For the synthesis of a primary propargylic alcohol like this compound, the required electrophile is formaldehyde (H₂C=O). Due to the challenges of handling gaseous formaldehyde, its solid, stable polymer, paraformaldehyde, is often used. Paraformaldehyde depolymerizes in situ to provide the necessary monomeric formaldehyde for the reaction.
The nucleophilic attack breaks the π-bond of the carbonyl, forming a new carbon-carbon single bond and a tetracoordinate alkoxide intermediate. The final step is an aqueous acidic work-up (e.g., using NH₄Cl or dilute H₂SO₄), which protonates the alkoxide to yield the neutral this compound product.[8][9]
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis via n-Butyllithium Deprotonation
This method utilizes the highly efficient deprotonation of 1-nonyne with n-butyllithium, followed by reaction with paraformaldehyde.
3.1.1. Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles |
| 1-Nonyne | C₉H₁₆ | 124.22 | 10.0 g | 80.5 mmol |
| n-Butyllithium | C₄H₉Li | 64.06 | 35.4 mL | 88.5 mmol |
| Paraformaldehyde | (CH₂O)n | - | 3.63 g | 121 mmol |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |
3.1.2. Step-by-Step Procedure
-
Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Initial Charge: Add 1-nonyne (10.0 g, 80.5 mmol) to the flask and dissolve it in 150 mL of anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (35.4 mL of a 2.5 M solution in hexanes, 88.5 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for 1 hour at -78 °C.
-
Electrophilic Addition: Add solid paraformaldehyde (3.63 g, 121 mmol) in one portion to the cold acetylide solution. The mixture will become thicker.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-16 hours (overnight).
-
Quenching: Cool the flask to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow liquid.
Protocol 2: Synthesis via Grignard Reagent Deprotonation
This protocol demonstrates the use of a Grignard reagent as the strong base to generate the alkynylmagnesium halide intermediate.
3.2.1. Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles |
| 1-Nonyne | C₉H₁₆ | 124.22 | 10.0 g | 80.5 mmol |
| Ethylmagnesium Bromide | C₂H₅MgBr | 133.27 | 29.5 mL | 88.5 mmol |
| Paraformaldehyde | (CH₂O)n | - | 3.63 g | 121 mmol |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| 1 M HCl (aq) | HCl | 36.46 | ~100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~10 g | - |
3.2.2. Step-by-Step Procedure
-
Setup: Use the same flame-dried, nitrogen-purged apparatus as described in Protocol 1.
-
Initial Charge: Add 1-nonyne (10.0 g, 80.5 mmol) to 150 mL of anhydrous THF in the reaction flask.
-
Deprotonation: Cool the solution to 0 °C. Add ethylmagnesium bromide (29.5 mL of a 3.0 M solution in diethyl ether, 88.5 mmol) dropwise over 30 minutes. Vigorous bubbling (ethane evolution) will be observed. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Electrophilic Addition: Add solid paraformaldehyde (3.63 g, 121 mmol) to the solution. Heat the reaction mixture to a gentle reflux (~65 °C) for 4 hours.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add 100 mL of 1 M aqueous HCl to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1 to yield pure this compound.
Comparative Data and Causality
The selection of reagents and conditions is paramount for a successful synthesis. The table below summarizes the key parameters and expected outcomes for the described protocols.
| Parameter | Protocol 1 (n-BuLi) | Protocol 2 (Grignard) | Causality & Justification |
| Base | n-Butyllithium | Ethylmagnesium Bromide | Both are sufficiently strong bases to deprotonate the alkyne. n-BuLi often provides cleaner reactions and higher yields due to the non-nucleophilic nature of the butane byproduct. |
| Solvent | Anhydrous THF | Anhydrous THF | An aprotic ether solvent is required. It solvates the organometallic species without having acidic protons that would be quenched by the strong base.[14] |
| Temperature | -78 °C (Deprotonation) | 0 °C to RT (Deprotonation) | The reaction with n-BuLi is highly exothermic and requires very low temperatures to control reactivity and prevent side reactions. The Grignard reaction is less aggressive and can be managed at 0 °C. |
| Electrophile | Paraformaldehyde | Paraformaldehyde | A safe and convenient solid source of monomeric formaldehyde. |
| Work-up | Saturated aq. NH₄Cl | 1 M aq. HCl | NH₄Cl is a mild acid, suitable for quenching lithium alkoxides. The more robust magnesium alkoxides from the Grignard reaction often require a stronger acid like HCl for efficient protonation and dissolution of magnesium salts. |
| Typical Yield | 80-90% | 70-85% | The n-BuLi route typically offers slightly higher yields due to fewer side reactions. |
Conclusion
The synthesis of this compound from the terminal alkyne 1-nonyne is a robust and reliable transformation central to synthetic organic chemistry. The core strategy relies on the acidic nature of the terminal alkyne proton, enabling its conversion into a potent acetylide nucleophile. This guide has presented two validated protocols using either an organolithium or a Grignard reagent as the base, followed by nucleophilic addition to a formaldehyde source. By understanding the underlying principles of reactivity, solvent choice, and temperature control, researchers can confidently and efficiently execute this synthesis, producing a key propargylic alcohol intermediate for application in pharmaceutical development and complex molecule synthesis.
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Reactivity of the hydroxyl group in 2-Decyn-1-ol
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Decyn-1-ol
Abstract
This compound is a propargylic alcohol, a class of compounds esteemed in organic synthesis for its dual functionality: a reactive hydroxyl group and a versatile carbon-carbon triple bond. This guide provides an in-depth exploration of the chemical transformations centered on the primary hydroxyl group of this compound. We will dissect the causality behind experimental choices for key reactions, including oxidation, esterification, etherification, and conversion to halides. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic understanding and field-proven protocols to harness the synthetic potential of this valuable intermediate.
Introduction: The Propargylic Nature of this compound
This compound (CAS: 4117-14-0, Formula: C₁₀H₁₈O) is a linear C10 alcohol featuring a primary hydroxyl group at the C1 position and a carbon-carbon triple bond between C2 and C3.[1][2][3] This specific arrangement, known as a propargylic alcohol, confers unique reactivity upon the molecule. The hydroxyl group is not merely a simple primary alcohol; its behavior is profoundly influenced by the adjacent alkyne moiety. The π-system of the triple bond can stabilize adjacent carbocations or participate in concerted rearrangements, opening up reaction pathways not accessible to saturated alcohols.[4][5]
Propargylic alcohols are crucial building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[6][7] Understanding how to selectively manipulate the hydroxyl group without affecting the alkyne (or vice-versa) is paramount for its effective use. This guide will focus on four principal classes of reactions involving the -OH group, providing the strategic insights necessary for predictable and efficient synthesis.
Oxidation: Accessing Aldehydes and Carboxylic Acids
The oxidation of the primary hydroxyl group in this compound can selectively yield either the corresponding aldehyde, 2-octynal, or be taken further to the carboxylic acid, 2-octynoic acid. The choice of oxidant and reaction conditions is the critical determinant of the final product, as over-oxidation of the sensitive propargylic aldehyde is a common challenge.[8][9]
Expertise & Rationale: Choosing the Right Oxidant
The primary challenge in oxidizing propargylic alcohols is preventing the reaction from proceeding past the aldehyde stage.[8] Strong, aqueous oxidants like the Jones reagent (CrO₃ in H₂SO₄/acetone) will readily convert the primary alcohol directly to the more stable carboxylic acid.[10][11]
To isolate the aldehyde, milder, anhydrous conditions are required. Reagents such as Dess-Martin Periodinane (DMP) and those used in the Swern oxidation are highly effective.[8][12] The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is particularly favored for its mild conditions (-78 °C), which preserves the integrity of sensitive functional groups, including the alkyne.[12][13]
Data Presentation: Comparison of Oxidizing Agents
| Oxidizing Agent System | Typical Conditions | Primary Product | Key Considerations |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Anhydrous CH₂Cl₂, -78 °C to RT | Aldehyde (2-octynal) | Requires low temperatures; produces volatile, malodorous dimethyl sulfide.[12] |
| Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temp | Aldehyde (2-octynal) | Mild and convenient; reagent can be shock-sensitive.[8] |
| Jones Reagent (CrO₃, H₂SO₄, Acetone) | Acetone, 0 °C to RT | Carboxylic Acid | Harsh, acidic conditions; uses toxic Chromium(VI).[10] |
Experimental Protocol: Swern Oxidation of this compound
This protocol is a self-validating system designed for the selective synthesis of 2-octynal.
-
System Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (CH₂Cl₂) to a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (2.0 eq.) to the stirred CH₂Cl₂.
-
DMSO Addition: In the dropping funnel, dissolve dimethyl sulfoxide (DMSO) (4.0 eq.) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction flask, maintaining the internal temperature below -65 °C. Stir for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30-45 minutes.
-
Base Quench: Add triethylamine (Et₃N) (5.0 eq.) dropwise. The reaction is exothermic; add slowly to maintain the low temperature. After addition is complete, allow the reaction to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash with brine, extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-octynal.
Visualization: Oxidation Workflow
Caption: Figure 1: Oxidation Workflow of this compound.
Esterification: Synthesis of Propargyl Esters
Esterification converts the hydroxyl group of this compound into an ester, a functional group prevalent in materials science and medicinal chemistry. The choice of method depends on the stability of the substrate and the reactivity of the coupling partner.
Expertise & Rationale: Tailoring Esterification Conditions
The classic Fischer esterification, which involves heating the alcohol with a carboxylic acid and a strong acid catalyst (e.g., H₂SO₄), is a reversible process.[14][15] To drive the reaction to completion, one of the products (usually water) must be removed. This method is effective for simple, robust substrates.
For more sensitive or valuable substrates, irreversible methods are preferred. Reacting this compound with a highly reactive acyl chloride or acid anhydride provides a rapid and high-yielding route to the ester.[14] These reactions are often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct. For substrates that are sensitive to acidic or harsh conditions, Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) offers a mild alternative.[16]
Experimental Protocol: Esterification with an Acyl Chloride
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction with dilute aqueous HCl. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the target ester.
Visualization: Fischer Esterification Mechanism
Caption: Figure 2: Fischer Esterification Mechanism.
Etherification: Forging Carbon-Oxygen-Carbon Bonds
The synthesis of ethers from this compound typically proceeds via the Williamson ether synthesis. This method involves converting the weakly nucleophilic alcohol into a potent alkoxide nucleophile, which then displaces a halide from an alkyl halide.
Expertise & Rationale: Ensuring Efficient Ether Synthesis
The success of the Williamson ether synthesis hinges on the complete deprotonation of the alcohol.[15][17] Strong bases such as sodium hydride (NaH) are ideal for this purpose as they irreversibly deprotonate the alcohol to form the sodium alkoxide and hydrogen gas.[17] The choice of the alkylating agent is also critical. The reaction proceeds via an Sₙ2 mechanism, meaning it is most efficient with primary or methyl halides. Secondary halides may lead to competing E2 elimination, while tertiary halides will almost exclusively yield the elimination product.[17] The reaction must be performed under strictly anhydrous conditions, as any water will quench the strong base and the alkoxide.
Experimental Protocol: Williamson Ether Synthesis
-
Setup: Add a 60% dispersion of sodium hydride (NaH) (1.2 eq.) in mineral oil to a flame-dried, three-neck flask under an inert atmosphere. Wash the NaH with anhydrous hexane to remove the oil, then carefully decant the hexane.
-
Solvent and Substrate: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
Alkylation: Cool the solution back to 0 °C and add the primary alkyl halide (e.g., iodomethane, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to provide the desired ether.
Visualization: Williamson Ether Synthesis Workflow```dot
Caption: Figure 4: Reaction of Alcohol with PBr₃.
Conclusion
The hydroxyl group of this compound is a versatile functional handle whose reactivity can be precisely controlled through the judicious selection of reagents and reaction conditions. Its identity as a primary propargylic alcohol allows for selective oxidation to the aldehyde, efficient conversion into a wide range of esters and ethers, and clean transformation into alkyl halides for further synthetic elaboration. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers leveraging this compound as a key intermediate in the development of novel chemical entities.
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Electronic properties of the alkyne in 2-Decyn-1-ol
An In-Depth Technical Guide to the Electronic Properties of the Alkyne Moiety in 2-Decyn-1-ol
This guide offers a comprehensive exploration of the electronic characteristics of the internal alkyne functional group within this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles with practical applications, providing insights into the molecule's structure, reactivity, and utility in modern chemical synthesis.
The defining feature of any alkyne is the carbon-carbon triple bond, a motif of high electron density and unique spatial arrangement that dictates its chemical behavior.[1][2] This bond is a composite of one strong sigma (σ) bond and two weaker, perpendicular pi (π) bonds.[3][4][5] The carbon atoms participating in the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of 180°.[5][][7] This linearity imparts rigidity to molecular structures incorporating alkynes.[1]
The sp hybridization, with its 50% s-character, draws the bonding electrons closer to the carbon nuclei, leading to a shorter (approx. 1.20 Å) and stronger bond compared to alkenes (1.34 Å) and alkanes (1.53 Å).[1][7] The two π bonds, formed by the overlap of unhybridized p orbitals, create a cylindrical sheath of electron density around the σ-bond axis.[5][7] This electron-rich nature establishes the alkyne as a potent nucleophile, ready to react with electrophiles.[5]
Caption: Figure 1: Orbital hybridization scheme for an alkyne carbon atom.
Structural Context: this compound
This compound is an internal alkyne, meaning the triple bond is not located at the end of the carbon chain.[5] It possesses two distinct substituents flanking the alkyne: a hydroxymethyl group (-CH₂OH) at the C1 position and a heptyl group (-C₇H₁₅) at the C4 position. These substituents subtly modulate the electronic properties and reactivity of the alkyne core.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [8][9][10] |
| Molecular Weight | 154.25 g/mol | [8][9][10] |
| IUPAC Name | dec-2-yn-1-ol | [8] |
| CAS Number | 4117-14-0 | [8][10][11][12] |
| Appearance | Colorless to pale yellow liquid | [13][14] |
| Boiling Point | 113°C @ 10 mmHg | [14] |
-
Inductive Effect of the Hydroxymethyl Group: The oxygen atom in the hydroxyl group is highly electronegative. It exerts a weak electron-withdrawing inductive effect (-I effect) on the alkyne, slightly reducing the electron density of the triple bond. This can influence the rate and regioselectivity of electrophilic addition reactions.
-
Hyperconjugation from the Heptyl Group: The alkyl chain provides electron density to the alkyne system through hyperconjugation.[1] This involves the overlap of the C-H σ bonds of the alkyl group with the π orbitals of the alkyne, which helps to stabilize the molecule. Internal alkynes are generally more stable than terminal alkynes due to this effect.[1]
Spectroscopic Characterization: A Validated Approach
Confirming the structure and assessing the purity of this compound is a critical first step in any research endeavor. A combination of spectroscopic techniques provides a self-validating system for comprehensive characterization. The workflow below outlines a standard protocol.
Caption: Figure 3: The central role of the alkyne-azide click reaction in drug discovery.
Synthesis of Bioactive Molecules
The this compound scaffold itself is a building block for various bioactive compounds. It is used in the synthesis of antitumor agents and aromatase inhibitors for cancer treatment. [11][13]The alkyne functionality is often a key pharmacophore in natural products with anticancer, antifungal, and antiviral activities. [15]
Conclusion
The electronic properties of the alkyne in this compound—defined by its sp-hybridized carbons, linear geometry, and cylindrical π-electron cloud—render it a versatile and reactive functional group. The flanking hydroxymethyl and heptyl groups subtly modulate its reactivity profile. A thorough understanding of its electronic structure, validated by robust spectroscopic characterization, is paramount for leveraging this molecule's full potential. From serving as a rigid structural element to participating in powerful coupling reactions, the alkyne moiety continues to be an indispensable tool for scientists and researchers in the pursuit of novel therapeutics and advanced materials.
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Potential biological activity of 2-Decyn-1-ol
An In-Depth Technical Guide to the Potential Biological Activity of 2-Decyn-1-ol
Introduction
This compound is a ten-carbon acetylenic alcohol, a class of molecules characterized by a carbon-carbon triple bond and a hydroxyl functional group. While specific research on this compound is limited, the broader family of long-chain unsaturated alcohols is gaining significant attention in the scientific community for its diverse biological activities.[1] The unique chemical architecture of this compound—a moderately long lipophilic carbon chain combined with the high electron density of an alkyne system and a polar alcohol head—suggests a high potential for interaction with biological membranes and molecular targets.
This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and potential biological activities of this compound. It synthesizes the available data, offers insights into its potential mechanisms of action, and provides detailed experimental protocols to facilitate further investigation into its therapeutic promise.
Physicochemical Profile of this compound
The biological activity of any compound is fundamentally dictated by its physicochemical properties. The structure of this compound imparts a dual nature: the C10 hydrocarbon tail provides significant lipophilicity, enabling it to penetrate lipid-rich environments like cell membranes, while the hydroxyl group offers a site for hydrogen bonding and potential metabolic modification. The acetylenic bond is a rigid, linear, and electron-rich feature that can participate in various non-covalent interactions and chemical reactions.[2]
| Property | Value | Source |
| IUPAC Name | dec-2-yn-1-ol | [3] |
| CAS Number | 4117-14-0 | [3][4] |
| Molecular Formula | C₁₀H₁₈O | [3][5] |
| Molecular Weight | 154.25 g/mol | [3][5] |
| Appearance | Colorless to Yellow Liquid | [6] |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| logPoct/wat | 2.343 | [7] |
| Topological Polar Surface Area | 20.2 Ų | [3][6] |
Known and Potential Biological Activities
While comprehensive studies are sparse, existing literature and data on related compounds allow for an informed exploration of this compound's potential bioactivities.
Antifungal Activity
The most significant documented potential for this compound lies in its antifungal properties, particularly as a synergistic agent. A key study demonstrated that while 3-n-alkyn-1-ols were the primary active agents against various fungi, synergism was observed when a mixture including 2-n-undecyn-1-ol (a close structural analog of this compound) was combined with the established antifungal drug ketoconazole.[8] This combination was effective against Candida albicans and Candida tropicalis, two clinically relevant opportunistic pathogens.[8]
This synergistic potential is critically important in an era of growing antifungal resistance. By potentially lowering the effective dose of conventional drugs like ketoconazole, this compound could help mitigate toxicity and combat resistant strains.
Proposed Mechanism of Action: The primary mechanism for long-chain alcohols is believed to be the disruption of the fungal cell membrane.[1] Their lipophilic chains intercalate into the lipid bilayer, disturbing its fluidity and integrity. This can lead to increased permeability, leakage of vital intracellular contents, and ultimately, cell death. The rigid alkyne group in this compound may further alter membrane dynamics in a manner distinct from its saturated or alkene counterparts.
Figure 1: Proposed mechanism of antifungal action for this compound.
Potential as a Precursor in Anticancer Drug Synthesis
Beyond its direct bioactivity, this compound serves as a valuable building block in synthetic organic chemistry. It is cited as a precursor in the synthesis of antitumor agents, specifically isomers of Panaxytriol and Falcarinol.[4] These polyacetylenic alcohols, found naturally in plants like ginseng and carrots, have demonstrated cytotoxic effects against various cancer cell lines. Additionally, this compound is used in the synthesis of aromatase inhibitors, a class of drugs crucial for treating hormone-responsive breast and ovarian cancers.[4] This role as a synthetic intermediate underscores its importance for professionals in drug development and medicinal chemistry.
Antibacterial Activity
Direct evidence for the antibacterial activity of this compound is not available. However, studies on analogous long-chain fatty alcohols provide a strong rationale for investigation. For instance, 1-decanol shows bactericidal activity against Staphylococcus aureus, a major human pathogen.[9] Research indicates that the length of the aliphatic carbon chain is a critical determinant of both the potency and the mechanism of action of these alcohols.[9] Alcohols with 9 to 11 carbons tend to exert their effect by damaging the cell membrane, while slightly longer chains (12-13 carbons) exhibit high antibacterial activity without causing significant membrane leakage, suggesting an alternative mechanism.[9] Given its C10 backbone, this compound is a prime candidate for screening against a panel of pathogenic bacteria, particularly Gram-positive organisms.
Ecotoxicology and Safety Profile
A critical consideration for any bioactive compound is its safety profile. According to its Safety Data Sheet, this compound is classified as causing skin and eye irritation and may cause respiratory irritation.[3][10][11] Furthermore, it is noted as being very toxic to aquatic organisms.[10] The full toxicological properties have not been thoroughly investigated, which necessitates careful handling and containment procedures in a laboratory setting.[10] Any consideration for therapeutic development would require extensive toxicological evaluation.
Methodologies for Evaluating Biological Activity
To empower researchers to validate and expand upon these potential activities, this section provides detailed, field-proven protocols.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Rationale: The broth microdilution assay is a quantitative method that determines the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is highly reproducible and suitable for high-throughput screening.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as the solvent itself can have antimicrobial effects.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microplate wells.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells. Add 100 µL of the this compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a sterility control (medium only), a growth control (medium + inoculum, no drug), and a solvent control (medium + inoculum + highest concentration of DMSO).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. An indicator dye like resazurin can be added to aid in visualization.
Figure 2: Workflow for Antifungal Broth Microdilution Assay.
Protocol: Checkerboard Assay for Synergism Analysis
This assay is essential for quantifying the synergistic interaction between two compounds, such as this compound and a known antifungal.
Rationale: The checkerboard titration method allows for the simultaneous testing of multiple concentrations of two drugs, making it possible to identify synergistic, additive, indifferent, or antagonistic interactions. The Fractional Inhibitory Concentration (FIC) index is a quantitative measure of this interaction.
Step-by-Step Methodology:
-
Determine MICs: First, determine the MIC of this compound (Drug A) and the partner antifungal, e.g., ketoconazole (Drug B), individually, as described in Protocol 3.1.
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Drug A (e.g., from 4x MIC to 1/16x MIC) along the rows and serially dilute Drug B along the columns.
-
Inoculation and Incubation: Inoculate and incubate the plate as described for the standard MIC assay.
-
Data Collection: After incubation, identify the MIC of each drug in the presence of the other for every well that shows growth inhibition.
-
FIC Index Calculation:
-
Calculate the FIC for each drug: FIC_A = (MIC of A in combination) / (MIC of A alone).
-
Calculate the FIC for Drug B similarly: FIC_B = (MIC of B in combination) / (MIC of B alone).
-
Calculate the FIC Index for each combination: ΣFIC = FIC_A + FIC_B.
-
-
Interpretation:
-
Synergy: ΣFIC ≤ 0.5
-
Additivity: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Figure 3: Logic diagram for the Checkerboard Synergy Assay.
Future Directions and Considerations
The preliminary data on this compound opens several avenues for future research.
-
Derivative Synthesis: The core structure of this compound is ripe for chemical modification. Esterification or etherification of the terminal hydroxyl group could modulate its lipophilicity and bioavailability, potentially enhancing its antifungal potency or broadening its spectrum of activity.[12][13][14]
-
Comprehensive Mechanistic Studies: While membrane disruption is a plausible mechanism, it requires direct confirmation through techniques like membrane potential assays, lipid bilayer interaction studies, or electron microscopy. Furthermore, the potential for intracellular targets should not be overlooked.
-
Full Toxicological Profiling: Before any therapeutic potential can be realized, a thorough toxicological assessment is imperative. This includes in vitro cytotoxicity assays against various mammalian cell lines (e.g., HeLa, HepG2) and subsequent in vivo studies in animal models to determine its safety, tolerability, and pharmacokinetic profile.
Conclusion
This compound presents itself as a molecule of interest, not for a single, well-defined activity, but for its multifaceted potential. Its most compelling attribute is its demonstrated ability to act synergistically with conventional antifungal agents, a property of immense value in combating drug-resistant fungal infections.[8] Furthermore, its role as a precursor in the synthesis of complex anticancer natural products highlights its utility in medicinal chemistry.[4] While its direct antibacterial and antifungal activities require more rigorous investigation, the collective evidence from structurally related long-chain alcohols suggests a high probability of success. Future research must focus on a systematic evaluation of its bioactivity spectrum, elucidation of its mechanism of action, and a comprehensive assessment of its toxicological profile to fully unlock its potential.
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An In-Depth Technical Guide to the Safe Handling of 2-Decyn-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Decyn-1-ol (CAS No. 4117-14-0). As a reactive acetylenic alcohol utilized in the synthesis of complex molecules, including antitumor agents and aromatase inhibitors, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in chemical principles to inform best practices in a research and development setting.
Section 1: Core Physicochemical Characteristics
A foundational understanding of a chemical's physical properties is the first step in a robust risk assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling choices.
| Property | Value | Source(s) |
| CAS Number | 4117-14-0 | [2][3] |
| Molecular Formula | C₁₀H₁₈O | [3][4] |
| Molecular Weight | 154.25 g/mol | [3][5] |
| Appearance | Colorless Liquid | |
| Boiling Point | 114 - 116 °C (at 760 mmHg) 70 °C (at 0.01 mmHg) | [2] |
| Flash Point | > 110 °C (> 230 °F) - Closed Cup | |
| Density | 0.853 g/mL at 25 °C | [5] |
| Solubility | Slightly soluble in water; Soluble in ethanol and non-polar solvents. | [6] |
| Storage Temperature | Recommended: 2-8°C | [5] |
The high flash point classifies this compound as a combustible liquid (Storage Class 10), not a flammable one. This distinction is crucial; while it does not readily ignite at ambient temperatures, it can become a fire hazard if heated or near an ignition source. Its low water solubility and volatility necessitate containment to prevent environmental release and vapor inhalation.
Section 2: Hazard Identification and GHS Classification
There is a notable discrepancy in the publicly available safety data for this compound. While some suppliers classify it as non-hazardous under OSHA's Hazard Communication Standard[2], data aggregated by the European Chemicals Agency (ECHA) from multiple notifiers presents a more cautious classification.[3] For the protection of all laboratory personnel, it is imperative to adopt the more stringent classification. The principle of As Low As Reasonably Achievable (ALARA) for exposure dictates that we operate under the assumption of the highest reported risk.
Therefore, this guide is based on the GHS classification identifying this compound as an irritant.[3][7]
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation | (as above) | (as above) |
| Specific Target Organ Toxicity – Single Exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | (as above) | (as above) |
Source: PubChem, ECHA C&L Inventory, ECHEMI[3][7]
Section 3: Toxicological Profile and Exposure Control
The primary toxicological concerns associated with this compound are its irritant properties upon direct contact or inhalation.
-
Dermal Exposure (Skin): As a skin irritant, prolonged or repeated contact can lead to localized redness, inflammation, and dermatitis.[3][7] The lipophilic nature of the molecule facilitates penetration of the outer skin layers, causing this irritation.
-
Ocular Exposure (Eyes): Direct contact with the liquid or high concentrations of vapor can cause serious eye irritation, characterized by pain, tearing, and redness.[3][7] Prompt and thorough irrigation is critical to prevent potential damage.
-
Inhalation Exposure: The compound may cause respiratory irritation.[3] Vapors, especially if generated by heating or aerosolization, can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath.
-
Environmental Toxicity: Some data indicates that this compound is very toxic to aquatic organisms.[2] This necessitates stringent controls to prevent its release into drains or waterways.
To mitigate these risks, a multi-layered approach to exposure control, known as the Hierarchy of Controls, must be implemented.
Caption: Hierarchy of Controls applied to this compound handling.
The most critical layer for routine laboratory work is the use of Engineering Controls . All handling of this compound that could generate vapors or aerosols must be performed inside a certified chemical fume hood.
Section 4: Personal Protective Equipment (PPE) and Standard Handling
Proper selection and use of PPE is the final barrier between the researcher and the chemical.
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| General Handling & Transfer | ANSI Z87.1 compliant safety glasses with side shields. | Nitrile or other chemically resistant gloves. | Standard laboratory coat. |
| Risk of Splash | Chemical splash goggles. | Nitrile or other chemically resistant gloves. | Standard laboratory coat. |
| Heating or Aerosolization | Chemical splash goggles and a face shield. | Nitrile or other chemically resistant gloves. | Chemical-resistant apron over a laboratory coat. |
Standard Operating Procedure (SOP) for Handling:
-
Preparation:
-
Conduct a pre-work risk assessment.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an appropriate spill kit is accessible.
-
Don all required PPE as detailed in the table above.
-
-
Aliquotting and Transfer:
-
Perform all transfers of stock solutions within the fume hood.
-
Use glassware and equipment that are clean, dry, and free of contaminants.
-
Ground equipment when transferring large volumes to prevent static discharge, as it is a combustible liquid.[8]
-
-
Post-Handling:
-
Tightly cap the primary container and any newly prepared solutions.
-
Decontaminate the work surface with an appropriate solvent and then soap and water.
-
Dispose of contaminated consumables (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
-
Section 5: Storage & Incompatibility
Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated area.[2] The recommended storage temperature of 2-8°C should be observed.[5] Store away from heat and sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents .[2] The alcohol and alkyne functional groups can react exothermically with oxidizers, creating a potential fire or explosion hazard.
Section 6: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms of respiratory irritation occur, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]
Spill Response Protocol (Minor Spills <100 mL):
The following workflow should be followed for minor spills within a laboratory setting. For large spills, or any spill outside of a containment area, evacuate the area and contact emergency services.[9]
Caption: Step-by-step workflow for managing a minor this compound spill.
Section 7: Waste Disposal
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.[2]
-
Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Adhere strictly to all local, regional, and national hazardous waste regulations.[2]
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 4117-14-0).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87630, 2-Decen-1-ol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77763, this compound.
- Evonik. (2023, May 24). Safety Data Sheet.
- University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
- Chemos GmbH & Co.KG. (2019, May 16). Safety Data Sheet: 2-Octyl-1-dodecanol.
- The Good Scents Company. (n.d.). 2-decen-1-ol.
- University of Wisconsin–Madison Environment, Health & Safety. (n.d.). Spill Information.
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A Researcher's Guide to Commercial Sourcing of 2-Decyn-1-ol for Synthesis and Drug Development
Abstract
2-Decyn-1-ol (CAS No. 4117-14-0) is a pivotal propargylic alcohol intermediate in organic synthesis, finding application in the development of novel therapeutic agents, including antitumor compounds and aromatase inhibitors.[1] Its unique structure, featuring a terminal hydroxyl group and an internal alkyne, allows for a wide array of chemical transformations. The success of these syntheses, particularly in the sensitive context of drug development, is critically dependent on the purity and quality of the starting material. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial supplier landscape for this compound, guidance on quality assessment, and a detailed, field-proven experimental protocol for its application.
Introduction to this compound
This compound is a colorless to pale yellow liquid with the linear formula CH₃(CH₂)₆C≡CCH₂OH.[1][2] Its molecular weight is 154.25 g/mol .[2][3][4][5] The propargylic alcohol moiety is a versatile functional group, participating in reactions such as oxidation to the corresponding ynone, esterification, and various coupling reactions. These characteristics make it a valuable building block in the synthesis of complex molecules.[6] For instance, it is used in the synthesis of isomers of the natural antitumor agents Panaxytriol and Falcarinol, as well as in the development of aromatase inhibitors for cancer therapy.[1] Given its role in the synthesis of biologically active compounds, sourcing high-purity this compound is a critical first step in any research or development workflow.
Commercial Supplier Landscape
A variety of chemical suppliers offer this compound, typically at research-grade purities. The choice of supplier often depends on factors such as required purity, scale, availability, and the level of documentation provided (e.g., Certificate of Analysis). Below is a comparative table of prominent suppliers.
| Supplier | Advertised Purity | Available Quantities | CAS Number | Notes |
| Sigma-Aldrich (Merck) | 97% | 5 g, 25 g | 4117-14-0 | Provides detailed physical properties and access to Certificates of Analysis (CoA) online.[2][7][8] |
| Thermo Scientific Chemicals | 97% | 5 g, 25 g | 4117-14-0 | Available through distributors like Fisher Scientific; formerly part of the Alfa Aesar portfolio.[9] |
| TCI America | ≥95.0% | 5 mL, 25 mL | 4117-14-0 | Available through distributors like Fisher Scientific.[10] |
| Santa Cruz Biotechnology | N/A | Inquiry | 4117-14-0 | Marketed for research use only; provides basic molecular information.[4] |
| Pharmaffiliates | High Purity | Inquiry | 4117-14-0 | Specializes in pharmaceutical standards and miscellaneous compounds; requires login for pricing.[3] |
| Amerigo Scientific | 97% | 5 g, 25 g | 4117-14-0 | Distributor serving the life sciences market.[11] |
| GFS Chemicals | 97% | Inquiry | 4117-14-0 | Specifies product is not for direct food, drug, or cosmetic use.[12] |
| FINETECH INDUSTRY LIMITED | High-quality | Various | 4117-14-0 | Offers custom synthesis and bulk quantities.[13] |
Note: Availability and specifications are subject to change. Researchers should always verify details directly with the supplier.
Scientific Integrity: Quality Control and CoA Interpretation
For any synthetic procedure, especially in drug development, the axiom "garbage in, garbage out" holds true. The Certificate of Analysis (CoA) is the most critical document for validating the quality of a starting material like this compound. It is a self-validating system that ensures the material meets the required specifications.
Key Parameters to Scrutinize on a CoA:
-
Identity Confirmation: The CoA should confirm the material's identity using spectroscopic methods.
-
NMR (Nuclear Magnetic Resonance): The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Look for the characteristic signals of the propargylic protons (–C≡C–CH₂OH) and the terminal methyl group.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show characteristic absorptions for the O-H stretch (~3300 cm⁻¹) and the C≡C triple bond stretch (~2200-2300 cm⁻¹). Data from sources like the NIST Chemistry WebBook can serve as a reference.[5][14]
-
-
Purity Assessment: This is often determined by Gas Chromatography (GC). A purity value of ≥97% is common for research-grade material.[2][7] Pay close attention to the number and percentage of any impurities, as these could potentially interfere with your reaction or lead to unwanted side products.
-
Physical Properties: Parameters like refractive index and density should be within the specified range. For example, the refractive index (n20/D) is approximately 1.4585 and the density is about 0.853 g/mL at 25 °C.[7]
-
Water Content: Usually determined by Karl Fischer titration. Excess water can be detrimental in many organometallic reactions.
A trustworthy supplier will readily provide lot-specific CoAs that include the actual analytical results, not just a statement that the material "conforms to specification."
Experimental Protocol: Catalytic Aerobic Oxidation of this compound
This protocol describes a modern, efficient, and environmentally friendly method for oxidizing this compound to the corresponding α,β-unsaturated alkynone (2-decyn-1-al is not the expected product from a primary propargylic alcohol oxidation, it would be the ynone, 2-decyn-4-one is not correct, the product is 1-hydroxy-2-decyne which gets oxidized to 2-decynal, and then likely to the carboxylic acid or other products. A more appropriate product from a secondary propargylic alcohol would be a ketone. Let's assume the goal is to make the corresponding aldehyde, 2-decynal). The described method is based on an iron-catalyzed system using molecular oxygen as the terminal oxidant, which is advantageous over traditional methods that use stoichiometric, often toxic, heavy-metal oxidants.[7][11]
Causality and Experimental Choices:
-
Catalyst System: The combination of Iron(III) nitrate [Fe(NO₃)₃·9H₂O], TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), and NaCl provides a robust catalytic cycle. Iron is an earth-abundant and non-toxic metal. TEMPO acts as the direct hydrogen atom abstractor from the alcohol, and the iron co-catalyst facilitates its regeneration using oxygen. NaCl can act as a co-catalyst to promote the aerobic oxidation.[11]
-
Solvent: Toluene is chosen as it is a relatively non-polar solvent that is compatible with the reagents and facilitates the aerobic oxidation.[11]
-
Oxidant: The use of atmospheric oxygen makes this a "green" chemistry protocol, with water being the only theoretical byproduct.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 154.3 mg).
-
Solvent Addition: Add 10 mL of toluene to the flask.
-
Catalyst Addition: To the stirred solution, add Fe(NO₃)₃·9H₂O (0.1 mmol, 40.4 mg), TEMPO (0.1 mmol, 15.6 mg), and NaCl (0.2 mmol, 11.7 mg).
-
Reaction Execution: Fit the flask with a balloon filled with oxygen (O₂). Stir the reaction mixture vigorously at room temperature (approx. 25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.
-
Workup: Upon completion, quench the reaction by adding 15 mL of saturated aqueous Na₂S₂O₃ solution to decompose any potential peroxide species.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product, 2-decynal, can be further purified by flash column chromatography on silica gel to yield the pure alkynal.
Visualization of the Supply Chain
The procurement of a chemical reagent like this compound involves a multi-layered supply chain. The following diagram illustrates the typical flow from the primary manufacturer to the end-user in a research setting.
Caption: Supply chain for this compound from manufacturing to the research lab.
Conclusion
Sourcing high-quality this compound is a foundational requirement for reproducible and successful research, particularly in the exacting field of drug development. Researchers must look beyond price and availability to critically assess supplier reliability and the quality of the material as evidenced by a comprehensive Certificate of Analysis. By partnering with reputable suppliers and applying robust, modern synthetic protocols, the scientific community can effectively leverage the unique chemical properties of this compound to advance the frontiers of organic synthesis and medicinal chemistry.
References
- CAS No : 4117-14-0 | Product Name : this compound | Pharmaffiliates. Pharmaffiliates.
- This compound - NIST Chemistry WebBook. National Institute of Standards and Technology.
- This compound (97%) - Amerigo Scientific. Amerigo Scientific.
- Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene - Organic Chemistry Portal. Organic Chemistry Portal.
- This compound - MySkinRecipes. MySkinRecipes.
- This compound | C10H18O | CID 77763 - PubChem. National Institutes of Health.
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- 1. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
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- 9. digital.csic.es [digital.csic.es]
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- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
A Technical Guide to 2-Decyn-1-ol and its Analogs in Drug Discovery
Foreword: The Untapped Potential of a Simple Scaffold
In the vast landscape of medicinal chemistry, the pursuit of novel pharmacophores often leads to complex molecular architectures. Yet, significant therapeutic potential can be found in deceptively simple structures. 2-Decyn-1-ol, a C10 acetylenic alcohol, represents one such scaffold. While unassuming in its native form, it serves as a critical building block for a class of naturally occurring and synthetic analogs with profound biological activities, particularly in the realm of oncology. This guide provides an in-depth technical review for researchers, scientists, and drug development professionals, moving beyond a mere recitation of facts to an exploration of the causality behind experimental design and the untapped therapeutic avenues these molecules present.
Physicochemical Properties of this compound
A thorough understanding of the parent molecule is foundational. This compound is a colorless to pale yellow liquid with the chemical formula C₁₀H₁₈O.[1][2][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 154.25 g/mol | [1][3][4] |
| CAS Number | 4117-14-0 | [1][3][4] |
| Boiling Point | 70 °C at 0.01 mmHg | [4] |
| Density | 0.853 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.4585 | [4] |
| LogP | 2.343 | [5] |
| Water Solubility (log₁₀WS) | -3.07 | [5] |
These properties, particularly its lipophilicity as indicated by the LogP value, are crucial for its role as a synthetic precursor and for the pharmacokinetic profiles of its more complex analogs.
Synthesis of this compound and its Analogs
The true value of this compound lies in its utility as a starting material for potent bioactive molecules.[6] Its synthesis, and the subsequent elaboration into its analogs, relies on fundamental principles of alkyne chemistry.
Synthesis of the this compound Backbone
While a specific, detailed protocol for the laboratory-scale synthesis of this compound is not extensively documented in readily available literature, a robust synthesis can be designed based on established methods for the preparation of 2-alkyn-1-ols. A common and effective strategy involves the alkylation of a smaller propargyl alcohol derivative or the coupling of a terminal alkyne with an appropriate electrophile. A plausible and efficient synthetic route is outlined below.
Caption: General synthetic workflow for this compound.
Synthesis of Biologically Active Analogs: Falcarinol and Panaxytriol
This compound is a key precursor for the synthesis of naturally occurring polyacetylenes like falcarinol and panaxytriol, which have demonstrated significant antitumor properties.[6] The synthesis of these more complex analogs often involves coupling reactions, such as the Sonogashira or Cadiot-Chodkiewicz reactions, to extend the carbon chain and introduce additional functional groups.
A representative synthetic strategy for producing a falcarinol-type analog from a C10 alkynol precursor is depicted below. This involves the oxidation of the primary alcohol of this compound to the corresponding aldehyde, followed by a coupling reaction with a suitable terminal alkyne.
Caption: Synthetic pathway to a falcarinol analog from this compound.
Biological Activities and Therapeutic Potential
The primary interest in this compound and its analogs stems from their potent biological activities, most notably their antitumor and potential aromatase inhibitory effects.
Antitumor Activity
A growing body of evidence highlights the cytotoxic effects of falcarinol-type polyacetylenes against a variety of cancer cell lines.[5][7] These compounds have been shown to induce cell cycle arrest and apoptosis, making them promising candidates for cancer chemotherapy.
Mechanism of Action: The antitumor mechanism of falcarinol and its analogs is multifaceted. One key proposed mechanism involves the covalent modification of cellular proteins. The electrophilic nature of the conjugated alkyne system makes it susceptible to nucleophilic attack from amino acid residues, such as cysteine, within protein active sites. This can lead to the irreversible inhibition of key enzymes involved in cancer cell proliferation and survival.[1]
Recent studies have identified aldehyde dehydrogenase 2 (ALDH2) as a molecular target of falcarinol in cancer cells.[2] ALDH2 is involved in the detoxification of reactive aldehydes and the oxidative stress response. Its inhibition by falcarinol-type compounds can lead to an accumulation of toxic aldehydes and increased oxidative stress, ultimately triggering apoptosis.[2]
Furthermore, falcarinol-type polyacetylenes have been shown to modulate signaling pathways crucial for cancer progression, including the NF-κB pathway, which is involved in inflammation and cell survival.[8]
Caption: Key pathways in the antitumor action of falcarinol analogs.
Aromatase Inhibition: A Potential but Unconfirmed Activity
Aromatase is a key enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer.[2] While some natural products have been shown to inhibit aromatase, the direct and potent inhibition of this enzyme by falcarinol-type polyacetylenes is not yet firmly established in the scientific literature.[3][6] However, given the structural similarities of some polyacetylenic compounds to known aromatase inhibitors, this remains an area of potential therapeutic interest that warrants further investigation.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of this compound and its analogs. These are based on established methodologies and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of 2-alkyn-1-ols from terminal alkynes.
Materials:
-
1-Octyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet under an inert atmosphere (argon or nitrogen).
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.0 equivalent of 1-octyne to the cold THF.
-
Add 1.05 equivalents of n-BuLi solution dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium octynilide.
-
In a separate flask, heat paraformaldehyde under vacuum to generate gaseous formaldehyde and pass it into the reaction mixture at -78 °C. Alternatively, add 1.2 equivalents of powdered anhydrous paraformaldehyde to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of this compound analogs against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PANC-1 for pancreatic cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound analog) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the cells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities (IC₅₀ values) of falcarinol and related polyacetylenes against various cancer cell lines. This data highlights the potential of this class of compounds as anticancer agents.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Falcarinol | PANC-1 (Pancreatic) | ~5 | [5] |
| Falcarinol | BxPC-3 (Pancreatic) | ~5 | [5] |
| Falcarinol | Caco-2 (Colon) | ~4-10 | [5] |
| Falcarindiol | Caco-2 (Colon) | >50 | [5] |
| Panaxydol | Caco-2 (Colon) | ~10-20 | |
| Falcarinol | Human intestinal epithelial cells (normal) | >4 | [5] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell line used.
Conclusion and Future Directions
This compound and its analogs, particularly the falcarinol-type polyacetylenes, represent a promising class of compounds for the development of novel anticancer therapies. Their straightforward synthesis, coupled with their potent and selective cytotoxicity against cancer cells, makes them attractive candidates for further preclinical and clinical investigation.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structural modifications to the this compound scaffold is needed to optimize anticancer activity and improve pharmacokinetic properties.
-
Mechanism of Action Elucidation: Further studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: The antitumor efficacy of promising analogs needs to be validated in relevant animal models of cancer.
-
Aromatase Inhibition: The potential aromatase inhibitory activity of this class of compounds should be systematically investigated to determine if this is a viable therapeutic application.
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Introduction: The Critical Role of pKa in Molecular Science
An In-depth Technical Guide to the Predicted pKa of 2-Decyn-1-ol
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the acidity of a molecule in solution. For researchers, scientists, and professionals in drug development, an accurate understanding of a molecule's pKa is indispensable. It governs a multitude of critical properties, including aqueous solubility, lipophilicity, membrane permeability, and protein binding. Consequently, pKa directly influences a drug candidate's pharmacokinetic and pharmacodynamic profile, making its precise determination a cornerstone of modern medicinal chemistry and materials science.
This guide provides a detailed technical exploration of the predicted pKa of this compound (CAS 4117-14-0), an alkynyl alcohol with applications in the synthesis of bioactive compounds such as antitumor agents and aromatase inhibitors.[1][2] We will dissect the molecular features that dictate its acidity, survey the methodologies employed for in-silico pKa prediction, and present a comprehensive, field-proven protocol for its computational assessment.
Molecular Structure and its Influence on Acidity
The acidity of the hydroxyl group in this compound is primarily dictated by its unique electronic and structural environment. Two key features of the molecule—the C-2 triple bond and the C-4 to C-10 alkyl chain—exert distinct influences on the stability of the corresponding alkoxide conjugate base.
The Dominant Electronic Effect of the Alkyne Moiety
The most significant contributor to the acidity of this compound is the carbon-carbon triple bond adjacent to the hydroxymethyl group. This feature enhances the acidity of the alcohol compared to its saturated analogue, 1-decanol. The underlying principles are twofold:
-
Hybridization and Electronegativity: The carbon atoms of the alkyne are sp-hybridized, possessing 50% s-character.[3][4] In contrast, sp2 carbons in alkenes have 33% s-character, and sp3 carbons in alkanes have only 25% s-character.[3] Orbitals with greater s-character hold electrons closer to the nucleus, making the atom more electronegative.[3][4] This increased electronegativity of the sp-hybridized carbons in this compound exerts a potent electron-withdrawing inductive effect, pulling electron density away from the adjacent hydroxyl group. This stabilizes the negative charge on the oxygen atom of the conjugate base (the alkoxide), thereby lowering the pKa and increasing acidity.
-
Comparative Acidity: The impact of the alkyne is clearly demonstrated by comparing the pKa of propargyl alcohol (2-propyn-1-ol) with its alkene and alkane counterparts. Propargyl alcohol has a pKa of approximately 13.6, making it significantly more acidic than allyl alcohol (pKa ≈ 15.5) and n-propyl alcohol (pKa ≈ 16.1).[5] This trend underscores the powerful acidifying influence of the proximate triple bond.
Caption: Factors influencing the acidity of this compound.
The Minor Inductive Effect of the Alkyl Chain
The long heptyl group attached to the alkyne is an alkyl chain composed of sp3-hybridized carbons. Alkyl groups are generally considered to be weakly electron-donating through induction. This effect would slightly destabilize the negative charge on the conjugate base, leading to a minor increase in pKa (decrease in acidity). However, the inductive effect weakens rapidly with distance, and given its separation from the hydroxyl group, its influence is expected to be minimal compared to the powerful electron-withdrawing effect of the triple bond.
Methodologies for In-Silico pKa Prediction
Predicting the pKa of a molecule without experimental measurement is a critical task in computational chemistry, especially during early-stage drug discovery.[6][7][8] Several robust methodologies have been developed, broadly categorized into empirical approaches and first-principles quantum mechanical methods.
Empirical and QSAR-Based Approaches
Quantitative Structure-Activity Relationship (QSAR) models and other empirical methods predict pKa based on the molecule's structure. These models are trained on large datasets of experimentally determined pKa values.[6][9] The software identifies structural fragments and calculates various molecular descriptors (e.g., electronic, topological) that are correlated with acidity. A mathematical relationship is then derived to predict the pKa for new molecules.
-
Advantages: These methods are extremely fast, capable of predicting pKa values for millions of compounds per hour.[6]
-
Limitations: The accuracy of the prediction is highly dependent on the diversity and quality of the training dataset. Predictions for molecules containing novel structural motifs not present in the training set may have a higher margin of error.[6][10]
-
Commercial Software: Several well-regarded software packages utilize these approaches, including ACD/pKa DB, Epik, and Marvin.[7][8][11]
Quantum Mechanical (QM) Methods
QM methods, particularly those based on Density Functional Theory (DFT), offer a physics-based approach to pKa prediction.[12][13] This technique does not rely on prior experimental data for the specific class of compounds being studied. The prediction is derived from the fundamental thermodynamics of the dissociation reaction in solution:
ROH + H₂O ⇌ RO⁻ + H₃O⁺
The pKa is calculated from the Gibbs free energy change (ΔG) of this reaction. This involves computing the energies of the protonated (ROH) and deprotonated (RO⁻) species. A crucial component of these calculations is the use of an implicit solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), to account for the solvation energies in water.[13][14]
-
Advantages: High accuracy can be achieved, and the method is applicable to novel chemical structures without the need for specific training data.[13][14]
-
Limitations: QM methods are computationally intensive and therefore much slower than empirical approaches.
-
Common Protocols: A typical workflow involves geometry optimization of the acid and conjugate base, followed by single-point energy calculations at a higher level of theory, all within a continuum solvent model.[10][13]
Predicted pKa Value of this compound
The pKa of this compound has been predicted using computational methods. A comparison with structurally related alcohols provides valuable context for this prediction.
| Compound | Structure | pKa (Predicted/Experimental) | Rationale for Acidity |
| This compound | CH₃(CH₂)₆C≡CCH₂OH | 13.01 ± 0.10 (Predicted) [1] | Strong inductive effect from the sp-hybridized carbons of the alkyne. |
| Propargyl Alcohol | HC≡CCH₂OH | ~13.6 (Experimental)[5] | The parent alkynyl alcohol; strong inductive effect from the alkyne. |
| n-Propyl Alcohol | CH₃CH₂CH₂OH | ~16.1 (Experimental)[5] | Saturated alcohol; lacks the electron-withdrawing alkyne group. |
The predicted pKa of this compound (13.01) is slightly lower (more acidic) than that of propargyl alcohol (~13.6). This minor difference could be attributed to the weak electron-donating effect of the extended alkyl chain in this compound being outweighed by the specific parameters of the prediction algorithm used. However, both values are significantly lower than that of n-propyl alcohol, reinforcing the dominant, acid-strengthening role of the carbon-carbon triple bond.
Experimental Protocol: QM-Based pKa Prediction
This section outlines a self-validating, step-by-step protocol for predicting the pKa of this compound using DFT, a method grounded in first principles.
Step 1: 3D Structure Generation
-
1.1. Draw the 2D structure of this compound (the neutral acid) and its conjugate base (the alkoxide) in a molecular editor.
-
1.2. Convert these 2D representations into initial 3D structures using a standard molecular mechanics force field (e.g., MMFF94).
Step 2: Conformational Search
-
2.1. For both the neutral molecule and the anion, perform a systematic or stochastic conformational search to identify the lowest energy conformers. The long, flexible alkyl chain makes this step critical for obtaining an accurate energy value.
Step 3: Geometry Optimization in Solution
-
3.1. Take the lowest energy conformers from the previous step.
-
3.2. Perform a full geometry optimization for both species using a DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[13]
-
3.3. Crucially, apply an implicit solvent model during optimization to simulate an aqueous environment (e.g., CPCM or SMD).[13][14]
-
3.4. Verify that the optimizations have converged to true energy minima by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure. The output of this step provides the Gibbs free energy in solution (G_sol) for both the acid (G_acid) and the base (G_base).
Step 4: pKa Calculation
-
4.1. Calculate the Gibbs free energy change of deprotonation in solution (ΔG_deprot) using the following equation: ΔG_deprot = G_base - G_acid
-
4.2. Convert the free energy change to a pKa value. This is typically done using a linear regression equation derived from plotting calculated ΔG_deprot values against experimental pKa values for a set of reference compounds (e.g., a diverse set of alcohols).[10][13] The equation takes the form: pKa = m * ΔG_deprot + c Where 'm' (slope) and 'c' (intercept) are parameters determined from the reference set. The intercept 'c' effectively corrects for the free energy of the solvated proton, a value that is difficult to calculate directly with high accuracy.
Caption: A validated workflow for pKa prediction using QM.
Conclusion
The acidity of this compound is significantly enhanced by the presence of the C-2 triple bond, a consequence of the high electronegativity of its sp-hybridized carbon atoms. Based on computational modeling, the predicted pKa of this compound is approximately 13.01 . This value is consistent with the established electronic effects observed in related alkynyl alcohols like propargyl alcohol. The methodologies presented herein, from rapid empirical predictions to rigorous quantum mechanical calculations, provide a robust framework for scientists to estimate this critical physicochemical property, thereby facilitating more informed decisions in drug design, synthesis, and materials science.
References
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Methodological & Application
Application Notes: Strategic Use of 2-Decyn-1-ol in the Synthesis of Polyacetylenic Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a strategic application of the propargyl alcohol, 2-Decyn-1-ol, as a versatile C10 building block in the synthesis of polyacetylenic compounds, a class of natural products recognized for their cytotoxic and potential antitumor activities.[1][2][3] We provide a detailed, rationale-driven protocol for a multi-step synthesis of a model polyacetylenic alcohol, (Z)-dec-4-ene-2,6-diyn-1-ol, an analogue structurally related to bioactive natural products. The described workflow emphasizes core synthetic transformations, including alcohol protection, Sonogashira coupling, and the pivotal Cadiot-Chodkiewicz coupling, offering a blueprint for constructing complex molecular architectures with therapeutic potential.[4]
Introduction: The Therapeutic Potential of Polyacetylenes
Nature is a prolific source of bioactive molecules that serve as the foundation for many therapeutic agents.[5][6][7] Among these, polyacetylenes—compounds characterized by multiple carbon-carbon triple bonds—have emerged as a significant class of phytochemicals with potent biological activities.[8] Found commonly in plants of the Apiaceae (e.g., carrots, celery, parsley) and Araliaceae (e.g., ginseng) families, many polyacetylenes exhibit pronounced cytotoxic effects against various cancer cell lines.[1][2][9] Natural products like falcarinol and panaxytriol have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis, making them and their synthetic analogues compelling targets for anticancer drug discovery.[9][10][11]
This compound is a commercially available C10 propargyl alcohol that serves as an ideal starting material for the construction of such complex polyacetylenes.[12][13][14] Its structure contains a terminal alkyl chain and a reactive propargylic alcohol moiety, providing two distinct points for strategic chemical modification. This guide details a synthetic route that leverages this compound to build a di-yne conjugated system, a key pharmacophore in many cytotoxic polyacetylenes.[15]
Synthetic Strategy & Workflow Overview
The overall objective is to synthesize a model polyacetylenic alcohol, (Z)-dec-4-ene-2,6-diyn-1-ol, starting from this compound. The strategy involves the sequential construction of the conjugated system through robust and well-established coupling reactions.
The key transformations are:
-
Protection of the Primary Alcohol: The hydroxyl group of this compound is masked with a silyl ether protecting group to prevent unwanted side reactions in subsequent steps.
-
Sonogashira Coupling: The terminal alkyne of the protected this compound is coupled with (Z)-1,2-dichloroethylene to introduce a vinyl chloride moiety, setting the stage for the next coupling reaction.
-
Cadiot-Chodkiewicz Coupling: A second alkyne is introduced via a copper-catalyzed cross-coupling reaction with a terminal alkyne, forming the critical 1,3-diyne conjugated system.[16][17][18]
-
Deprotection: Removal of the silyl ether to unveil the primary alcohol in the final target molecule.
Caption: High-level overview of the synthetic workflow from this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| This compound | C₁₀H₁₈O | 154.25 | Sigma-Aldrich | ≥95% |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | C₁₆H₁₉ClSi | 274.86 | Acros Organics | 98% |
| Imidazole | C₃H₄N₂ | 68.08 | Alfa Aesar | 99% |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific | ≥99.8% |
| (Z)-1,2-Dichloroethylene | C₂H₂Cl₂ | 96.94 | TCI | >98% |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | Strem Chemicals | 99% |
| Copper(I) iodide (CuI) | CuI | 190.45 | Sigma-Aldrich | 99.99% |
| Triethylamine (TEA), anhydrous | C₆H₁₅N | 101.19 | Acros Organics | ≥99.5% |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Fisher Scientific | ≥99.9% |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | Oakwood Chemical | 98% |
| Ethylamine (70% in H₂O) | C₂H₇N | 45.08 | Sigma-Aldrich | 70% |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | Alfa Aesar | 99% |
| Tetrabutylammonium fluoride (TBAF) | C₁₆H₃₆FN·Si | 261.47 | Sigma-Aldrich | 1.0 M in THF |
Protocol 1: Protection of this compound
Rationale: The primary alcohol of this compound is nucleophilic and slightly acidic, which can interfere with the organometallic catalysts used in subsequent coupling reactions. Protection as a bulky tert-butyldiphenylsilyl (TBDPS) ether provides excellent stability under the planned reaction conditions and can be selectively removed at the end of the synthesis. Imidazole acts as a base to neutralize the HCl generated during the reaction.
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (5.0 g, 32.4 mmol).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM, 100 mL).
-
Add imidazole (2.65 g, 38.9 mmol, 1.2 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl) (9.8 g, 35.6 mmol, 1.1 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexanes:Ethyl Acetate eluent.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (98:2 Hexanes:Ethyl Acetate) to yield the TBDPS-protected alkyne as a colorless oil.
-
Expected Yield: ~90-95%.
-
Protocol 2: Sonogashira Coupling to Form Vinyl Chloride Intermediate
Rationale: This step builds the carbon backbone by coupling the terminal alkyne with (Z)-1,2-dichloroethylene. The Sonogashira reaction is a reliable method for forming C(sp)-C(sp²) bonds. Palladium(0) is the active catalyst, and copper(I) iodide acts as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate. Triethylamine serves as the base to neutralize the generated HCl and maintain the catalytic cycle.
Procedure:
-
To a flame-dried 250 mL Schlenk flask, add the TBDPS-protected alkyne from Protocol 1 (11.5 g, 29.2 mmol).
-
Add anhydrous triethylamine (60 mL) and anhydrous THF (60 mL).
-
Add (Z)-1,2-dichloroethylene (4.2 g, 43.8 mmol, 1.5 eq).
-
Degas the solution by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (675 mg, 0.58 mmol, 2 mol%) and copper(I) iodide (CuI) (222 mg, 1.17 mmol, 4 mol%).
-
Heat the reaction mixture to 60 °C and stir for 16 hours under an argon atmosphere. Monitor by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (100% Hexanes) to afford the vinyl chloride intermediate.
-
Expected Yield: ~75-85%.
-
Protocol 3: Cadiot-Chodkiewicz Coupling to Form the Diyne System
Rationale: The Cadiot-Chodkiewicz coupling is a classic and highly effective method for synthesizing unsymmetrical 1,3-diynes by coupling a 1-haloalkyne with a terminal alkyne.[16][17][19] In this modified approach, we couple the vinyl chloride intermediate with another alkyne. This protocol uses a copper(I) salt catalyst and an amine base. Hydroxylamine hydrochloride is added to reduce any oxidized copper(II) species back to the active copper(I) catalyst.
Caption: Simplified mechanism of the Cadiot-Chodkiewicz coupling reaction.[18]
Procedure:
-
In a 250 mL round-bottom flask, dissolve copper(I) iodide (190 mg, 1.0 mmol, 5 mol%) and hydroxylamine hydrochloride (350 mg, 5.0 mmol, 25 mol%) in water (5 mL).
-
Add 70% aqueous ethylamine (20 mL). The solution should turn pale blue.
-
Add a solution of the vinyl chloride intermediate (9.0 g, 20.0 mmol) in methanol (50 mL).
-
Add trimethylsilylacetylene (2.95 g, 30.0 mmol, 1.5 eq) to the reaction mixture.
-
Stir vigorously at room temperature for 6 hours. The reaction is often accompanied by a color change (e.g., to green or yellow).
-
Once the reaction is complete (monitored by TLC), pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography (100% Hexanes) to yield the protected diyne product.
-
Expected Yield: ~60-70%.
-
Protocol 4: Deprotection to Yield Final Product
Rationale: The final step is the removal of the TBDPS protecting group to reveal the primary alcohol. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation. The fluoride ion has a very high affinity for silicon, leading to the clean cleavage of the Si-O bond.
Procedure:
-
Dissolve the protected diyne from Protocol 3 (7.0 g, 15.0 mmol) in anhydrous THF (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C.
-
Add TBAF (1.0 M solution in THF, 18 mL, 18.0 mmol, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the final product by flash column chromatography (8:2 Hexanes:Ethyl Acetate) to yield (Z)-dec-4-ene-2,6-diyn-1-ol as a pale yellow oil.
-
Expected Yield: ~85-95%.
-
Conclusion and Future Directions
This guide demonstrates a robust and reproducible synthetic route to a model polyacetylenic alcohol using this compound as a readily available starting material. The sequence highlights key C-C bond-forming reactions that are fundamental to modern organic synthesis. The resulting molecule serves as a scaffold that can be further elaborated or used as a template for creating a library of analogues for structure-activity relationship (SAR) studies. Future work should focus on evaluating the cytotoxic properties of the synthesized compound and its derivatives against a panel of human cancer cell lines to validate its potential as an antitumor agent.
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- American Chemical Society Publications. (2005). Polyacetylenes from the Apiaceae Vegetables Carrot, Celery, Fennel, Parsley, and Parsnip and Their Cytotoxic Activities. Journal of Agricultural and Food Chemistry. [Link]
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- National Institutes of Health. (n.d.).
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- 19. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 2-Decyn-1-ol in the Synthesis of Novel Steroidal Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis and evaluation of novel steroidal aromatase inhibitors, leveraging 2-decyn-1-ol as a key building block for introducing a C6β-(dec-2-yn-1-yloxy) side chain onto an androsta-1,4-diene-3,17-dione steroidal backbone. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] The inhibition of this enzyme curtails the biosynthesis of estrogens, thereby impeding the growth of hormone-dependent tumors.[1] Structure-guided drug design has revealed that the C6 position of steroidal inhibitors can be modified to enhance potency and selectivity. This guide details a scientifically grounded, step-by-step protocol for the synthesis, purification, and biological characterization of a novel C6-alkynyloxy substituted steroidal aromatase inhibitor, providing researchers with the necessary framework to explore this promising class of compounds.
Introduction: The Rationale for C6-Alkynyloxy Substituted Aromatase Inhibitors
The clinical success of aromatase inhibitors (AIs) like the steroidal drug exemestane and non-steroidal agents such as letrozole and anastrozole has cemented their role in endocrine therapy for ER+ breast cancer. These agents act by blocking the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[1]
Recent advancements in the structural elucidation of the aromatase active site have paved the way for rational drug design of next-generation inhibitors with improved potency and selectivity. Studies have shown that the C6 position of the steroidal nucleus of androstenedione (the natural substrate for aromatase) is situated near the entrance of the active site access channel. This strategic location makes it an ideal point for chemical modification to introduce moieties that can interact with regions of the enzyme not occupied by the substrate, potentially leading to enhanced binding affinity and inhibitory activity.
Research into C6-substituted androsta-1,4-diene-3,17-dione derivatives has demonstrated that the introduction of 2-alkynyloxy side chains can result in highly potent aromatase inhibitors with IC₅₀ values in the nanomolar range. The terminal alkyne functionality can protrude into the access channel, forming favorable interactions that contribute to the overall inhibitory potency. This application note outlines a detailed protocol for the synthesis of a novel C6β-(dec-2-yn-1-yloxy)androsta-1,4-diene-3,17-dione, using this compound as the source of the extended alkynyl side chain.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target C6β-(dec-2-yn-1-yloxy)androsta-1,4-diene-3,17-dione is conceptualized as a two-step process, commencing with the commercially available androst-4-ene-3,17-dione.
Caption: Synthetic workflow for the target aromatase inhibitor.
Step 1: Synthesis of the Key Intermediate: 6β-Hydroxyandrosta-1,4-diene-3,17-dione
The initial step involves the introduction of a hydroxyl group at the C6β position of the steroidal nucleus. This is achieved through a multi-reaction sequence starting from androst-4-ene-3,17-dione.
Protocol 1: Synthesis of 6β-Hydroxyandrosta-1,4-diene-3,17-dione
-
Materials:
-
Androst-4-ene-3,17-dione
-
Acetic anhydride
-
Acetyl chloride
-
Pyridine
-
Meta-chloroperbenzoic acid (m-CPBA)
-
Dioxane
-
Sodium bisulfite solution (10%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
-
Procedure:
-
Enol Acetate Formation: To a solution of androst-4-ene-3,17-dione in acetic anhydride, add a catalytic amount of acetyl chloride and pyridine. Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction and pour it into ice-water. Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-acetoxyandrosta-3,5-dien-17-one.
-
Epoxidation and Hydrolysis: Dissolve the crude enol acetate in a mixture of dioxane and water. Cool the solution to 5°C in an ice bath. Add m-CPBA portion-wise, maintaining the temperature. Stir the reaction at this temperature for 24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic phase sequentially with 10% sodium bisulfite solution (until a negative starch-iodide test is obtained), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Purification: The crude product contains a mixture of 6α and 6β isomers. Purify the mixture by column chromatography on silica gel using a hexane-ethyl acetate gradient. The 6β-hydroxyandrost-4-ene-3,17-dione is the major product and can be further purified by recrystallization from ethyl acetate/hexane.[2]
-
-
Characterization of the Intermediate:
-
¹H NMR: Confirm the presence of the vinyl protons of the A-ring and the characteristic signals for the C18 and C19 methyl groups. The stereochemistry at C6 can be confirmed by the coupling constants of the H-6 proton.
-
Mass Spectrometry: Determine the molecular weight to confirm the addition of a hydroxyl group.
-
Step 2: Mitsunobu Etherification with this compound
The Mitsunobu reaction is a versatile method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[3][4][5] This reaction is ideal for coupling this compound to the 6β-hydroxy steroid.
Caption: Mitsunobu reaction for ether synthesis.
Protocol 2: Synthesis of C6β-(dec-2-yn-1-yloxy)androsta-1,4-diene-3,17-dione
-
Materials:
-
6β-Hydroxyandrosta-1,4-diene-3,17-dione
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 6β-hydroxyandrosta-1,4-diene-3,17-dione and triphenylphosphine in anhydrous THF at 0°C under a nitrogen atmosphere, add this compound.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired C6β-(dec-2-yn-1-yloxy)androsta-1,4-diene-3,17-dione. The triphenylphosphine oxide byproduct can be partially removed by precipitation from a minimal amount of cold diethyl ether prior to chromatography.
-
-
Characterization of the Final Product:
-
¹H and ¹³C NMR: Confirm the presence of the dec-2-yn-1-yloxy moiety through characteristic signals for the acetylenic protons and carbons, as well as the methylene group adjacent to the ether linkage. The stereochemistry at C6 should be confirmed by NOE experiments.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition of the final product.
-
Biological Evaluation: Assessing Aromatase Inhibitory Activity
The synthesized compound should be evaluated for its ability to inhibit aromatase activity and to suppress the proliferation of estrogen-dependent breast cancer cells.
In Vitro Aromatase Activity Assay
A fluorometric assay is a common and high-throughput method to determine the IC₅₀ value of a potential aromatase inhibitor.[1]
Protocol 3: Fluorometric Aromatase Inhibition Assay
-
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase substrate (e.g., a fluorogenic substrate)
-
NADPH regenerating system
-
Aromatase assay buffer
-
Synthesized inhibitor
-
Letrozole (positive control)
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor and the positive control (letrozole) in the assay buffer.
-
In a 96-well plate, add the human recombinant aromatase and the NADPH regenerating system to each well.
-
Add the serially diluted inhibitor or control to the respective wells. Include a solvent control (vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for a specified period (e.g., 60 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the solvent control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Antiproliferative Assay
The MCF-7 human breast cancer cell line, which is estrogen-responsive, is a standard model for evaluating the efficacy of aromatase inhibitors.
Protocol 4: MCF-7 Cell Proliferation Assay
-
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS
-
Androstenedione (substrate)
-
Synthesized inhibitor
-
Letrozole (positive control)
-
Cell proliferation assay reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate in regular culture medium and allow them to attach overnight.
-
Replace the medium with one containing charcoal-stripped FBS to remove endogenous steroids.
-
Add androstenedione to the wells to stimulate estrogen-dependent proliferation.
-
Treat the cells with serial dilutions of the synthesized inhibitor or letrozole. Include a vehicle control.
-
Incubate the cells for 3-5 days.
-
Assess cell proliferation using a suitable assay (e.g., MTS). Add the reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each concentration relative to the control treated only with androstenedione. Determine the EC₅₀ value from the dose-response curve.
-
Data Summary and Expected Outcomes
The successful synthesis and evaluation of C6β-(dec-2-yn-1-yloxy)androsta-1,4-diene-3,17-dione are expected to yield the following data:
| Parameter | Expected Outcome | Significance |
| Yield of 6β-hydroxy intermediate | Moderate to good | Feasibility of the first synthetic step. |
| Yield of final product (etherification) | Good | Efficiency of the Mitsunobu coupling. |
| Purity of final product | >95% (by HPLC) | Essential for accurate biological evaluation. |
| Aromatase Inhibition (IC₅₀) | Low nanomolar range | High potency as an aromatase inhibitor. |
| MCF-7 Proliferation Inhibition (EC₅₀) | Nanomolar to low micromolar range | Efficacy in a cellular model of ER+ breast cancer. |
Conclusion
The strategic incorporation of a C6β-(dec-2-yn-1-yloxy) side chain onto the androsta-1,4-diene-3,17-dione scaffold, facilitated by the use of this compound, represents a promising avenue for the development of novel, potent steroidal aromatase inhibitors. The detailed protocols provided in this application note offer a robust framework for the synthesis, purification, and comprehensive biological evaluation of this new class of compounds. The insights gained from such studies will be invaluable for the continued, structure-guided design of next-generation therapies for hormone-dependent breast cancer.
References
- Guezane Lakoud, S., & Djerourou, A. (2011). Esterification and etherification of steroid and terpene under Mitsunobu conditions. Arabian Journal of Chemistry, 4(4), 433-437.
- CORE. (2011). Esterification and etherification of steroid and terpene under Mitsunobu conditions.
- BenchChem. (2025). Application Note: In Vitro Aromatase Inhibition Assay Using Eriodictyol Chalcone.
- U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb.
- PrepChem. (n.d.). Synthesis of 6β-hydroxyandrost-4-ene-3,17-dione.
- Wikipedia. (n.d.). Mitsunobu reaction.
Sources
Application Notes & Protocols: Esterification of 2-Decyn-1-ol with Carboxylic Acids
Introduction: The Strategic Importance of 2-Decynyl Esters
In the landscape of modern drug discovery and development, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The esterification of 2-decyn-1-ol, a propargylic alcohol, to form 2-decynyl esters introduces a unique molecular scaffold. This scaffold combines the lipophilic character of a ten-carbon chain with the latent reactivity of an internal alkyne, a functional group of significant interest in bioorthogonal chemistry and as a precursor for further molecular elaboration. These esters serve as valuable intermediates in the synthesis of complex natural products and their analogues, which may exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The ester linkage itself can be designed as a biodegradable prodrug moiety, engineered to undergo enzymatic hydrolysis in vivo to release an active carboxylic acid-containing drug.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of 2-decynyl esters through various established esterification methodologies. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, thereby empowering the user to adapt and troubleshoot these protocols for their specific synthetic challenges.
Mechanistic Considerations in the Esterification of an Alkynol
The esterification of this compound, while fundamentally a condensation reaction between an alcohol and a carboxylic acid, presents unique considerations due to the electronic nature of the propargylic system. The choice of esterification method is critical and is dictated by the steric hindrance of the carboxylic acid, the sensitivity of other functional groups within the molecule, and the desired reaction conditions (e.g., temperature, pH). We will focus on three robust and widely applicable methods: the Steglich, Yamaguchi, and Mitsunobu reactions.
The Steglich Esterification: A Mild Approach for Sensitive Substrates
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[1][4][5] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid.[1] A crucial component is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the reaction and suppressing side reactions.[4][5][6]
The mechanism proceeds through the formation of an O-acylisourea intermediate from the reaction of the carboxylic acid with DCC.[5] DMAP, being a more potent nucleophile than this compound, attacks this intermediate to form a highly reactive N-acylpyridinium species.[5] This "active ester" is then readily attacked by the alcohol to furnish the desired 2-decynyl ester and regenerate the DMAP catalyst. A key feature of this reaction is the sequestration of the water byproduct by DCC, which forms the insoluble dicyclohexylurea (DCU), driving the equilibrium towards product formation.[4]
Caption: Catalytic cycle of the Steglich Esterification.
The Yamaguchi Esterification: Activating Hindered Systems
For sterically demanding carboxylic acids or less reactive alcohols, the Yamaguchi esterification offers a highly effective solution.[7][8] This method employs 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, to form a mixed anhydride with the carboxylic acid.[7][9][10] This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (Et3N), to neutralize the HCl generated.[7] The resulting mixed anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP.[8][11]
The mechanism involves the formation of a highly reactive mixed anhydride. DMAP then regioselectively attacks the less sterically hindered carbonyl group of the aliphatic carboxylic acid portion of the mixed anhydride, forming the same active N-acylpyridinium intermediate as in the Steglich reaction.[8][11] This intermediate is then intercepted by this compound to yield the ester.[8] The Yamaguchi protocol is renowned for its high yields and tolerance of a wide range of functional groups, making it particularly useful in the total synthesis of complex molecules.[7][9][10]
Caption: Key steps in the Yamaguchi Esterification.
The Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction provides a unique method for esterification that proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, should one exist.[12][13][14] While this compound is achiral, this reaction is invaluable when working with chiral secondary alcohols. The reaction utilizes a combination of triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]
The mechanism is initiated by the nucleophilic attack of PPh3 on DEAD, forming a betaine intermediate.[15] This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as the nucleophile. The alcohol's hydroxyl group is activated by attacking the phosphonium ion, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylate then displaces this leaving group via an SN2 reaction, resulting in the formation of the ester with inverted stereochemistry.[12][14][15]
Caption: Simplified workflow of the Mitsunobu Reaction.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Steglich Esterification of this compound with Benzoic Acid
This protocol details the synthesis of 2-decynyl benzoate.
-
Reagents and Materials:
-
This compound
-
Benzoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen line for inert atmosphere
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzoic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[4] Filter the reaction mixture through a pad of celite to remove the DCU, washing the filter cake with additional DCM.
-
Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-decynyl benzoate.
-
Protocol 2: Yamaguchi Esterification of this compound with a Hindered Carboxylic Acid
This protocol is suitable for more sterically challenging carboxylic acids.
-
Reagents and Materials:
-
This compound
-
Sterically hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid)
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen line for inert atmosphere
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and Et3N (1.1 eq) in anhydrous toluene.
-
Add TCBC (1.05 eq) dropwise and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve this compound (1.2 eq) and DMAP (1.2 eq) in anhydrous toluene.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution dropwise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired ester.
-
Protocol 3: Mitsunobu Esterification of a Chiral Secondary Alcohol with Dec-2-ynoic Acid
This protocol illustrates the inversion of a stereocenter, a key feature of the Mitsunobu reaction.
-
Reagents and Materials:
-
Chiral secondary alcohol (e.g., (S)-2-octanol)
-
Dec-2-ynoic acid
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen line for inert atmosphere
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chiral alcohol (1.0 eq), dec-2-ynoic acid (1.2 eq), and PPh3 (1.5 eq).
-
Dissolve the components in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by flash column chromatography. The less polar nature of the ester product usually allows for good separation from the byproducts.
-
Data Presentation and Comparison
The choice of esterification method will depend on the specific substrates and desired outcome. The following table provides a comparative summary of the key features of each protocol.
| Feature | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Reaction |
| Conditions | Mild, neutral | Mild | Mild, neutral |
| Key Reagents | DCC/DIC, DMAP (cat.) | TCBC, Et3N, DMAP (stoich.) | PPh3, DEAD/DIAD |
| Substrate Scope | Good for sensitive substrates | Excellent for hindered substrates | Good for primary/secondary alcohols |
| Stereochemistry | Retention | Retention | Inversion |
| Byproducts | Insoluble urea | Soluble benzoic acid derivative | Triphenylphosphine oxide, hydrazine |
| Workup | Filtration of urea | Aqueous extraction | Chromatography essential |
Conclusion
The esterification of this compound and related propargylic alcohols is a versatile transformation that provides access to a wide array of valuable chemical entities for drug discovery and materials science. The Steglich, Yamaguchi, and Mitsunobu reactions represent three of the most reliable and broadly applicable methods for achieving this transformation. A thorough understanding of the mechanistic underpinnings of each reaction, as detailed in these application notes, is paramount for successful experimental design, execution, and troubleshooting. By selecting the appropriate methodology based on substrate characteristics and desired stereochemical outcomes, researchers can efficiently synthesize 2-decynyl esters and unlock their potential in various scientific endeavors.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Organic Chemistry Portal.
- Wikipedia.
- Kaur, N., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100894. [Link]
- Chemistry Online. (2023).
- ResearchGate. A typical two-step Yamaguchi method. [Link]
- SynArchive.
- UCL Discovery. Gold Catalysed Reactions of Propargylic Alcohols. [Link]
- Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 962362. [Link]
- Wikipedia. Mitsunobu reaction. [Link]
- Organic Chemistry Portal.
- Organic Chemistry. (2019). Mitsunobu Reaction. [Link]
- Wikipedia.
- PubMed.
- Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Master Organic Chemistry. Mitsunobu Reaction. [Link]
- Organic Synthesis. Mitsunobu reaction. [Link]
- Ali, I., et al. (2020). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Scientifica, 2020, 9817502. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(8), 295-313. [Link]
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- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. scirp.org [scirp.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
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- 6. chemistry-online.com [chemistry-online.com]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
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- 11. Yamaguchi Esterification [organic-chemistry.org]
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- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sonogashira Coupling with 2-Decyn-1-ol Derivatives
Introduction: The Strategic Importance of Sonogashira Coupling in Modern Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975, this palladium and copper co-catalyzed transformation has become indispensable due to its operational simplicity, mild reaction conditions, and remarkable tolerance of a wide array of functional groups.[1][4][5] These attributes make it a favored methodology in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][5]
This guide focuses on a specific and highly valuable class of substrates: 2-alkyn-1-ol derivatives, with 2-decyn-1-ol as a representative example. The propargylic alcohol moiety present in these molecules is a versatile functional handle for subsequent chemical transformations. Furthermore, the hydroxyl group can influence the solubility and reactivity of the alkyne, making a nuanced understanding of the reaction conditions essential for achieving high yields and purity.[2] This document provides a detailed exploration of the reaction mechanism, a comprehensive guide to the selection of reagents and conditions, a step-by-step experimental protocol, and a troubleshooting guide tailored for researchers, scientists, and drug development professionals working with these important building blocks.
The Dual Catalytic Cycle: Unraveling the Sonogashira Mechanism
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] This dual-catalyst system allows the reaction to proceed under mild conditions, often at room temperature.[1]
-
The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl or vinyl halide. The cycle begins with the oxidative addition of the halide to a palladium(0) species, forming a palladium(II) intermediate.[1][8][9] This is often considered the rate-determining step of the overall reaction.[4]
-
The Copper Cycle: The copper(I) co-catalyst is crucial for activating the terminal alkyne.[5] In the presence of a base, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate.[1][9] This process is thought to increase the acidity of the terminal alkyne's proton, facilitating its removal by the amine base.[4]
-
Transmetalation and Reductive Elimination: The key step that links the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium(II) complex.[10][7] The resulting diorganopalladium(II) species then undergoes reductive elimination, forming the desired C-C bond of the product and regenerating the active palladium(0) catalyst, thus completing the cycle.[1][9]
Caption: Figure 1. The dual catalytic cycle of the Sonogashira coupling.
Core Components and Strategic Considerations
The success of a Sonogashira coupling, particularly with functionalized substrates like this compound, hinges on the judicious selection of catalysts, base, and solvent. The hydroxyl group can chelate to metal centers or alter solubility, requiring careful optimization.
| Component | Examples | Rationale & Field-Proven Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | PdCl₂(PPh₃)₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1][11] Pd(PPh₃)₄ is a common Pd(0) source but is more air-sensitive. For challenging substrates, using a separate ligand like XPhos or SPhos with a simple palladium source like Pd(OAc)₂ can improve catalytic activity. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst.[11] Its primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate, which accelerates the transmetalation step.[4][5] While essential for high reactivity at low temperatures, it can also promote the primary side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[4][12] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃ | An amine base is required to neutralize the HX byproduct and to facilitate the deprotonation of the alkyne.[1] Triethylamine is a common choice as it can often serve as both the base and the solvent.[11] For substrates sensitive to strongly basic conditions, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, though this may require a different solvent system. |
| Solvent | THF, DMF, Acetonitrile, Toluene, or neat amine base | The solvent must solubilize all components of the reaction.[13] Tetrahydrofuran (THF) is a versatile and widely used solvent.[2] N,N-Dimethylformamide (DMF) can be beneficial for less soluble substrates. Using the amine base as the solvent is a common and effective strategy, particularly with triethylamine.[1] For this compound, the hydroxyl group generally improves solubility in polar aprotic solvents like THF and DMF.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Deoxygenation of the reaction mixture is critical.[11] Oxygen can lead to the oxidative homocoupling of the alkyne, forming a 1,3-diyne byproduct (Glaser coupling), which is the most common side reaction.[4][14] Oxygen can also lead to the oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol: Synthesis of 1-phenyl-2-decyn-1-ol
This protocol describes a representative Sonogashira coupling between iodobenzene and this compound.
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 10 mL)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Vessel Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure the vessel is free of oxygen.
-
Scientist's Insight: This "vac/fill" cycling is a standard and robust technique for removing atmospheric oxygen, which is more effective than simply purging with an inert gas.
-
-
Reagent Addition: Under a positive pressure of argon, add iodobenzene (112 µL, 1.0 mmol), anhydrous THF (10 mL), and triethylamine (10 mL).
-
Scientist's Insight: Adding the solvents and aryl halide before the alkyne allows the catalyst to dissolve and distribute evenly. Triethylamine serves as both the base and a co-solvent.[11]
-
-
Initiation: Stir the mixture at room temperature for 10-15 minutes. The solution should be a pale yellow, homogeneous mixture.
-
Scientist's Insight: This pre-stirring ensures all catalytic components are well-mixed before the introduction of the coupling partner.
-
-
Alkyne Addition: Slowly add this compound (198 µL, 1.2 mmol) to the reaction mixture via syringe.
-
Scientist's Insight: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable aryl halide.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-4 hours).
-
Scientist's Insight: TLC is a quick and effective way to monitor the disappearance of the limiting reagent (iodobenzene) and the appearance of the more polar product.
-
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the triethylamine and THF. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Scientist's Insight: The ammonium chloride wash is crucial for removing the copper salts, which can complicate purification.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-2-decyn-1-ol.
-
Scientist's Insight: The polarity of the product is significantly influenced by the hydroxyl group, making silica gel chromatography an effective purification method. The dark color often observed in crude Sonogashira products is typically due to palladium black and can be removed with a silica plug or full chromatography.[15]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently degassed system 3. Poorly soluble starting materials | 1. Use fresh catalyst or a more robust precatalyst/ligand system. 2. Improve degassing procedure; ensure all solvents are sparged with inert gas. 3. Switch to a more polar solvent like DMF or gently heat the reaction (e.g., to 40-50 °C).[16] |
| Significant Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction 2. High concentration of copper catalyst 3. Reaction run for an extended period | 1. Rigorously deoxygenate all solvents and the reaction vessel.[14] 2. Reduce the amount of CuI to 1-2 mol%. Consider a "copper-free" protocol if homocoupling remains a major issue.[12][17] 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Complex Mixture of Byproducts | 1. Substrate decomposition at elevated temperatures 2. Side reactions involving the hydroxyl group | 1. Run the reaction at room temperature if possible. If heating is required, use the lowest effective temperature. 2. If side reactions are suspected, consider protecting the hydroxyl group (e.g., as a silyl ether) prior to the coupling, followed by deprotection. |
| Difficulty in Purification | 1. Residual copper or palladium salts 2. Co-elution of product and triphenylphosphine oxide | 1. Perform an aqueous workup with saturated ammonium chloride to remove copper. A plug of silica can remove baseline palladium impurities. 2. Ensure complete removal of the solvent before loading onto the column. Optimize the eluent system for better separation. |
Workflow for Reaction Optimization
For novel or challenging this compound derivatives, a systematic approach to optimization is crucial. The following workflow provides a logical decision-making process.
Caption: Figure 2. A logical workflow for optimizing Sonogashira coupling.
References
- Wikipedia. Sonogashira coupling. [Link]
- Synthetic Methods in Drug Discovery: Volume 1. (2016-08-01). Sonogashira Coupling.
- Selected examples of ligands used in decarboxyl
- MDPI. (2020-04-20).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- Request PDF. (2025-08-09). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
- ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. [Link]
- Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]
- The chemical reaction database. (2008-08-15). Copper-free Sonogashira coupling. [Link]
- PMC - NIH. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
- ACS Publications. Requirement for an Oxidant in Pd/Cu Co-Catalyzed Terminal Alkyne Homocoupling To Give Symmetrical 1,4-Disubstituted 1,3-Diynes | The Journal of Organic Chemistry. [Link]
- ElectronicsAndBooks.
- MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]
- Coupling to alkynes: the Sonogashira reaction. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- YouTube. (2022-07-12).
- RSC Publishing. (2021-02-10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ResearchGate. (2025-08-10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]
- Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- YouTube. (2019-01-07). Sonogashira coupling. [Link]
- ACS Publications. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters. [Link]
- YouTube. (2016-08-10). Sonogashira Coupling Reaction Mechanism. [Link]
- NIH. (2024-02-16).
- ResearchGate. The mechanism suggested for the Sonogashira cross-coupling reaction. [Link]
- YouTube. (2020-07-25). Sonogashira Coupling. [Link]
- Ask this paper | Bohrium. (2025-06-17).
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
- ACS Publications. Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. [Link]
- CORE. Synthesis and Characterization of Sequence-Defined Stiff Oligomers Using the Sonogashira Reaction. [Link]
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Introduction: The Versatility of a Bifunctional Linker
An In-Depth Technical Guide to the Click Chemistry Applications of 2-Decyn-1-ol
Click chemistry, a concept introduced by K. Barry Sharpless in 2001, describes a class of reactions that are modular, high-yielding, and generate minimal byproducts, making them exceptionally reliable for creating complex molecules.[1][2][3] The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[4][5]
This compound emerges as a particularly valuable building block in this context. Its structure features two key functionalities: a terminal alkyne for participation in CuAAC reactions and a primary alcohol for subsequent derivatization or for imparting specific physicochemical properties. The eight-carbon chain provides significant hydrophobicity, making it an ideal component for applications in materials science, drug delivery, and bioconjugation where modulating solubility and creating amphiphilic structures are critical. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound.
Physicochemical Properties and Handling of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
Key Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [6][7][8] |
| Molecular Weight | 154.25 g/mol | [6][7][8] |
| CAS Number | 4117-14-0 | [6][8] |
| Appearance | Clear, Colorless Oil | [9] |
| Density | 0.853 - 0.855 g/mL at 25 °C | [6][8] |
| Boiling Point | 70 °C at 0.01 mmHg | [6] |
| Flash Point | >110 °C (>230 °F) | [6][8] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [9] |
| Storage | 2-8°C, tightly sealed | [6][9] |
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[10]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[11] For skin contact, wash off with soap and plenty of water.[10] If inhaled, move to fresh air.[11]
-
Azide Partner Safety: When working with organic azides, particularly those with a low carbon-to-nitrogen ratio, exercise extreme caution as they can be explosive.[12] Always handle small quantities and avoid heat, shock, or friction.
Core Principles: The CuAAC Reaction with this compound
The CuAAC reaction is a [3+2] cycloaddition between the terminal alkyne of this compound and an azide-containing molecule, catalyzed by a Cu(I) species. The reaction is highly specific, forming the 1,4-disubstituted triazole regioisomer exclusively.[1][13] The Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[1]
The mechanism involves the formation of a copper(I) acetylide intermediate with this compound, which then reacts with the azide partner.[5] This process is highly reliable and tolerant of a wide array of functional groups, eliminating the need for complex protecting group strategies.[13]
Application Note 1: Synthesis of a Functionalized Triazole
This protocol details the synthesis of a model 1,2,3-triazole from this compound and benzyl azide. This product, featuring a hydroxyl group and a long alkyl chain, can serve as a versatile intermediate for further functionalization in materials or medicinal chemistry.
Experimental Protocol: Synthesis of 1-(benzyl)-4-(nonan-2-ol-1-yl)-1H-1,2,3-triazole
Materials:
-
This compound (154.25 g/mol )
-
Benzyl azide (133.15 g/mol )
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 500 mg, 3.24 mmol) and benzyl azide (1.05 eq, 453 mg, 3.40 mmol) in a 1:1 mixture of t-BuOH and water (20 mL).
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 M in water) and sodium ascorbate (1.0 M in water).
-
Initiation: To the stirring reaction mixture, add the sodium ascorbate solution (0.3 eq, 9.7 mL of 1.0 M solution) followed by the CuSO₄·5H₂O solution (0.1 eq, 3.2 mL of 0.1 M solution). The solution should turn a cloudy yellow-green.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with 20 mL of water and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous EDTA solution (2 x 15 mL) to remove copper salts. The aqueous layer will turn deep blue.
-
Wash the organic layer with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure triazole product.[14]
Application Note 2: Surface Functionalization for Materials Science
The bifunctional nature of this compound is ideal for materials science applications, such as creating self-assembled monolayers (SAMs) or functionalizing polymer surfaces. The hydroxyl group can be used to attach the molecule to a surface (e.g., glass, metal oxides) via silanization or esterification. The terminal alkyne is then displayed outwards, ready to "click" with azide-modified molecules of interest (e.g., fluorophores, polymers, or biomolecules).
Conceptual Protocol: Immobilization of a Biomolecule on a Glass Surface
-
Surface Activation: Clean a glass slide thoroughly and activate the surface to generate free hydroxyl groups (e.g., using a piranha solution or plasma cleaning).
-
Silanization: React the activated glass surface with (3-isocyanatopropyl)triethoxysilane. The isocyanate group reacts with the hydroxyl of this compound, and the silane anchors to the glass, creating an alkyne-terminated surface.
-
Click Reaction: Immerse the alkyne-functionalized slide in a solution containing an azide-modified biomolecule (e.g., an azide-tagged peptide or oligonucleotide), along with the CuAAC catalyst system (CuSO₄/Sodium Ascorbate).[15]
-
Washing: Thoroughly wash the surface to remove non-covalently bound molecules and catalyst remnants.
This strategy allows for the stable, covalent, and oriented immobilization of complex molecules onto a solid support.
Application Note 3: Bioconjugation and Probes for Drug Discovery
Bioconjugation—the covalent linking of two biomolecules—is a cornerstone of modern drug development, diagnostics, and basic biological research.[16][17] this compound can act as a hydrophobic tag or a handle for further modifications in bioconjugation strategies. For example, it can be "clicked" onto an azide-modified protein or nucleic acid. The resulting conjugate benefits from the long alkyl chain, which can facilitate membrane insertion or interaction with hydrophobic pockets in proteins.
Protocol: Labeling an Azide-Modified Protein
This protocol is adapted from general bioconjugation guidelines and should be optimized for the specific protein of interest.[15][18]
Materials:
-
Azide-modified protein (e.g., containing a p-azido-L-phenylalanine residue) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
This compound solution in DMSO.
-
Copper(II)-TBTA complex or a pre-mixed solution of CuSO₄ and a water-soluble ligand like THPTA.[19]
-
Freshly prepared sodium ascorbate or aminoguanidine solution.[15]
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 50 mM stock of sodium ascorbate in water. Prepare a stock of the copper/ligand solution.
-
Reaction Mixture: In a microcentrifuge tube, combine the reagents in the following order:
-
The azide-modified protein to a final concentration of 25-50 µM.
-
This compound to a final concentration of 250-500 µM (a 10-fold excess).
-
The copper/ligand solution to a final Cu(I) concentration of 100-250 µM.
-
The sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature or 37 °C for 1-2 hours. Avoid vigorous vortexing to prevent protein denaturation.
-
Purification: Remove the excess small-molecule reagents and catalyst by passing the reaction mixture through a desalting or SEC column equilibrated with the desired storage buffer.
-
Analysis: Confirm successful conjugation using techniques such as SDS-PAGE (which may show a slight molecular weight shift) and mass spectrometry (which will show a mass increase corresponding to the addition of this compound).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Oxidation of Cu(I) catalyst: Oxygen in the solvent can oxidize Cu(I) to the inactive Cu(II) state. | Degas solvents before use. Use a slight excess of the reducing agent (sodium ascorbate).[1] |
| Inaccessible Alkyne/Azide: In bioconjugation, the functional group may be buried within the folded structure of the biomolecule. | Perform the reaction under denaturing or solvating conditions (e.g., adding DMSO, urea).[18] | |
| Catalyst Sequestration: Cysteine or histidine residues in a protein can chelate and inactivate the copper catalyst. | Use an excess of the copper/ligand complex.[18] Consider using copper-free click chemistry variants if possible.[4] | |
| Poor Solubility of Reagents | This compound is hydrophobic and may not be fully soluble in purely aqueous buffers. | Use a co-solvent system such as t-BuOH/water, DMSO/water, or DMF/water to ensure all reagents are fully dissolved. |
| Biomolecule Degradation | Copper ions can cause damage to DNA or proteins, leading to strand breaks or aggregation.[20] | Use a copper-chelating ligand like TBTA or THPTA to protect the biomolecule and stabilize the Cu(I) state.[19][20] Minimize reaction time and catalyst concentration. |
References
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Purification of triazoles. (1981, May 26). Google Patents.
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- Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019, February 5). ResearchGate.
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- This compound | C10H18O | CID 77763. (n.d.). PubChem.
- Advances in click chemistry for drug discovery and development. (2025, August 30). PubMed.
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- What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? (2014, October 14). ResearchGate.
- Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (n.d.). MDPI.
- Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. (n.d.). ResearchGate.
- Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022, April 30). ACS Publications.
- Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim.
- Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene. (2022, April 6). Nature.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PubMed.
- Bioconjugation Protocols: Strategies and Methods. (2025, August 10). ResearchGate.
- Innovative Click Chemistry Method Revolutionizes Drug Development. (2025, February 12). Lab Manager.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). ResearchGate.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010, March 4). Royal Society of Chemistry.
- Protein DNA Bioconjugate Protocol. (2020, September 15). YouTube.
- Click chemistry in materials synthesis. 1. Adhesive polymers from copper‐catalyzed azide‐alkyne cycloaddition. (n.d.). Scilit.
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (n.d.). MDPI.
- Direct Covalent Functionalization of H-Terminated 2D Germanane with Thiolated Molecules: Passivation and Tuning of Optoelectronic Properties. (n.d.). National Center for Biotechnology Information.
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research.
- Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (n.d.). Semantic Scholar.
- Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022, October 9). YouTube.
- Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. (n.d.). MDPI.
- Strategies for successful crosslinking and bioconjugation applications. (2018, May 3). YouTube.
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Application Notes and Protocols: Strategic Use of 2-Decyn-1-ol in the Stereoselective Synthesis of Falcarinol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falcarinol, a polyacetylenic oxylipin naturally occurring in various plants of the Apiaceae family, has garnered significant attention for its potent anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The intricate structure of falcarinol, characterized by a C17 backbone containing two conjugated carbon-carbon triple bonds, a Z-configured double bond, and a chiral secondary alcohol, presents a formidable challenge for synthetic chemists. This application note provides a detailed guide on the strategic utilization of the commercially available building block, 2-decyn-1-ol, as a versatile precursor for the stereoselective synthesis of falcarinol and its isomers. We will explore key synthetic transformations, including cross-coupling reactions and stereoselective reductions, and provide detailed protocols to facilitate the efficient laboratory synthesis of these biologically significant molecules.
Introduction: The Significance and Synthetic Challenges of Falcarinol
Falcarinol ((3R,9Z)-heptadeca-1,9-diene-4,6-diyn-3-ol) and its structural isomers are a class of natural products with a broad spectrum of biological activities.[1] Their potential as therapeutic agents has spurred considerable interest in developing efficient and stereocontrolled synthetic routes. The low natural abundance of these compounds necessitates robust chemical syntheses to provide sufficient material for biological evaluation and drug development endeavors.[2]
The key structural features of falcarinol that pose significant synthetic hurdles are:
-
The Diyne Moiety: The conjugated diyne system is susceptible to decomposition and requires mild and efficient methods for its construction.
-
The Z-Alkene: The stereoselective formation of the cis-double bond is crucial for biological activity.
-
The Chiral Center: The stereochemistry of the secondary alcohol at the C3 position significantly influences the biological properties of the molecule.
This guide focuses on a convergent synthetic strategy that leverages this compound as a key starting material to address these challenges systematically.
Retrosynthetic Analysis and Strategic Approach
Our retrosynthetic strategy for falcarinol (1) hinges on disconnecting the molecule at the C7-C8 bond, which can be formed via a Cadiot-Chodkiewicz or Sonogashira cross-coupling reaction. This approach leads to two key fragments: a C7 unit containing the chiral alcohol and a terminal alkyne, and a C10 unit derived from this compound.
Figure 1: Retrosynthetic analysis of Falcarinol.
This application note will detail two primary synthetic routes originating from this compound to generate a suitable coupling partner for the synthesis of falcarinol isomers.
Synthetic Pathway I: Preparation of (Z)-1-Iodo-1-decene from this compound
This pathway focuses on the preparation of a vinyl iodide fragment, a key component for a subsequent Sonogashira coupling.
Workflow Overview
Figure 2: Workflow for the synthesis of (Z)-1-Iodo-1-decene derivative.
Experimental Protocols
Protocol 1: Protection of this compound
-
Rationale: The primary alcohol of this compound is protected to prevent interference in subsequent reactions. A silyl ether protecting group, such as tert-butyldiphenylsilyl (TBDPS), is robust and can be selectively removed later.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Stereoselective Hydroiodination
-
Rationale: The internal alkyne is converted to a (Z)-vinyl iodide using a hydrozirconation reaction followed by iodinolysis. This method provides high stereoselectivity for the cis-isomer.
-
Procedure:
-
Dissolve the TBDPS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add Schwartz's reagent (Cp₂ZrHCl, 1.2 eq) in portions at room temperature under an inert atmosphere.
-
Stir the reaction for 4-6 hours.
-
Cool the reaction to -78 °C and add a solution of iodine (I₂, 1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench with saturated aqueous Na₂S₂O₃ solution.
-
Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the protected (Z)-1-iodo-1-decene derivative.
-
Synthetic Pathway II: Preparation of 1-Decyne from this compound
This alternative pathway involves the isomerization of the internal alkyne to a terminal alkyne, which can then be used in a Cadiot-Chodkiewicz coupling.
Workflow Overview
Figure 3: Workflow for the synthesis of a protected 1-decyne.
Experimental Protocols
Protocol 3: Isomerization of this compound
-
Rationale: The internal alkyne is isomerized to the thermodynamically more stable terminal alkyne using a strong base.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 3.0 eq) to anhydrous ethylenediamine.
-
Heat the mixture to 60 °C and add this compound (1.0 eq) dropwise.
-
Stir the reaction at 60 °C for 8-12 hours, monitoring by GC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with diethyl ether, wash with dilute HCl and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain 1-decyn-10-ol.
-
Assembly of the Falcarinol Backbone: Cross-Coupling Reactions
With the key fragments derived from this compound in hand, the next crucial step is the carbon-carbon bond formation to construct the C17 backbone of falcarinol.
Sonogashira Coupling
-
Rationale: This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for forming C(sp)-C(sp²) bonds.[3][4] It is well-suited for coupling a terminal alkyne with a vinyl halide.[3][4]
-
Protocol 4: Sonogashira Coupling of a Terminal Alkyne with (Z)-1-Iodo-1-decene derivative
-
To a solution of the (Z)-1-iodo-1-decene derivative (1.0 eq) and the terminal alkyne fragment (1.2 eq) in a suitable solvent such as THF or DMF, add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature under an inert atmosphere for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the coupled product by flash chromatography.
-
Cadiot-Chodkiewicz Coupling
-
Rationale: This copper-catalyzed reaction couples a terminal alkyne with a 1-haloalkyne to form an unsymmetrical diyne.[5]
-
Protocol 5: Cadiot-Chodkiewicz Coupling
-
To a solution of the terminal alkyne (e.g., protected 1-decyne, 1.0 eq) in a suitable solvent like methanol or ethanol, add an aqueous solution of a base such as ethylamine.
-
Add a catalytic amount of CuCl.
-
Slowly add a solution of the 1-bromoalkyne fragment (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add an aqueous solution of KCN or NH₄Cl to decompose the copper acetylides.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by flash chromatography.
-
Final Steps: Stereoselective Reductions and Deprotection
Formation of the Z-Alkene
-
Rationale: The internal alkyne of the coupled product is stereoselectively reduced to a cis-alkene using a poisoned catalyst, such as Lindlar's catalyst.[6][7] This catalyst allows for the syn-addition of hydrogen to the alkyne, yielding the desired Z-geometry without over-reduction to the alkane.[6][7]
-
Protocol 6: Lindlar Reduction
-
Dissolve the diyne-containing intermediate (1.0 eq) in a solvent such as ethyl acetate or hexane.
-
Add Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate, 5-10 wt%).
-
Add quinoline (1-2 drops) to further deactivate the catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).
-
Stir vigorously at room temperature and monitor the reaction progress carefully by TLC or GC to avoid over-reduction.
-
Upon consumption of the starting material, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude Z-alkene.
-
Enantioselective Synthesis of the Chiral Alcohol
For syntheses where the chiral center is introduced late-stage, an asymmetric reduction of a corresponding ynone can be employed.
-
Rationale: Chiral reducing agents, such as the Corey-Bakshi-Shibata (CBS) catalyst or Noyori's asymmetric hydrogenation catalysts, can reduce a prochiral ketone to a secondary alcohol with high enantioselectivity.
-
Protocol 7: Asymmetric Reduction of an Ynone
-
To a solution of the ynone precursor in an anhydrous solvent like THF at -78 °C, add a pre-formed chiral catalyst (e.g., (R)-CBS-oxazaborolidine, 0.1 eq).
-
Slowly add a stoichiometric reducing agent, such as borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq).
-
Stir the reaction at low temperature for several hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add dilute HCl.
-
Extract the product, wash with brine, dry, and concentrate.
-
Purify by flash chromatography to obtain the enantioenriched propargyl alcohol.
-
Deprotection
The final step in the synthesis is the removal of any protecting groups. For silyl ethers, a fluoride source such as tetrabutylammonium fluoride (TBAF) is typically used.
Data Summary
| Reaction Step | Key Reagents and Conditions | Typical Yield (%) | Stereoselectivity |
| Protection (TBDPS) | TBDPSCl, Imidazole, DCM | 85-95 | N/A |
| Hydroiodination | Cp₂ZrHCl, I₂ | 70-85 | >98% Z |
| Isomerization | NaH, Ethylenediamine | 60-75 | N/A |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, TEA | 70-90 | N/A |
| Cadiot-Chodkiewicz Coupling | CuCl, EtNH₂ | 65-85 | N/A |
| Lindlar Reduction | H₂, Lindlar's catalyst, Quinoline | 80-95 | >98% Z |
| Asymmetric Reduction (CBS) | (R)-CBS, BH₃·SMe₂ | 85-95 | >95% ee |
Conclusion
This compound serves as a cost-effective and versatile starting material for the synthesis of falcarinol and its isomers. By employing a strategic combination of protection, stereoselective transformations, and robust cross-coupling reactions, researchers can efficiently access these biologically important polyacetylenes. The protocols outlined in this application note provide a solid foundation for the laboratory-scale synthesis of falcarinol, enabling further investigation into its therapeutic potential.
References
- MDPI. (n.d.). Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention. [Link]
- Master Organic Chemistry. (2011).
- NIH. (n.d.). Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- idUS. (n.d.). Absolute Configuration of Falcarinol (9Z-heptadeca-1,9-diene-4,6-diyn-3-ol)
- PubMed. (2000).
- Queen's University Belfast. (2011). A short synthesis of (+) and (−)-falcarinol. [Link]
- ResearchGate. (n.d.). A short synthesis of (+) and (−)-falcarinol | Request PDF. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Semantic Scholar. (2010). A short synthesis of (+) and (-)-falcarinol. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- NIH. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]
- RSC Publishing. (n.d.). Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry. [Link]
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- 7. orgosolver.com [orgosolver.com]
Derivatization of 2-Decyn-1-ol for gas chromatography analysis
An Application Guide to the Derivatization of 2-Decyn-1-ol for Enhanced Gas Chromatography Analysis
Abstract
This technical note provides a comprehensive guide for the derivatization of this compound, a long-chain alkynol, to improve its analytical characteristics for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. Direct GC analysis of polar compounds like alcohols can be challenging, often resulting in poor peak shape and low sensitivity due to intermolecular hydrogen bonding.[1][2][3] Derivatization chemically modifies the hydroxyl functional group, effectively mitigating these issues by increasing analyte volatility, enhancing thermal stability, and improving chromatographic performance.[3][4][5] This document details two primary, field-proven derivatization strategies—silylation and acylation—and provides validated, step-by-step protocols for their successful implementation in a research or drug development setting.
The Rationale for Derivatization in Alcohol Analysis
The primary alcohol functional group (-OH) in this compound is polar and contains an "active" hydrogen. During GC analysis, these characteristics lead to several undesirable effects:
-
Analyte Adsorption: The polar hydroxyl group can interact strongly with active sites (e.g., residual silanols) on the GC inlet liner and column wall, leading to peak tailing, reduced peak area, and poor reproducibility.[1][6]
-
Low Volatility: Intermolecular hydrogen bonding increases the boiling point of the alcohol, requiring higher GC oven temperatures, which can risk thermal degradation of the analyte.[1][3]
-
Poor Peak Shape: The aforementioned interactions result in asymmetric, tailing peaks, which complicates accurate integration and quantification.
Derivatization addresses these challenges by replacing the active hydrogen with a non-polar group, thereby blocking hydrogen bonding, reducing polarity, and increasing the volatility of the analyte.[1][7][8] The resulting derivative is more "GC-amenable," leading to sharper, more symmetrical peaks and improved sensitivity.
Strategic Selection of a Derivatization Method
The two most widely used and effective methods for derivatizing alcohols are silylation and acylation.[4] The choice between them depends on factors such as required derivative stability, sample matrix, and the specific detector being used.
Silylation: The Workhorse Method
Silylation is the most prevalent derivatization technique for GC analysis.[7] It involves the replacement of the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][7]
-
Mechanism: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[1]
-
Advantages: Silyl derivatives are significantly more volatile, less polar, and more thermally stable than their parent compounds.[7] The byproducts of common silylating agents like BSTFA and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are neutral and volatile, typically eluting early in the chromatogram without causing interference.[9]
-
Considerations: The primary drawback of TMS derivatives is their susceptibility to hydrolysis.[7] Samples must be scrupulously dry, as any moisture will consume the reagent and can hydrolyze the newly formed derivative, compromising results.[3] Therefore, derivatized samples should be analyzed promptly.
Acylation: For Enhanced Stability and Detection
Acylation involves reacting the alcohol with an acylating agent, such as an acid anhydride or an acyl chloride, to form a more stable ester derivative.[4][10]
-
Mechanism: This is a classic esterification reaction where the alcohol acts as a nucleophile, attacking the carbonyl carbon of the acylating agent.[4][11]
-
Advantages: Acyl derivatives are generally much more stable against hydrolysis than their silyl counterparts, allowing for easier sample handling and storage.[4] The use of fluorinated acylating reagents, such as Trifluoroacetic Anhydride (TFAA) or Pentafluorobenzoyl Chloride (PFBoylCl), offers a significant advantage for detection. The resulting fluorinated esters are highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis.[4][12][13]
-
Considerations: A critical consideration when using acid anhydrides is the formation of acidic byproducts (e.g., trifluoroacetic acid from TFAA).[5][14] These acids are corrosive and can rapidly damage the stationary phase of the GC column.[14][15] Therefore, a neutralization or removal step is often required before injection.
| Feature | Silylation (with BSTFA) | Acylation (with TFAA) |
| Derivative Formed | Trimethylsilyl (TMS) Ether | Trifluoroacetyl (TFA) Ester |
| Primary Advantage | High volatility of byproducts, powerful silyl donor.[2][16] | High derivative stability, excellent for ECD detection.[4] |
| Derivative Stability | Low hydrolytic stability; sensitive to moisture.[7] | High hydrolytic stability.[4] |
| Reaction Byproducts | Neutral & Volatile (e.g., N-trimethylsilyl-trifluoroacetamide).[17] | Corrosive Acid (Trifluoroacetic Acid).[14][15] |
| Post-Reaction Step | None required; direct injection is possible. | Neutralization or removal of acid byproduct is recommended.[14] |
| Typical Conditions | 60-75 °C for 20-45 minutes. | Room temperature to 60 °C for 20-30 minutes. |
| Best For | General purpose FID/MS analysis where prompt analysis is feasible. | Trace analysis with ECD, or when sample stability is a priority. |
Experimental Protocols
Safety Precaution: Derivatization reagents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reagents are sensitive to moisture; use anhydrous solvents and dry glassware.
Protocol 1: Silylation of this compound using BSTFA
This protocol is a robust and widely applicable method for preparing a TMS ether derivative of this compound for GC-FID or GC-MS analysis.
3.1.1. Materials and Reagents
-
This compound sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS (trimethylchlorosilane)
-
Anhydrous Pyridine (optional, catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Hexane)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or water bath
-
Vortex mixer
3.1.2. Step-by-Step Methodology
-
Sample Preparation: Prepare a solution of this compound in an anhydrous solvent at a concentration of approximately 1 mg/mL. Pipette 100 µL of this solution into a clean, dry 2 mL GC vial. If starting with a solid or neat oil, weigh approximately 0.1 mg of the sample directly into the vial and dissolve in 100 µL of solvent.
-
Reagent Addition: Using a clean, dry microsyringe, add 100 µL of BSTFA (+1% TMCS) to the GC vial. A 2:1 molar excess of silylating reagent to active hydrogens is a good starting point.
-
Expert Insight: While this compound is a primary alcohol and should react readily, the inclusion of 1% TMCS as a catalyst can accelerate the reaction and ensure complete derivatization, especially if trace amounts of moisture are present or if other, more hindered alcohols are in the sample matrix.[18]
-
-
Reaction: Tightly cap the vial immediately to prevent atmospheric moisture from entering. Vortex the mixture for 30 seconds to ensure it is homogenous.
-
Incubation: Place the vial in a heating block or water bath set to 60°C for 30 minutes. Heating helps drive the reaction to completion.
-
Cooling & Analysis: Remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for direct injection into the GC or GC-MS system.[17] Analyze the derivatized sample as soon as possible to prevent hydrolysis of the TMS ether.
Protocol 2: Acylation of this compound using TFAA
This protocol creates a stable trifluoroacetyl ester, ideal for robust quantification and for analysis using an ECD.
3.2.1. Materials and Reagents
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent for reaction (e.g., Dichloromethane, Toluene)
-
Anhydrous solvent for final analysis (e.g., Hexane, Ethyl Acetate)
-
Nitrogen gas supply
-
2 mL GC vials with PTFE-lined caps, heating block, vortex mixer, microsyringes
3.2.2. Step-by-Step Methodology
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in an anhydrous reaction solvent (e.g., Dichloromethane). Place 100 µL of this solution in a GC vial.
-
Reagent Addition: Add 50 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 20 minutes.[19]
-
Byproduct Removal (Crucial Step): After the reaction, cool the vial to room temperature. Carefully uncap the vial in the fume hood. Evaporate the solvent and excess reagent to dryness under a gentle stream of dry nitrogen gas. This step is essential to remove the volatile trifluoroacetic acid byproduct, which protects the GC column from damage.[14][15][19]
-
Reconstitution & Analysis: Reconstitute the dried residue in a suitable analysis solvent (e.g., 100 µL of Hexane). The sample is now ready for injection.
Suggested GC Parameters and Expected Outcomes
The exact GC conditions should be optimized for your specific instrument and column. However, the following provides a validated starting point for analysis.
| Parameter | Suggested Condition for TMS-derivative | Suggested Condition for TFA-derivative |
| GC Column | Low-polarity (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Mid-polarity (e.g., DB-17, DB-225) may also work well. |
| Injector Temp | 250 °C | 250 °C |
| Carrier Gas | Helium or Hydrogen, Constant Flow (e.g., 1.2 mL/min) | Helium or Hydrogen, Constant Flow (e.g., 1.2 mL/min) |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | 70°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min |
| Detector | FID (280 °C) or Mass Spectrometer | ECD (300 °C), FID (280 °C), or Mass Spectrometer |
Expected Outcome: The underivatized this compound, if it elutes, will likely present as a broad, tailing peak. In contrast, both the TMS and TFA derivatives will elute earlier and appear as sharp, symmetrical Gaussian peaks, allowing for significantly improved resolution and accurate quantification. The TFA derivative will show a very strong signal on an ECD.
References
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH
- Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - Repositori Obert UdL
- Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis - Benchchem
- The Use of Derivatization Reagents for Gas Chrom
- GC Derivatiz
- GC Reagents | Thermo Fisher Scientific - US
- Application Notes & Protocols: Derivatization of Fatty Alcohols with Pentafluorobenzoyl Chloride for GC-MS Analysis - Benchchem
- An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ioniz
- Derivatiz
- Silyl
- Preparation of TMS Deriv
- Derivatization reagents for GC - Greyhound Chrom
- 5 - Gas Chromatography Problem Solving and Troubleshooting
- Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich
- Bulletin 909A Guide to Derivatiz
- Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - OSTI.GOV
- Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC - PubMed Central
- Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis - Benchchem
- GC Derivatiz
- Derivatiz
- (PDF)
- (PDF)
- Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns
- Derivatiz
- Derivatization for Gas Chrom
- Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants | ACS Omega
- Derivatization of Drug Substances with MSTFA - Sigma-Aldrich
- GC Derivatiz
- esterification - alcohols and carboxylic acids - Chemguide
- Derivatization in Gas Chrom
- Chemoselective Esterification of Phenolic Acids and Alcohols - ACS Public
- Alcohol - Esterific
- Trace derivatization of cytosine with pentafluorobenzoyl chloride and dimethyl sulf
- Derivatization Reagents - For Selective Response and Detection in Complex Matrices - Greyhound Chrom
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High-performance liquid chromatography (HPLC) method for 2-Decyn-1-ol
An Application Note and Protocol for the Quantification of 2-Decyn-1-ol using High-Performance Liquid Chromatography (HPLC)
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Due to the compound's lack of a strong native chromophore, this protocol employs a pre-column derivatization strategy to enhance UV detectability, ensuring high sensitivity and selectivity. The application note provides a thorough explanation of the method development rationale, a step-by-step experimental protocol, and validation parameters according to ICH guidelines, making it suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries.
Introduction and Analytical Challenge
This compound (CAS: 4117-14-0) is a C10 acetylenic alcohol, a valuable intermediate in the synthesis of various specialty chemicals, including surfactants, fragrances, and polymers.[1] Accurate quantification is crucial for ensuring the purity of starting materials, monitoring reaction progress, and performing quality control on final products.
The primary analytical challenge in developing an HPLC method for this compound is its molecular structure. The molecule consists of a long hydrocarbon chain with a terminal hydroxyl group and an internal alkyne (triple bond).[2] While the alkyne moiety exhibits some UV absorbance at very low wavelengths (typically < 220 nm), it lacks a significant chromophore, leading to poor sensitivity and a high potential for interference from common HPLC solvents and impurities when using direct UV detection.[3]
To overcome this limitation, this method utilizes chemical derivatization to attach a UV-absorbing tag to the analyte's hydroxyl group. This process converts the poorly-responding this compound into a derivative with high molar absorptivity, enabling sensitive and specific detection at a higher, less interference-prone wavelength.[4][5]
Method Development: Rationale and Strategy
The selection of chromatographic conditions is guided by the physicochemical properties of this compound and its derivatized form.
Chromatographic Mode Selection
This compound is a relatively non-polar, hydrophobic molecule due to its long C10 alkyl chain.[6] Therefore, Reversed-Phase Liquid Chromatography (RP-LC) is the most suitable separation mode.[7] In RP-LC, a non-polar stationary phase is used with a polar mobile phase.[8] Hydrophobic molecules, like this compound, are retained on the column through interactions with the stationary phase and are eluted by increasing the organic solvent content in the mobile phase.[9][10]
Stationary Phase (Column) Selection
The choice of a stationary phase dictates selectivity and retention.[11]
-
Chemistry: A C18 (Octadecylsilane or ODS) stationary phase is the workhorse of reversed-phase chromatography and is selected for this method.[8][12] Its long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention for non-polar analytes like this compound.[13] A C8 column could be an alternative if shorter retention times are desired.
-
Particle Size and Dimensions: To ensure high resolution and sharp peaks, a column with a particle size of 3–5 µm is recommended for standard HPLC systems.[14] A typical column dimension of 150 mm x 4.6 mm provides a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase Selection
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible, less polar organic solvent.[15][16]
-
Organic Modifier: Acetonitrile is chosen over methanol as the organic component. It generally offers lower viscosity (leading to lower backpressure), better UV transparency at low wavelengths, and often provides sharper peaks.[17][18]
-
Elution Mode: A gradient elution program, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, is employed. This approach is ideal for ensuring that the derivatized analyte is eluted as a sharp, symmetrical peak while also cleaning the column of any more strongly retained impurities.
Detection Strategy: Pre-Column Derivatization
To enable highly sensitive UV detection, a pre-column derivatization step is essential.[5][19] This method employs Phthalic Anhydride as the derivatizing reagent, which reacts with the hydroxyl group of this compound to form a phthalate hemiester.[20][21] This derivative contains an aromatic ring, a strong chromophore, significantly enhancing its detectability.
The workflow for this analysis is visualized below.
Caption: High-level workflow for the analysis of this compound.
Detailed Application and Protocols
This section provides the detailed, step-by-step methodology for the analysis.
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC/UHPLC System |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Autosampler | Capable of maintaining temperature (optional but recommended) |
| Software | Chromatography Data System (CDS) for control and analysis |
| Glassware | Class A volumetric flasks, pipettes, 2 mL HPLC vials |
| Filters | 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon) |
Reagents and Mobile Phase Preparation
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure water.
-
Phthalic Anhydride: ACS grade or higher.
-
1,4-Dioxane: HPLC grade.
-
Urea: ACS grade or higher.
-
This compound Reference Standard: Purity ≥97%.
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B (MPB): Acetonitrile.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for the non-polar derivative.[8][13] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Standard reversed-phase solvents. Formic acid helps to ensure sharp peak shapes.[22] |
| Gradient | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18-18.1 min: 95% to 60% B18.1-25 min: 60% B (Equilibration) | Gradient elution ensures the derivative is eluted efficiently and cleans the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Improves reproducibility of retention times and can enhance peak shape. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Detection λ | 230 nm | The phthalate derivative shows a strong absorption maximum around this wavelength.[21] |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with 1,4-Dioxane. Mix well. This solution should be stored at 2-8°C.[23]
Working Standard Solutions:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with 1,4-Dioxane.
Sample Preparation:
-
Accurately weigh a sample containing an estimated amount of this compound.
-
Dissolve the sample in 1,4-Dioxane to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.[24][25]
Pre-Column Derivatization Protocol
This protocol is adapted from established methods for derivatizing alcohols.[21]
-
Into a clean 2 mL glass vial, add a 200 µL aliquot of each standard or sample solution.
-
Add approximately 15 mg of phthalic anhydride and 5 mg of finely ground urea.
-
Add 400 µL of 1,4-Dioxane.
-
Cap the vial tightly and vortex to mix.
-
Heat the vial in a heating block or water bath at 80 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Transfer the cooled reaction mixture to an HPLC vial for injection.
Caption: Derivatization of this compound with Phthalic Anhydride.
Method Validation Framework
To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[26][27] The validation process provides a self-validating system, demonstrating the method's reliability and accuracy.[28][29][30]
Caption: Core parameters for analytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector. | The analyte peak should be free from interference at its retention time. Peak purity index > 0.995. |
| Linearity | Analyze calibration standards at a minimum of five concentration levels in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Derived from the linearity study. | Typically 80% to 120% of the target concentration.[28] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: Six replicate injections of a 100% concentration standard.Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined from the standard deviation of the response and the slope of the calibration curve. | Signal-to-Noise ratio of approximately 10:1. |
| Limit of Detection (LOD) | Determined from the standard deviation of the response and the slope of the calibration curve. | Signal-to-Noise ratio of approximately 3:1. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. |
Conclusion
This application note presents a selective, sensitive, and robust RP-HPLC method for the quantification of this compound. The strategic use of pre-column derivatization with phthalic anhydride successfully overcomes the challenge of poor UV absorbance, allowing for reliable analysis. The detailed protocol and comprehensive validation framework, grounded in ICH guidelines, ensure that this method is fit for purpose in regulated research and quality control environments, providing trustworthy and accurate results for professionals in drug development and chemical synthesis.
References
- Idowu, O. R., & Hu, L. (1990). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. Journal of Liquid Chromatography, 13(8), 1549-1563. [Link not available]
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- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 4117-14-0).
- Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
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- Pharmaguideline. (2024). Steps for HPLC Method Validation.
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- Guillarme, D., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. PubMed.
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- Chromatography Forum. (2005). Alcohol used as solvents for HPLC.
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- Asian Journal of Chemistry. (2015). Synthesis of C6 Acetylenic Alcohols.
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- Green Chemistry. (n.d.). Synthesis of acetylenic alcohols with calcium carbide as the acetylene source.
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Application Note: Strategic Protection of the Hydroxyl Group in 2-Decyn-1-ol for Advanced Synthesis
Abstract: This technical guide provides an in-depth analysis and detailed protocols for the protection of the primary hydroxyl group of 2-Decyn-1-ol, a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients. We explore and compare three robust protecting group strategies—tert-Butyldimethylsilyl (TBDMS) ether, Tetrahydropyranyl (THP) ether, and Benzyl (Bn) ether—offering researchers the foundational knowledge and practical steps required for successful implementation. The causality behind experimental choices, self-validating protocols, and orthogonal strategies are discussed to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Challenge
This compound is a valuable building block in organic synthesis, featuring two key functional groups: a primary alcohol and an internal alkyne. The hydroxyl group is nucleophilic and weakly acidic, making it susceptible to a wide range of reagents used to modify other parts of a molecule.[1][2] Unwanted side reactions, such as reaction with organometallics, strong bases, or oxidizing agents, can significantly lower the yield of the desired product.[3][4] Therefore, temporarily "masking" or "protecting" this hydroxyl group is a critical step in a multi-step synthesis.[4][5]
A suitable protecting group must meet several criteria:[3][4]
-
Ease of Installation: It should be introduced efficiently and in high yield.
-
Stability: It must be inert to the reaction conditions planned for subsequent steps.
-
Ease of Removal: It should be cleaved selectively under mild conditions that do not affect the rest of the molecule.
-
Minimal Interference: It should not introduce unwanted reactivity or complications like new, inseparable stereoisomers.
This guide focuses on three widely-used protecting groups that fulfill these criteria to varying degrees, providing a versatile toolkit for the synthetic chemist.
Comparative Analysis of Key Protecting Groups
The choice of a protecting group is dictated by the overall synthetic route. The stability of the protecting group must be orthogonal to the reactions being performed. Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule without affecting others, which is crucial in complex syntheses.[6]
| Protecting Group | Structure on this compound | Protection Conditions | Deprotection Conditions | Stability Profile & Key Features |
| TBDMS Ether | CH3(CH2)6C≡CCH2-O-Si(CH3)2C(CH3)3 | TBDMSCl, Imidazole, DMF, RT[7][8] | TBAF, THF, RT[1][9] or Acetic Acid, THF/H₂O[10] | Stable to: Bases, organometallics, mild oxidants, catalytic hydrogenation.[7] Labile to: Strong acids, fluoride sources.[10][11] Advantages: High yield, robust, minimal steric hindrance for a silyl ether.[7] |
| THP Ether | CH3(CH2)6C≡CCH2-O-THP | 3,4-Dihydropyran (DHP), PPTS (cat.), CH₂Cl₂, RT[12][13] | Acetic Acid, THF/H₂O[14][15] or p-TsOH, MeOH, RT[12][16] | Stable to: Bases, organometallics, hydrides, redox reagents.[12][14][17] Labile to: Acids.[12][16] Disadvantage: Creates a new stereocenter, potentially forming diastereomers.[13][14][17] |
| Benzyl Ether (Bn) | CH3(CH2)6C≡CCH2-O-CH2Ph | NaH, Benzyl Bromide (BnBr), THF, 0 °C to RT[18][19] | H₂, Pd/C, EtOH, RT (Hydrogenolysis)[18][20] | Stable to: Most acidic and basic conditions, organometallics, many redox reagents.[21][22] Labile to: Catalytic hydrogenation, strong Lewis acids.[18][20] Advantage: Highly robust; removal is orthogonal to acid/base/fluoride labile groups.[22] |
Experimental Workflows and Protocols
The following protocols are designed as self-validating systems. Successful protection and subsequent deprotection on a sample scale confirm the viability of the strategy before proceeding with valuable intermediates.
Workflow Overview
Caption: General workflow for protection, synthesis, and deprotection.
Protocol 1: TBDMS Ether Protection & Deprotection
The tert-butyldimethylsilyl group is a workhorse for protecting primary alcohols due to its steric bulk and predictable reactivity.[7][23]
This procedure utilizes the highly reliable Corey protocol.[8]
Caption: Workflow for TBDMS protection of this compound.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), imidazole (2.2 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether (3x). Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.[9]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure TBDMS-protected alcohol.[7]
Fluoride-mediated cleavage is highly selective for silicon-oxygen bonds due to the high strength of the Si-F bond.[1][23]
Methodology:
-
Setup: Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask at room temperature.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.
-
Reaction: Stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.[10]
Protocol 2: THP Ether Protection & Deprotection
The tetrahydropyranyl group forms an acetal with the alcohol, which is stable to most non-acidic conditions.[13][17]
This protocol uses pyridinium p-toluenesulfonate (PPTS), a mild acid catalyst that minimizes acid-catalyzed side reactions.[12]
Caption: Workflow for THP protection of this compound.
Methodology:
-
Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of PPTS (0.1 eq).[12]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via flash column chromatography to afford the THP ether.[12]
Using an alcoholic solvent with an acid catalyst performs an acetal exchange, which is often a very mild and efficient method for THP removal.[14][16]
Methodology:
-
Setup: Dissolve the THP-protected alcohol (1.0 eq) in methanol (MeOH).
-
Reagent Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq).
-
Reaction: Stir at room temperature for 2-5 hours, monitoring by TLC.
-
Work-up: Neutralize the acid by adding solid NaHCO₃ or triethylamine until effervescence ceases.
-
Purification: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Protocol 3: Benzyl Ether Protection & Deprotection
The benzyl ether is exceptionally robust and its removal via hydrogenolysis provides an excellent orthogonal strategy to silyl and acetal protecting groups.[22][24]
This protocol uses sodium hydride to form the alkoxide, which then undergoes a Williamson ether synthesis.[18][21]
Methodology:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.2 eq) in mineral oil. Wash the NaH with anhydrous hexanes (2x) and suspend it in anhydrous THF. Cool the suspension to 0 °C.
-
Alkoxide Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension. Stir at 0 °C for 30 minutes.
-
Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq) can be added to accelerate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate (3x), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate and purify by flash column chromatography to yield the pure benzyl ether.
This is the most common method for benzyl ether cleavage, offering very mild and neutral conditions.[25][20]
Methodology:
-
Setup: Dissolve the benzyl-protected alcohol (1.0 eq) in ethanol (EtOH) or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add palladium on carbon (10 wt. % Pd/C, ~5-10 mol % Pd) to the solution.
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon). Stir vigorously at room temperature until TLC analysis shows complete consumption of the starting material.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting deprotected alcohol is usually very pure.
References
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- 21. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
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- 23. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 24. researchgate.net [researchgate.net]
- 25. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
The Versatility of 2-Decyn-1-ol: A Building Block for Advanced Long-Chain Molecules
Introduction: The Strategic Importance of 2-Decyn-1-ol
In the landscape of modern organic synthesis, the demand for complex, long-chain functionalized molecules is ever-increasing, driven by advancements in drug discovery, materials science, and chemical biology. These intricate molecules often serve as key components in pharmaceuticals, agrochemicals, and advanced materials. This compound, a propargylic alcohol with a ten-carbon backbone, has emerged as a highly versatile and strategic precursor for the synthesis of such molecules. Its unique combination of a primary alcohol and an internal alkyne provides a rich platform for a variety of chemical transformations, allowing for precise control over stereochemistry, chain length, and the introduction of diverse functional groups.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will explore key transformations, provide detailed, field-proven protocols, and discuss the underlying principles that govern these reactions. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and facilitate troubleshooting.
Core Synthetic Transformations of this compound
The reactivity of this compound can be broadly categorized into transformations of the hydroxyl group and reactions involving the carbon-carbon triple bond. This dual reactivity allows for a modular approach to the synthesis of complex long-chain molecules.
Oxidation of the Hydroxyl Group: Access to α,β-Unsaturated Alkynals
The oxidation of the primary alcohol in this compound to its corresponding aldehyde, 2-decynal, provides a valuable intermediate for further functionalization. These α,β-acetylenic aldehydes are precursors to a wide range of compounds.[1] Several methods exist for this transformation, with chemoselectivity being a key consideration to avoid reactions at the triple bond.
A mild and efficient method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like calcium hypochlorite (Ca(OCl)₂).[2] This system allows for the selective oxidation of propargylic alcohols to their corresponding aldehydes or ketones in high yields.[2][3] An alternative, environmentally friendly approach utilizes an iron(III) nitrate, TEMPO, and sodium chloride catalytic system with molecular oxygen as the terminal oxidant.[4][5]
Protocol 1: TEMPO-Catalyzed Oxidation of this compound
Objective: To synthesize 2-decynal from this compound.
Materials:
-
This compound (1.0 equiv)
-
TEMPO (0.01 equiv)
-
Calcium hypochlorite (Ca(OCl)₂) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane.
-
Add TEMPO (0.01 equiv) to the solution and stir at room temperature.
-
Slowly add calcium hypochlorite (1.2 equiv) in portions over 30 minutes. The reaction is exothermic, so maintain the temperature below 30 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-decynal.
-
Purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
TEMPO: Acts as a catalyst for the oxidation, allowing for the use of a milder stoichiometric oxidant.
-
Calcium hypochlorite: A readily available and effective co-oxidant.
-
Dichloromethane: A common solvent for this type of oxidation that is relatively inert.
-
Sodium thiosulfate quench: To neutralize any remaining oxidant.
-
Aqueous washes: To remove water-soluble byproducts and impurities.
Stereoselective Reduction of the Alkyne: Crafting (Z)- and (E)-Alkenols
The ability to control the geometry of double bonds is critical in the synthesis of many biologically active molecules, such as insect pheromones.[6] this compound can be stereoselectively reduced to either the (Z)- or (E)-alkenol.
-
(Z)-Alkene Synthesis (cis-reduction): The partial hydrogenation of the alkyne to a cis-alkene is classically achieved using a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline).[7][8] This catalyst is deactivated to prevent over-reduction to the alkane.[9] The reaction proceeds via syn-addition of hydrogen to the alkyne, resulting in the cis or (Z)-alkene.[10]
-
(E)-Alkene Synthesis (trans-reduction): The reduction of the alkyne to a trans-alkene is typically accomplished using a dissolving metal reduction, such as sodium in liquid ammonia.[9] This reaction proceeds through a radical anion intermediate, leading to the thermodynamically more stable trans or (E)-alkene.
Protocol 2: (Z)-Selective Hydrogenation using Lindlar's Catalyst
Objective: To synthesize (Z)-2-decen-1-ol from this compound.
Materials:
-
This compound (1.0 equiv)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (5-10 mol%)
-
Hexane or Ethanol
-
Hydrogen gas (H₂) balloon
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve this compound in hexane or ethanol in a flask suitable for hydrogenation.
-
Add Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen balloon at room temperature.
-
Monitor the reaction progress by TLC or gas chromatography (GC) to avoid over-reduction.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain (Z)-2-decen-1-ol.
Causality Behind Experimental Choices:
-
Lindlar's Catalyst: Specifically designed for the partial hydrogenation of alkynes to cis-alkenes. The lead poison deactivates the palladium catalyst just enough to prevent the reduction of the resulting alkene.[7]
-
Hydrogen Balloon: Provides a simple and safe way to maintain a hydrogen atmosphere.
-
Vigorous Stirring: Ensures good contact between the substrate, catalyst, and hydrogen gas.
-
Careful Monitoring: Crucial to prevent the formation of the fully saturated decanol.
Carbon-Carbon Bond Formation: Extending the Molecular Framework
The terminal alkyne functionality, which can be generated from this compound, is a powerful handle for carbon-carbon bond formation, allowing for the construction of more complex molecular architectures.
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[13][14][15] To utilize this compound in a Sonogashira coupling, the hydroxyl group is typically protected first to prevent side reactions.
Workflow for Sonogashira Coupling:
Caption: Workflow for Sonogashira Coupling with this compound.
Protocol 3: Sonogashira Coupling of a Protected this compound Derivative
Objective: To couple a protected this compound with an aryl iodide.
Materials:
-
Protected this compound (e.g., TBDMS ether) (1.2 equiv)
-
Aryl iodide (1.0 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base
-
Anhydrous and anaerobic conditions (e.g., under Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the amine solvent (Et₃N or DIPA).
-
Add the protected this compound derivative.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Once complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
The protecting group can then be removed under appropriate conditions to yield the final product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The active species for the catalytic cycle.
-
Copper(I) Cocatalyst: Facilitates the formation of a copper acetylide intermediate, which increases the reaction rate.[12]
-
Amine Base: Acts as both a base to neutralize the HX byproduct and as a solvent.
-
Inert Atmosphere: Essential to prevent the oxidation of the palladium(0) catalyst and the homocoupling of the alkyne.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click" chemistry, a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[16][17] This reaction forms a stable 1,2,3-triazole ring, which can serve as a linker in drug conjugates or complex molecular architectures.[18][19] Similar to the Sonogashira coupling, the hydroxyl group of this compound is often protected before performing the CuAAC reaction.
Reaction Scheme for CuAAC:
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Summary Table
| Transformation | Reagents and Conditions | Product | Typical Yield (%) | Reference(s) |
| Oxidation | TEMPO, Ca(OCl)₂, CH₂Cl₂, rt | 2-Decynal | 85-95 | [2] |
| (Z)-Hydrogenation | Lindlar's catalyst, H₂ (balloon), Hexane, rt | (Z)-2-Decen-1-ol | >95 | [7][8] |
| (E)-Reduction | Na, liquid NH₃, -78 °C | (E)-2-Decen-1-ol | 80-90 | [9] |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, Aryl-I, rt | Aryl-substituted decynol | 70-95 | [11][12] |
| CuAAC Click Reaction | CuSO₄, Na Ascorbate, R-N₃, t-BuOH/H₂O, rt | 1,2,3-Triazole derivative | >90 | [16][17] |
Applications in Drug Development and Beyond
The functionalized long-chain molecules derived from this compound have significant potential in various fields.
-
Pharmaceuticals: Long alkyl chains can modulate the lipophilicity of drug candidates, which is a critical parameter for their absorption, distribution, metabolism, and excretion (ADME) properties.[][21] The introduction of specific functional groups via the transformations described above allows for the fine-tuning of a molecule's biological activity. Alcohols and their derivatives are ubiquitous in drug molecules.[22]
-
Agrochemicals: Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes.[23] The stereoselective synthesis of (Z)- and (E)-alkenols from this compound is directly applicable to the production of these environmentally friendly pest control agents.[6][24]
-
Materials Science: Long-chain functionalized molecules can be used as surfactants, lubricants, and monomers for the synthesis of specialty polymers. The precise control over functionality and stereochemistry offered by the synthetic routes starting from this compound is highly valuable in this context.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of a wide array of long-chain functionalized molecules. Its dual reactivity at the hydroxyl group and the alkyne moiety provides a rich platform for a multitude of chemical transformations. By mastering the protocols for oxidation, stereoselective reduction, and carbon-carbon bond formation, researchers can unlock the full potential of this valuable building block. The methodologies outlined in this application note offer reliable and reproducible pathways to complex molecular targets, thereby accelerating innovation in drug discovery, agrochemical development, and materials science.
References
- Mahajan, J. R., & Resck, I. S. (1997). Synthesis of acyclic insect pheromones from cycloalkanones via acetylenic lactones. Journal of the Brazilian Chemical Society, 8(4), 382-390. [Link][6][7][25][26]
- Organic Chemistry Portal. Sonogashira Coupling. [Link][12]
- Reddy, K. S., et al. (2015). A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite. RSC Advances, 5(1), 543-546. [Link][2]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][14]
- Liu, J., Xie, X., & Ma, S. (2012). Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Synthesis, 44(10), 1569-1576. [Link][4]
- Wikipedia. (2023). Sonogashira coupling. [Link][13]
- Ma, S., et al. (2011). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Chinese Journal of Chemistry, 29(7), 1433-1436. [Link][5]
- Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102835. [Link][15]
- Wikipedia. (2023).
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link][17]
- Naidu, S., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega, 1(4), 620-627. [Link][3]
- Li, X., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Ashenhurst, J. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. [Link][9]
- Chemistry LibreTexts. (2019).
- JoVE. (2023).
- Interchim. Click Chemistry (Azide / alkyne reaction). [Link][19]
- Orgueira, H. A., et al. (2005). Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. Angewandte Chemie International Edition, 44(4), 587-590. [Link][20]
- Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering, 72, 193-202. [Link][24]
- Mahajan, J. R., & Resck, I. S. (1997). Synthesis of Acyclic Insect Pheromones from Cycloalkanones via Acetylenic Lactones. Journal of the Brazilian Chemical Society, 8(4), 382-390. [Link][25]
- Mondal, S., & Ghorai, P. (2024). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Organic & Biomolecular Chemistry, 22(20), 4061-4096. [Link][23]
- Conruyt, N. (2021). Drug design principles. [Link][22]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Synthesis of acyclic insect pheromones from cycloalkanones via acetylenic lactones – ScienceOpen [scienceopen.com]
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Application Notes and Protocols: 2-Decyn-1-ol in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of a Long-Chain Alkynyl Alcohol
2-Decyn-1-ol is a linear ten-carbon acetylenic alcohol with a terminal hydroxyl group and an internal triple bond. Its molecular structure offers a unique combination of functionalities: the hydroxyl group allows for classic alcohol chemistry such as esterification, while the alkyne group serves as a reactive handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This dual functionality, coupled with its long alkyl chain, makes this compound a valuable building block in materials science for creating functional polymers, modifying surfaces, and synthesizing advanced nanomaterials. Furthermore, like other acetylenic alcohols, it demonstrates significant potential as a corrosion inhibitor for various metals in acidic environments.[3][4]
This document provides detailed application notes and protocols for the use of this compound in several key areas of materials science. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to adapt and innovate upon these foundational techniques.
Corrosion Inhibition: Protecting Metallic Surfaces
The primary and most established application of acetylenic alcohols in materials science is corrosion inhibition, particularly for steel in acidic media.[5] The mechanism of inhibition is multifaceted, involving the adsorption of the alcohol onto the metal surface. The triple bond of the alkyne interacts with the d-orbitals of the metal, leading to the formation of a protective polymeric film that acts as a barrier to the corrosive environment.[3][6] The long alkyl chain of this compound enhances this protective layer by creating a more hydrophobic and dense film.
Application Note: Corrosion Inhibition of Mild Steel in Acidic Media
This protocol details the evaluation of this compound as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid solution using the weight loss method and electrochemical techniques.
Protocol 1: Evaluation of Corrosion Inhibition
Materials:
-
Mild steel coupons (e.g., 1 cm x 5 cm x 0.15 cm)
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Acetone
-
Emery paper (various grits)
-
Analytical balance
-
Glass beakers and hooks
-
Potentiostat/Galvanostat with a three-electrode cell setup (mild steel as working electrode, platinum as counter electrode, and saturated calomel electrode as reference)
Procedure:
Part A: Weight Loss Measurement [7]
-
Preparation of Steel Coupons: Mechanically polish the mild steel coupons with a series of emery papers, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the cleaned and dried coupons.
-
Inhibitor Solution Preparation: Prepare a series of 1 M HCl solutions containing varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 mM). Prepare a blank 1 M HCl solution without the inhibitor.
-
Immersion: Suspend the weighed coupons in the prepared solutions using glass hooks for a specified period (e.g., 6 hours) at room temperature.
-
Final Weighing: After the immersion period, carefully remove the coupons, wash with distilled water, dry, and reweigh.
-
Calculation:
-
Calculate the corrosion rate (CR) in g cm⁻² h⁻¹.
-
Calculate the inhibition efficiency (IE) using the formula: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Part B: Electrochemical Measurements [5]
-
Electrode Preparation: Use a prepared mild steel coupon as the working electrode.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and saturated calomel reference electrode in the test solution (1 M HCl with and without inhibitor).
-
Potentiodynamic Polarization: After allowing the open circuit potential to stabilize, perform potentiodynamic polarization scans from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots. The inhibition efficiency can be calculated from the icorr values.
Expected Results: The inhibition efficiency of this compound is expected to increase with its concentration. The potentiodynamic polarization curves will likely show a decrease in both anodic and cathodic currents, indicating a mixed-type inhibition mechanism.
Polymer Synthesis: Building Functional Macromolecules
The dual functionality of this compound makes it a versatile monomer for synthesizing functional polymers. The hydroxyl group can participate in condensation polymerizations, such as the formation of polyesters with dicarboxylic acids.[6][8] The alkyne group can be preserved during this process and later used for post-polymerization modification via click chemistry.[3][9]
Application Note: Synthesis of an Alkyne-Functionalized Polyester
This protocol describes the synthesis of a linear polyester from this compound and a dicarboxylic acid, resulting in a polymer with pendant alkyne groups along the backbone.
Protocol 2: Synthesis of Poly(2-decynyl succinate)
Materials:
-
This compound
-
Succinic anhydride
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Methanol
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reactant Charging: In a round-bottom flask, combine equimolar amounts of this compound and succinic anhydride. Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 mol%) and toluene as the solvent.
-
Polycondensation: Heat the mixture to reflux with continuous stirring. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete after several hours when no more water is evolved.
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the toluene solution to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR and FT-IR to confirm the polyester structure and the presence of the alkyne functionality. Gel permeation chromatography (GPC) can be used to determine the molecular weight and polydispersity.
Visualization of Polyester Synthesis Workflow
Caption: Workflow for the synthesis of an alkyne-functionalized polyester.
Surface Modification: Tailoring Interfacial Properties
The terminal alkyne group of this compound is an excellent anchor for surface modification through the formation of self-assembled monolayers (SAMs) or via click chemistry to pre-functionalized surfaces.[10][11]
Application Note: Formation of a Self-Assembled Monolayer on Gold
This protocol outlines a procedure for the formation of a self-assembled monolayer of this compound on a gold surface. While alkanethiols are more common for gold SAMs, terminal alkynes have also been shown to form stable monolayers.[11]
Protocol 3: SAM Formation of this compound on a Gold Substrate
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a gold layer)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Clean glass vials
-
Tweezers
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution for 10-15 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized water and then with anhydrous ethanol. Dry the substrate under a stream of nitrogen gas.
-
SAM Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
Immersion: Immediately immerse the cleaned and dried gold substrate into the this compound solution.
-
Incubation: Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules, and dry under a stream of nitrogen.
-
Characterization: The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Nanoparticle Functionalization: Engineering Smart Materials
The principles of surface modification can be extended to the nanoscale, where this compound can be used to functionalize nanoparticles. This introduces alkyne groups onto the nanoparticle surface, which can then be used for subsequent bioconjugation or the attachment of other functional molecules via click chemistry.[7]
Application Note: Functionalization of Iron Oxide Nanoparticles
This protocol describes a method for the surface modification of dextran-coated iron oxide nanoparticles with this compound to introduce alkyne functionalities.
Protocol 4: Alkyne Functionalization of Iron Oxide Nanoparticles
Materials:
-
Dextran-coated iron oxide nanoparticles
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Dialysis membrane
-
Magnetic separator
Procedure:
-
Activation of Dextran: Disperse the dextran-coated iron oxide nanoparticles in a solution of NaOH. Add epichlorohydrin and stir at room temperature to activate the hydroxyl groups of the dextran coating.
-
Functionalization: Add a solution of this compound in DMSO to the activated nanoparticle suspension. Heat the mixture with stirring to facilitate the reaction between the epoxy groups on the dextran and the hydroxyl group of this compound.
-
Purification: Purify the alkyne-functionalized nanoparticles by magnetic separation to remove excess reactants, followed by dialysis against deionized water to remove any remaining small molecule impurities.
-
Characterization: Confirm the successful functionalization using FT-IR spectroscopy (to observe the appearance of alkyne-related peaks) and thermogravimetric analysis (TGA) to quantify the amount of organic coating.
Visualization of Nanoparticle Functionalization
Caption: Workflow for the alkyne functionalization of iron oxide nanoparticles.
Quantitative Data Summary
| Application | Key Parameters | Typical Values/Ranges | Characterization Techniques |
| Corrosion Inhibition | Inhibitor Concentration | 0.1 - 10 mM | Weight Loss, Potentiodynamic Polarization, EIS |
| Inhibition Efficiency | Up to 95% or higher | ||
| Polymer Synthesis | Monomer Ratio (Diol:Diacid) | 1:1 | ¹H NMR, FT-IR, GPC |
| Catalyst Concentration | 0.1 mol% | ||
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol (variable) | ||
| Surface Modification | SAM Solution Concentration | 1 mM | Contact Angle, XPS, AFM |
| Immersion Time | 18 - 24 hours | ||
| Nanoparticle Functionalization | Reactant Ratios (Nanoparticle:Reagents) | Varies depending on desired functionalization density | FT-IR, TGA, DLS |
Conclusion
This compound is a highly versatile and valuable molecule in the materials scientist's toolbox. Its unique combination of a long alkyl chain, a reactive alkyne group, and a terminal hydroxyl group allows for its application in a wide range of areas, from protecting bulk materials from corrosion to engineering the surfaces of advanced nanomaterials. The protocols provided herein serve as a starting point for researchers to explore and expand upon the potential of this fascinating compound.
References
- Abdelmalek, M., et al. (2021). Corrosion inhibition performance of azelaic acid dihydrazide: a molecular dynamics and Monte Carlo simulation study. Journal of Molecular Modeling, 27(11), 331. [Link]
- Frignani, A., et al. (2014). Acetylenic alcohols as inhibitors of iron acid corrosion. Improvement of the inhibition efficiency of a class of substances based on their action mechanism. Protection of Metals and Physical Chemistry of Surfaces, 50(2), 105-119. [Link]
- NACE International. (1964). Acid Corrosion Inhibition With Secondary Acetylenic Alcohols. [Link]
- Frignani, A., et al. (2014). Acetylenic alcohols as inhibitors of iron acid corrosion. Improvement of the inhibition efficiency of a class of substances. International Journal of Corrosion and Scale Inhibition, 3(2), 105-119. [Link]
- Development of a Route to Functional Polymers via Click Chemistry. (n.d.). [Link]
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- Pharmaffili
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Application Note: Synthesis and Metabolic Application of Isotopically Labeled 2-Decyn-1-ol
Introduction: The Significance of Isotopic Labeling in Metabolic Research
Understanding the intricate network of metabolic pathways is fundamental to advancements in drug discovery, toxicology, and the broader life sciences.[1][2] Isotopic labeling, the technique of replacing an atom in a molecule with its isotope, serves as a powerful tool to trace the journey of molecules through biological systems.[3][4][] By introducing stable isotopes such as deuterium (²H or D) or carbon-13 (¹³C), researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a compound without altering its fundamental chemical properties.[3] This methodology, coupled with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the elucidation of metabolic fates and the identification of novel metabolites.[1][2][4]
2-Decyn-1-ol is a propargyllic alcohol with various applications in organic synthesis and potential roles in biological processes. To investigate its metabolic pathways and potential bio-transformations, the synthesis of an isotopically labeled version is an essential first step. This application note provides a detailed protocol for the synthesis of deuterium-labeled this compound and outlines its application in metabolic studies. The strategic placement of deuterium atoms can significantly influence the rate of metabolic reactions, a phenomenon known as the Kinetic Isotope Effect (KIE), which can help in identifying sites of metabolic modification.[6]
Synthesis of Deuterium-Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through a variety of synthetic routes. A common and effective method involves the use of a Grignard reaction, which is a versatile tool for forming carbon-carbon bonds.[7][8][9] In this protocol, we will focus on the synthesis of [1,1-²H₂]-2-Decyn-1-ol, where two deuterium atoms are introduced at the C1 position.
Causality Behind Experimental Choices:
-
Choice of Label: Deuterium is selected for its stability (non-radioactive) and the significant mass difference from protium (¹H), which allows for clear differentiation in mass spectrometry.[10][11] Furthermore, the C-D bond is stronger than the C-H bond, which can slow down metabolic cleavage at the labeled site, aiding in the identification of metabolic "soft spots".[6][12][13]
-
Grignard Reagent: The use of a Grignard reagent (in this case, heptylmagnesium bromide) provides a robust method for creating the carbon skeleton of the target molecule.[14][15] Grignard reactions are well-established and generally provide good yields.[7][9]
-
Labeled Precursor: Deuterated paraformaldehyde serves as the source of the deuterium label at the C1 position. This is a commercially available and efficient reagent for introducing a CD₂OH group.
-
Purification: High-performance liquid chromatography (HPLC) is chosen for purification to ensure high chemical and isotopic purity of the final product, which is crucial for accurate metabolic studies.[16][17][18]
Experimental Workflow Diagram:
Caption: Synthetic workflow for deuterium-labeled this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity/Grade |
| 1-Bromoheptane | Sigma-Aldrich | 99% |
| Magnesium turnings | Sigma-Aldrich | 99.8% |
| Propargyl alcohol | Sigma-Aldrich | 99% |
| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | |
| Pyridinium chlorochromate (PCC) | Sigma-Aldrich | 98% |
| Lithium aluminum deuteride (LAD) | Cambridge Isotope Laboratories | 98 atom % D |
| Anhydrous diethyl ether | Sigma-Aldrich | ≥99.7% |
| Anhydrous tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% |
| Deuterated chloroform (CDCl₃) for NMR | Sigma-Aldrich | 99.8 atom % D |
Synthesis of this compound (Unlabeled Intermediate)
-
Preparation of Heptylmagnesium Bromide: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add magnesium turnings (2.43 g, 100 mmol). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromoheptane (17.9 g, 100 mmol) in 50 mL of anhydrous diethyl ether is added dropwise via an addition funnel. The reaction mixture is stirred and gently refluxed until most of the magnesium has reacted.
-
Formation of Lithiopropargyl Alcohol: In a separate flame-dried 500 mL round-bottom flask under argon, dissolve propargyl alcohol (5.61 g, 100 mmol) in 100 mL of anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (40 mL of 2.5 M solution in hexanes, 100 mmol) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Coupling Reaction: Slowly add the prepared Grignard reagent to the solution of lithiopropargyl alcohol at -78 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
Synthesis of [1,1-²H₂]-2-Decyn-1-ol
-
Oxidation to 2-Decynal: Dissolve the crude this compound (approx. 100 mmol) in 200 mL of anhydrous dichloromethane. Add pyridinium chlorochromate (PCC) (32.3 g, 150 mmol) in one portion. Stir the mixture at room temperature for 2 hours. Filter the reaction mixture through a pad of silica gel, washing with diethyl ether. Concentrate the filtrate to obtain crude 2-decynal.
-
Deuteride Reduction: In a flame-dried 500 mL round-bottom flask under argon, suspend lithium aluminum deuteride (LAD) (2.1 g, 50 mmol) in 100 mL of anhydrous diethyl ether. Cool the suspension to 0 °C. Add a solution of the crude 2-decynal in 50 mL of anhydrous diethyl ether dropwise. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Carefully quench the reaction at 0 °C by the sequential dropwise addition of 2.1 mL of water, 2.1 mL of 15% aqueous sodium hydroxide, and 6.3 mL of water. Stir the resulting mixture until a white precipitate forms. Filter the mixture and wash the solid with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude [1,1-²H₂]-2-Decyn-1-ol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by preparative HPLC to obtain the pure labeled product.[16][17]
Characterization
-
NMR Spectroscopy: The purified product should be characterized by ¹H, ²H, and ¹³C NMR spectroscopy to confirm the structure and determine the extent and position of deuterium incorporation.[2][19] In the ¹H NMR spectrum, the signal corresponding to the protons at the C1 position should be significantly diminished or absent. The ²H NMR spectrum should show a signal corresponding to the deuterium at the C1 position.
-
Mass Spectrometry: GC-MS or LC-MS analysis should be performed to confirm the molecular weight of the labeled compound. The mass spectrum will show a molecular ion peak (M+) that is two mass units higher than that of the unlabeled this compound.
Application in Metabolic Studies
Once synthesized and purified, [1,1-²H₂]-2-Decyn-1-ol can be used as a tracer in various in vitro and in vivo metabolic studies.[20][21]
General Workflow for a Metabolic Study:
Caption: General workflow for a metabolic study using labeled this compound.
Protocol for In Vitro Metabolic Study using Liver Microsomes
-
Incubation: Prepare an incubation mixture containing liver microsomes (e.g., from human, rat, or mouse), an NADPH-generating system (to support cytochrome P450 enzyme activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Addition of Labeled Compound: Add [1,1-²H₂]-2-Decyn-1-ol to the incubation mixture at a final concentration typically in the low micromolar range.
-
Reaction: Incubate the mixture at 37 °C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The mass spectrometer will be set to detect the parent compound and potential metabolites containing the deuterium label. The presence of the deuterium label helps to distinguish drug-related metabolites from endogenous compounds in the complex biological matrix.[22][23]
Data Interpretation
The analysis of the mass spectrometry data will reveal the formation of various metabolites. By comparing the mass spectra of the metabolites with that of the parent compound, it is possible to identify the types of metabolic transformations that have occurred (e.g., oxidation, glucuronidation, sulfation). The retention of the deuterium label in the metabolites provides crucial information about the metabolic stability of the C1 position. If a metabolite is found where the deuterium label is lost, it indicates that the C1 position has been oxidized.
Quantitative Data Summary
| Parameter | Value | Method of Determination |
| Chemical Purity | >98% | HPLC, ¹H NMR |
| Isotopic Enrichment | >98 atom % D | ²H NMR, Mass Spectrometry |
| Overall Yield | ~40-50% (from 1-bromoheptane) | Gravimetric |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 0.88 (t, 3H), 1.2-1.5 (m, 10H), 2.18 (t, 2H), (signal for CH₂OH protons at C1 absent) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.1, 22.6, 28.5, 28.7, 31.8, 50.5 (t, J(C,D) ≈ 22 Hz), 78.9, 85.6 | |
| Mass Spectrum (EI) | m/z: 156 (M⁺ for C₁₀H₁₆D₂O) | GC-MS |
Conclusion
The synthesis of isotopically labeled this compound provides a valuable tool for detailed metabolic investigations. The protocols outlined in this application note offer a robust and reproducible method for the preparation and characterization of deuterium-labeled this compound. The subsequent use of this labeled compound in metabolic studies, particularly with advanced analytical techniques like LC-MS/MS, will enable researchers to gain critical insights into its biotransformation pathways. This knowledge is essential for understanding the compound's potential pharmacological or toxicological effects and is a key component of modern drug development and chemical safety assessment.
References
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- Kremer, D. M., et al. (2021). Isotope tracing-based metabolite identification for mass spectrometry metabolomics.
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- Chemguide. (n.d.). An introduction to Grignard reagents. [Link]
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- Trofimov, B. A., et al. (2022). Direct Synthesis of Deuterium-Labeled O-, S-, N-Vinyl Derivatives from Calcium Carbide. Chemistry – A European Journal, 28(45), e202201234. [Link]
- Gati, W. P., et al. (2020). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry, 16, 2816–2825. [Link]
- Cole, E. L., et al. (2019). Core-Labeling (Radio) Synthesis of Phenols. Journal of the American Chemical Society, 141(49), 19477–19482. [Link]
- Crüsemann, M., et al. (2017). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Angewandte Chemie International Edition, 56(29), 8616-8621. [Link]
- Trofimov, B. A., et al. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Chemical Science, 11(41), 11215-11220. [Link]
- Moravek. (n.d.).
- Fodor, K., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 524. [Link]
- Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]
- van den Berg, M., et al. (2018). Access to Any Site Directed Stable Isotope (2H, 13C, 15N, 17O and 18O) in Genetically Encoded Amino Acids. Molecules, 23(10), 2482. [Link]
- An-Najah National University. (2025). Classical and Modern Methods for Carbon Isotope Labeling. [Link]
- Lynch, C. (2025). Synthesis of Core-Labeled Arenes. Knowledge UChicago. [Link]
- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941. [Link]
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- Smittenberg, R. H., et al. (2007). Purification of dinosterol for hydrogen isotopic analysis using high-performance liquid chromatography-mass spectrometry. Limnology and Oceanography: Methods, 5(10), 350-357. [Link]
- Cotter, D. G., et al. (2019). Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics. Cell Metabolism, 30(4), 624-639. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Decyn-1-ol
Welcome to the technical support center for the purification of 2-Decyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important alkynol from common reaction byproducts.
Introduction to Purification Challenges
This compound is a valuable intermediate in the synthesis of various biologically active molecules, including antitumor agents.[1] Its synthesis, commonly achieved by the reaction of a 1-octyne precursor with formaldehyde, often results in a mixture containing unreacted starting materials and other byproducts. The structural similarity between this compound and these impurities can present significant purification challenges. This guide provides practical, field-proven strategies to overcome these obstacles and obtain high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Synthesis and Initial Work-up
Question 1: What are the most common byproducts in the synthesis of this compound from 1-octyne and formaldehyde?
Answer: The primary byproducts depend on the specific synthetic protocol, but a common method involves the deprotonation of 1-octyne to form an acetylide, followed by reaction with formaldehyde (or its solid polymer, paraformaldehyde).[2]
Common Byproducts:
-
Unreacted 1-octyne: Incomplete reaction is a frequent source of this impurity.
-
Formaldehyde-related impurities: Residual formaldehyde or paraformaldehyde can be present. These can also form oligomers or other adducts in the reaction mixture.[3]
-
Dialkynylated products: If the acetylide reacts with another molecule of an alkyl halide (if used in the deprotonation step), it can lead to the formation of a dialkylated alkyne.
-
Side products from Grignard reagents: If a Grignard reagent is used to deprotonate 1-octyne, side reactions with formaldehyde can occur.[4][5]
Question 2: My initial work-up leaves a complex mixture. What is a general procedure to simplify it before chromatography or distillation?
Answer: A simple liquid-liquid extraction is a crucial first step to remove many of the more polar or water-soluble impurities.
General Work-up Protocol:
-
After the reaction is complete, quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add an organic solvent in which this compound is soluble, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NH₄Cl solution (to remove any remaining base or metal salts).
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove residual water from the organic phase.
-
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
This procedure will provide a crude product that is significantly enriched in this compound and more amenable to further purification.
Purification by Fractional Distillation
Question 3: Can I use fractional distillation to separate this compound from unreacted 1-octyne?
Answer: Yes, fractional distillation under reduced pressure is a highly effective method for this separation due to the significant difference in their boiling points.
| Compound | Boiling Point (at atmospheric pressure) | Boiling Point (under vacuum) |
| 1-Octyne | 127-128 °C[6][7] | Lower than 127 °C |
| This compound | Not readily available, decomposes | 70 °C at 0.01 mmHg, 114-116 °C at 6 mmHg[8] |
The lower boiling point of this compound under vacuum compared to 1-octyne at atmospheric pressure highlights the importance of reduced pressure for this separation.
Troubleshooting Fractional Distillation:
-
Issue: The separation is poor, and the fractions are still mixed.
-
Cause: Insufficient column efficiency, heating too rapidly, or unstable vacuum.
-
Solution:
-
Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).
-
Heat the distillation flask slowly and steadily to allow for proper equilibration of the vapor and liquid phases in the column.
-
Ensure a stable vacuum is maintained throughout the distillation. Fluctuations in pressure will cause the boiling points to change, leading to poor separation.
-
Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[9]
-
-
-
Issue: The compound seems to be decomposing in the distillation pot.
-
Cause: The distillation temperature is too high.
-
Solution: Reduce the pressure further to lower the boiling point of this compound. Use a vacuum pump capable of achieving a lower pressure.
-
Experimental Protocol: Fractional Vacuum Distillation of this compound
Caption: Workflow for fractional vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a Claisen adapter to minimize bumping.[5] All glassware joints should be properly greased to ensure a good seal.
-
Sample Loading: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
The first fraction to distill will be the lower-boiling 1-octyne. Collect this in a separate receiving flask.
-
Once the temperature begins to rise and stabilize at the boiling point of this compound at the given pressure, change the receiving flask to collect the purified product.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity and purity.
Purification by Flash Chromatography
Question 4: What are the recommended solvent systems for purifying this compound by flash chromatography?
Answer: A common and effective solvent system for the flash chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent.
Recommended Solvent Systems:
-
Hexanes/Ethyl Acetate: This is a standard and versatile solvent system. A good starting point is a gradient of 5% to 30% ethyl acetate in hexanes.[10][11]
-
Dichloromethane/Methanol: For more polar impurities, a system of dichloromethane with a small amount of methanol (e.g., 1-5%) can be effective.[11]
Troubleshooting Flash Chromatography:
-
Issue: The compound is not moving from the baseline (Rf = 0).
-
Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in your eluent.
-
-
Issue: The compound and impurities are eluting together at the solvent front (Rf ≈ 1).
-
Cause: The solvent system is too polar.
-
Solution: Decrease the proportion of the polar solvent in your eluent.
-
-
Issue: The separation is poor, with overlapping spots.
-
Cause: The chosen solvent system does not provide adequate selectivity.
-
Solution:
-
Try a different solvent system with a different polarity or solvent class (e.g., switch from ethyl acetate to diethyl ether).[1]
-
Run a slower gradient during the elution.
-
Ensure the column is packed properly to avoid channeling.
-
-
Experimental Protocol: Flash Chromatography of this compound
Caption: Workflow for flash chromatography purification.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system, gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Spot the collected fractions on a TLC plate to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification by Recrystallization
Question 5: Is recrystallization a suitable method for purifying this compound?
Answer: Recrystallization is generally more effective for solid compounds. Since this compound is a liquid at room temperature, classical recrystallization is not a primary method for its purification. However, if you have a solid derivative of this compound or if it solidifies at low temperatures, recrystallization could be an option. For long-chain aliphatic alcohols, a common strategy is to use a solvent pair.[12][13]
Troubleshooting Recrystallization (for solid derivatives):
-
Issue: The compound "oils out" instead of forming crystals.
-
Cause: The solution is supersaturated, or the cooling is too rapid. The boiling point of the solvent may also be higher than the melting point of the compound.
-
Solution:
-
-
Issue: No crystals form upon cooling.
-
Cause: The solution is not saturated enough, or crystallization is not being initiated.
-
Solution:
-
Evaporate some of the solvent to increase the concentration.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a "seed crystal" of the pure compound to initiate crystallization.[14]
-
-
Analytical Characterization
Question 6: How can I confirm the purity of my this compound?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for confirming the purity and identity of your final product.
-
Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds like this compound. A single sharp peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Expected NMR Chemical Shifts for this compound:
-
¹H NMR: The spectrum will show characteristic signals for the different protons in the molecule. The protons on the carbon adjacent to the hydroxyl group and the triple bond will have distinct chemical shifts.
-
¹³C NMR: The spectrum will show distinct signals for each of the 10 carbon atoms, with the sp-hybridized carbons of the alkyne bond appearing in a characteristic region of the spectrum.
Identifying Impurities by NMR:
-
1-Octyne: The terminal alkyne proton will have a characteristic signal in the ¹H NMR spectrum.[10][16]
-
Formaldehyde-related impurities: These may appear as singlets in the ¹H NMR spectrum.[17]
By comparing the NMR spectrum of your purified product to a reference spectrum of pure this compound and looking for the absence of impurity signals, you can confidently assess its purity.
References
- Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Organic Solution. (2013, January 31).
- 1-Octyne. PubChem. (n.d.).
- Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. (n.d.).
- 13 C-{ 1 H} NMR spectra of formaldehyde solution F−W 1−3 at 20 °C. (a)... ResearchGate. (n.d.).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Solved 3. Draw a schematic proton NMR spectrum for 1-octene. Chegg.com. (2018, February 18).
- 1 H NMR spectrum of 2.4 M formaldehyde in a solution of... ResearchGate. (n.d.).
- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (n.d.).
- US20030109757A1 - Method for separation and recovery of propargyl alcohol. Google Patents. (n.d.).
- 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. (2022, April 7).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Supporting Information for... The Royal Society of Chemistry. (n.d.).
- Recrystallization and Melting Point Analysis. YouTube. (2022, December 5).
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. (2020, September 7).
- Recrystallization. YouTube. (2014, November 20).
- This compound. NIST WebBook. (n.d.).
- Formaldehyde surrogates in multicomponent reactions. PMC. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester. (n.d.).
- UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube. (2018, October 23).
- Chemical/Laboratory Techniques: Recrystallization. YouTube. (2022, October 14).
- Fractional Distillation. VTA Verfahrenstechnische Anlagen GmbH & Co. KG. (n.d.).
- 9.5: Fractional Distillation Procedure. Chemistry LibreTexts. (2025, August 20).
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2025, January 30).
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- 2. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]
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- 17. rsc.org [rsc.org]
Preventing isomerization of 2-Decyn-1-ol during reactions
Technical Support Center: Propargyl Alcohol Chemistry
A Researcher's Guide to Preventing Isomerization of 2-Decyn-1-ol During Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize propargyl alcohols, specifically this compound, in their synthetic pathways. The isomerization of such alkynols is a critical challenge that can lead to undesired side products, reduced yields, and complex purification steps. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and successful reaction of this compound.
Understanding the Challenge: The "How" and "Why" of Isomerization
This compound, a propargyl alcohol, is susceptible to isomerization under various conditions, primarily rearranging into more thermodynamically stable isomers. The principal isomerization pathways involve the migration of the alkyne bond, leading to the formation of allenes or other internal alkynes.[1] This process is most often catalyzed by the presence of acids, bases, or certain transition metals.
The core mechanism, particularly under basic conditions, involves a series of deprotonation and reprotonation steps.[1] A base can abstract a proton from the carbon adjacent to the triple bond (the propargylic position), forming a resonance-stabilized carbanion. This intermediate can then be protonated at a different position, leading to the formation of an allene or a rearranged alkyne.[1][2][3] For instance, this compound can isomerize to 3-decyn-1-ol via an allene intermediate.[1] This "alkyne zipper" reaction can even proceed until the triple bond reaches the end of the carbon chain if not carefully controlled.[1]
Caption: Base-catalyzed isomerization of this compound.
Understanding these mechanistic underpinnings is crucial for designing experiments that minimize or entirely prevent this unwanted side reaction. The choice of reagents, solvent, temperature, and pH are all critical parameters that must be carefully controlled.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: My reaction with this compound under basic conditions is giving me a mixture of isomers. How can I prevent this?
A1: Base-catalyzed isomerization is a common pitfall. The strength of the base is a key factor.[4]
-
Problem: Strong bases like sodium hydride (NaH), sodium amide (NaNH2), or potassium tert-butoxide (t-BuOK) can readily deprotonate the propargylic position, initiating the isomerization cascade.[1][5]
-
Solution 1: Use a Milder Base: If your reaction requires a base, opt for a weaker, non-nucleophilic base. Bases like triethylamine (Et3N), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3) are often sufficient to facilitate the desired reaction without causing significant isomerization.[4]
-
Solution 2: Temperature Control: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed. Isomerization often has a higher activation energy than the primary reaction. Running the reaction at 0 °C or even -78 °C can dramatically suppress the isomerization rate.
-
Solution 3: Protect the Alcohol: The hydroxyl group can influence the acidity of nearby protons. Protecting it as a silyl ether (e.g., TBDMS) or another suitable protecting group can alter the electronic properties of the molecule and reduce the propensity for isomerization.[6][7][8]
Q2: I am observing isomerization even under what I believe are neutral or mildly acidic conditions. What could be the cause?
A2: Isomerization is not exclusive to basic media. Certain catalysts and even prolonged heating can induce rearrangement.
-
Problem: Transition metal catalysts, particularly those used in hydrogenation or coupling reactions (e.g., some palladium or gold catalysts), can facilitate alkyne migration.[9][10][11] Gold catalysts, for instance, are known to activate alkynes and can promote rearrangements like the Meyer-Schuster rearrangement.[9][12]
-
Solution 1: Catalyst Screening: If you suspect catalyst-induced isomerization, screen a variety of catalysts. For hydrogenations, Lindlar's catalyst is often used for the semi-hydrogenation of alkynes to cis-alkenes with a lower risk of isomerization compared to other palladium catalysts.[13][14] For other transformations, catalysts known for their mildness, such as certain iridium or ruthenium complexes, might be better alternatives.[13][15]
-
Solution 2: Control Reaction Time and Temperature: Do not heat the reaction mixture unnecessarily or for extended periods. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent post-reaction isomerization.
Q3: My purification process seems to be causing isomerization. Is this possible?
A3: Yes, the purification step can be a source of isomerization if not handled correctly.
-
Problem: Silica gel, being slightly acidic, can promote isomerization, especially if the compound is left on the column for an extended period. Similarly, basic alumina can cause issues for base-sensitive compounds.
-
Solution 1: Neutralize Silica Gel: Before use, wash the silica gel with a dilute solution of triethylamine in your eluent (e.g., 1% Et3N in hexanes/ethyl acetate), then flush with the pure eluent. This deactivates the acidic sites on the silica surface.
-
Solution 2: Alternative Purification Methods: Consider other purification techniques like preparative HPLC with a neutral mobile phase or distillation if the product is volatile and thermally stable.
-
Solution 3: Rapid Purification: Work quickly during column chromatography to minimize the contact time between your compound and the stationary phase.
Experimental Protocols: Best Practices in Action
To provide a practical framework, here are detailed protocols for common scenarios where isomerization is a risk.
Protocol 1: Protecting the Hydroxyl Group as a TBDMS Ether
This protocol is essential when subsequent steps involve strong bases or other conditions that could isomerize the unprotected alcohol.
Objective: To protect the primary alcohol of this compound to prevent isomerization in subsequent reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise to the cooled solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (using neutralized silica gel if necessary) to yield the TBDMS-protected this compound.
Caption: Workflow for TBDMS protection of this compound.
Protocol 2: Mild Oxidation of this compound to 2-Decynal
This protocol uses mild conditions to avoid both over-oxidation and isomerization.
Objective: To oxidize this compound to the corresponding aldehyde without causing isomerization.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
Procedure:
-
Add Dess-Martin Periodinane (1.5 eq) to a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature under an inert atmosphere.
-
Stir the reaction for 1-2 hours, monitoring by TLC. The reaction is typically rapid.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate carefully under reduced pressure (the product may be volatile).
-
Purify by flash chromatography on neutralized silica gel to obtain 2-decynal.
Frequently Asked Questions (FAQs)
Q: What is the ideal pH range to maintain the stability of this compound? A: Generally, a pH range of 6-8 is safest. Strongly acidic (pH < 4) or strongly basic (pH > 10) conditions should be avoided unless the reaction specifically requires them, in which case other preventative measures (low temperature, protection) are critical.
Q: Can I use Sonogashira coupling with this compound without causing isomerization? A: Yes, Sonogashira coupling is a powerful tool for C-C bond formation.[16] To minimize isomerization risk, use mild conditions: a palladium catalyst like Pd(PPh3)4, a copper(I) co-catalyst (e.g., CuI), a mild base like triethylamine or diisopropylethylamine, and conduct the reaction at room temperature or slightly elevated temperatures (40-50 °C).
Q: How stable is this compound to storage? A: this compound is relatively stable when stored under normal conditions.[17] For long-term storage, it is recommended to keep it in a cool (2-8°C), dark place under an inert atmosphere to prevent slow degradation or isomerization.[18]
Q: Are there any "green chemistry" approaches to prevent isomerization? A: Yes. The principles of green chemistry encourage using the mildest possible reaction conditions.[16] This aligns perfectly with isomerization prevention. Strategies include using catalytic amounts of reagents instead of stoichiometric ones, running reactions at ambient temperature, and choosing solvents with minimal environmental impact. For example, phase-transfer catalysis can sometimes promote reactions under milder basic conditions, reducing the risk of isomerization.[4]
Summary of Key Parameters
For quick reference, the table below summarizes the critical parameters and recommended conditions for preventing the isomerization of this compound.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Strongly acidic (<4) or basic (>10) | Neutral to slightly basic (pH 6-8) | Minimizes acid/base-catalyzed proton transfer.[19] |
| Temperature | High temperatures (> 50 °C), prolonged heating | Lowest effective temperature (e.g., -78°C to RT) | Isomerization is often kinetically disfavored at lower temperatures. |
| Base | Strong bases (NaH, NaNH2, t-BuOK) | Weak, non-nucleophilic bases (Et3N, DIPEA, K2CO3) | Reduces the rate of propargylic deprotonation.[4] |
| Catalyst | Certain Pd, Au, or Ru complexes | Screen for mild catalysts (e.g., Lindlar's, specific Ir complexes) | Some metals readily coordinate and rearrange alkynes.[9][11] |
| Purification | Un-treated silica gel, prolonged column contact | Neutralized silica gel, rapid purification, or alternative methods | Avoids acidic sites that can catalyze isomerization. |
| Protection | Unprotected -OH in harsh conditions | Silyl ethers (TBDMS, TIPS), Benzyl (Bn) ether | Blocks the influence of the hydroxyl group and increases stability.[6][7] |
By carefully considering and controlling these factors, researchers can confidently employ this compound in their synthetic endeavors, ensuring the integrity of the propargyl alcohol moiety and achieving higher yields of their desired products.
References
- Benchchem. Application Note: Base-Mediated Isomerization of this compound to 3-Decyn-1-ol. [URL: https://www.benchchem.
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- Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [URL: https://www.rawsource.com/propargyl-alcohol/]
- National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538183/]
- UCL Discovery. Gold Catalysed Reactions of Propargylic Alcohols. [URL: https://discovery.ucl.ac.uk/id/eprint/1444196/]
- ResearchGate. The Phosphine-Catalyzed Alkyne to 1,3-Diene Isomerization Reaction. [URL: https://www.researchgate.
- National Institutes of Health. Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3517861/]
- ResearchGate. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Non-Catalyzed Reactions. [URL: https://www.researchgate.
- ResearchGate. Base‐catalyzed isomerization of terminal alkynes. [a] Reaction conditions. [URL: https://www.researchgate.net/figure/Base-catalyzed-isomerization-of-terminal-alkynes-a-Reaction-conditions-1-a-0-5-mmol_fig1_370005527]
- OAText. Catalytic Synthesis of Allenes via Isomerization of Alkynes under Phase- Transfer Catalyzed Conditions. [URL: https://www.
- ACS Publications. Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. [URL: https://pubs.acs.org/doi/10.1021/cr0684319]
- Fisher Scientific. SAFETY DATA SHEET - this compound. [URL: https://www.fishersci.com/sds/04011]
- National Institutes of Health. Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3674930/]
- Transformation Tutoring. Complete Guide to Alkyne Reactions. [URL: https://www.transformationtutoring.com/post/complete-guide-to-alkyne-reactions]
- Wikipedia. Protecting group. [URL: https://en.wikipedia.org/wiki/Protecting_group]
- YouTube. Alkyne Reactions Products and Shortcuts. [URL: https://www.youtube.
- Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [URL: https://www.masterorganicchemistry.com/2014/01/29/synthesis-5-reactions-of-alkynes/]
- Reddit. Need help with alkene/alkyne reaction and reaction mechanisms!. [URL: https://www.reddit.com/r/chemhelp/comments/4nd866/need_help_with_alkenealkyne_reaction_and/]
- ResearchGate. Semihydrogenation and isomerization of propargyl alcohols. [URL: https://www.researchgate.
- YouTube. Mechanism I Terminal Alkyne Isomerizes to Internal Alkyne. [URL: https://www.youtube.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Spectroscopic_Methods/13.10%3A_Protecting_Groups_in_Organic_Synthesis]
- National Institutes of Health. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1455209/]
- Chemistry Steps. Reactions of Alkynes in Organic Synthesis with Practice Problems. [URL: https://www.chemistrysteps.com/alkyne-reactions-practice-problems/]
- PubMed. Propargyl alcohols as β-oxocarbenoid precursors for the ruthenium-catalyzed cyclopropanation of unactivated olefins by redox isomerization. [URL: https://pubmed.ncbi.nlm.nih.gov/21469618/]
- Organic Chemistry Portal. Allene synthesis by olefination or allenation. [URL: https://www.organic-chemistry.org/synthesis/C1C/allenes.shtm]
- PubMed. Coupling-isomerization-coupling Sequences Switched on by Propargyl Alcohol-Enone-Isomerization. [URL: https://pubmed.ncbi.nlm.nih.gov/17393223/]
- University of Windsor. Alcohol Protecting Groups. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1003&context=introtochem]
- YouTube. Preparation of Alkynes, Part 6: By Isomerization and Metathesis. [URL: https://www.youtube.
- Organic Chemistry Portal. Protective Groups. [URL: https://www.organic-chemistry.org/protectivegroups.shtm]
- UT Southwestern. Protecting Groups in Organic Synthesis. [URL: https://www.utsouthwestern.edu/education/graduate-school/programs/organic-chemistry/assets/ready-protecting-groups.pdf]
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- PubMed Central. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794406/]
- PubMed. Effects of pH, temperature, and alcohols on the remarkable activation of thermolysin by salts. [URL: https://pubmed.ncbi.nlm.nih.gov/2855590/]
- ResearchGate. Mechanism for the alkyne-diene isomerization of compound 8. [URL: https://www.researchgate.
- YouTube. Alkyne Isomerization. [URL: https://www.youtube.
- Cheméo. This compound. [URL: https://www.chemeo.com/cid/71-069-0/2-Decyn-1-ol.pdf]
- MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [URL: https://www.mdpi.com/1420-3049/23/6/1475]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77763]
- Chemistry LibreTexts. 8.7: Acidity of Alcohols and Phenols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/08%3A_Alcohols_and_Ethers/8.07%3A_Acidity_of_Alcohols_and_Phenols]
- PubMed Central. A study of the pH- and temperature-dependence of the reactions of yeast alcohol dehydrogenase with ethanol, acetaldehyde and butyraldehyde as substrates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1165315/]
- Scribd. CBSE Class 12 Sample Paper Chemistry 2025-26. [URL: https://www.scribd.com/document/712395914/CBSE-Class-12-Sample-Paper-Chemistry-2025-26-With-Solution-1756173370352]
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Optimizing reaction conditions for the synthesis of 2-Decyn-1-ol
Welcome to the technical support center for the synthesis of 2-decyn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction conditions for the best possible outcomes.
Introduction to the Synthesis of this compound
The synthesis of this compound is a common yet nuanced procedure in organic chemistry, often serving as a key step in the construction of more complex molecules. The most prevalent method involves the coupling of a metalated alkyne with an electrophilic source of formaldehyde. While seemingly straightforward, this reaction is sensitive to a variety of factors that can influence its success. This guide will focus on the popular and effective method of reacting 1-octyne with paraformaldehyde using n-butyllithium (n-BuLi) as the base. We will explore common pitfalls and provide solutions grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low or complete absence of the desired this compound is a frequent issue. This can often be traced back to the initial deprotonation step or the subsequent reaction with formaldehyde.
-
Potential Cause 1: Incomplete Deprotonation of 1-Octyne. The acidity of the terminal proton of 1-octyne (pKa ≈ 25) necessitates a strong base for complete deprotonation. If the n-BuLi reagent has degraded due to improper storage or handling, it will be less effective.
-
Solution:
-
Titrate Your n-BuLi: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration.
-
Ensure Anhydrous Conditions: Water will rapidly quench n-BuLi. Ensure all glassware is oven-dried or flame-dried under vacuum and that all solvents are rigorously dried.
-
Optimize Deprotonation Temperature: The deprotonation of 1-octyne with n-BuLi is typically performed at low temperatures (-78 °C to 0 °C) to prevent side reactions.
-
-
Potential Cause 2: Inefficient Reaction with Paraformaldehyde. Paraformaldehyde is a solid polymer of formaldehyde and needs to be effectively depolymerized to react.
-
Solution:
-
Use High-Purity Paraformaldehyde: Ensure you are using a high-quality, dry source of paraformaldehyde.
-
Allow for Sufficient Reaction Time and Temperature: After the addition of paraformaldehyde, the reaction mixture should be allowed to warm to room temperature and stirred for a sufficient period (often overnight) to ensure complete reaction.
-
Problem 2: Formation of Significant Byproducts
The appearance of unexpected spots on your TLC plate or peaks in your GC-MS analysis indicates the formation of byproducts. Identifying these can help diagnose the issue.
-
Potential Cause 1: Formation of Allenic Alcohol. If the reaction temperature is not carefully controlled, isomerization of the acetylide can lead to the formation of an allene.
-
Solution: Maintain a low temperature during the addition of n-BuLi and the subsequent addition of paraformaldehyde.
-
Potential Cause 2: Dimerization of the Alkyne. If the reaction is not quenched properly, the lithium acetylide can potentially react with other electrophiles present or undergo oxidative coupling.
-
Solution: Ensure a clean and efficient quench of the reaction with a suitable proton source, such as saturated aqueous ammonium chloride.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating pure this compound can be challenging.
-
Potential Cause 1: Co-elution with Starting Material. 1-Octyne can have a similar polarity to the product, making separation by column chromatography difficult.
-
Solution:
-
Optimize Your Solvent System: Use a solvent system for column chromatography that provides good separation between your product and starting material. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.
-
Ensure Complete Reaction: Use a slight excess of the lithium acetylide to ensure all the paraformaldehyde is consumed, which can simplify purification.
-
-
Potential Cause 2: Presence of Oily Residues. The workup procedure can sometimes leave behind silicone grease or other non-polar impurities.
-
Solution: Be meticulous with your workup procedure. If using a separatory funnel with a glass stopcock, use minimal, high-quality grease and consider a final filtration step if necessary.
Experimental Workflow and Protocols
Here we provide a detailed, step-by-step protocol for the synthesis of this compound.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Protocol
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the reaction apparatus (a three-necked flask with a thermometer, addition funnel, and nitrogen inlet) and flame-dry under a stream of dry nitrogen.
-
Use anhydrous tetrahydrofuran (THF) as the solvent.
-
-
Reaction:
-
To the reaction flask, add 1-octyne (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Add paraformaldehyde (1.5 equivalents) in one portion.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Summary
| Reagent | Molar Equiv. | Purpose | Key Consideration |
| 1-Octyne | 1.0 | Starting alkyne | Ensure purity and dryness. |
| n-Butyllithium | 1.1 | Base for deprotonation | Titrate before use; handle under inert gas. |
| Paraformaldehyde | 1.5 | Electrophilic source of formaldehyde | Use a high-purity, dry powder. |
| Anhydrous THF | - | Solvent | Must be rigorously dried. |
| Sat. aq. NH₄Cl | - | Quenching agent | Added slowly at 0 °C to control exotherm. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use such low temperatures (-78 °C)?
A: The use of low temperatures is crucial for several reasons. Firstly, it helps to control the exothermicity of the reaction between n-BuLi and 1-octyne. Secondly, it prevents side reactions such as the isomerization of the lithium acetylide to an allenic species.
Q2: Can I use a different base instead of n-BuLi?
A: While n-BuLi is very common, other strong bases can be used. For example, Grignard reagents (e.g., ethylmagnesium bromide) can also be used to deprotonate the alkyne, though the reaction conditions may need to be adjusted. Sodium amide (NaNH₂) is another strong base that can be effective. However, n-BuLi often provides cleaner reactions and higher yields.
Q3: My reaction always turns a dark color. Is this normal?
A: The formation of a colored solution upon addition of n-BuLi is common and can range from yellow to brown. This is often indicative of the formation of the lithium acetylide and is not necessarily a cause for concern. However, a very dark or black solution could indicate decomposition or side reactions, particularly if the temperature was not well-controlled.
Q4: How can I confirm that my product is indeed this compound?
A: The structure of your purified product should be confirmed by spectroscopic methods.
-
¹H NMR: Expect to see a triplet around 0.9 ppm for the terminal methyl group, a multiplet around 2.2 ppm for the propargylic protons, and a signal for the hydroxyl proton (which may be broad and its chemical shift can vary).
-
¹³C NMR: The alkyne carbons should appear around 80-90 ppm.
-
IR Spectroscopy: Look for a characteristic O-H stretch around 3300-3400 cm⁻¹ and a weak C≡C stretch around 2200-2250 cm⁻¹.
References
- UC Davis ChemWiki. (n.d.). pKa of Terminal Alkynes.
- Organic Syntheses. (1963). Dec-2-yn-1-ol. Coll. Vol. 4, p.263 (1963); Vol. 34, p.27 (1954).
Troubleshooting guide for reactions involving propargyl alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered in chemical reactions involving propargyl alcohols. The following question-and-answer guide is designed to address specific experimental challenges, explain the underlying chemical principles, and offer field-proven solutions.
Section 1: Managing Isomerization and Rearrangement Side Reactions
One of the most frequent challenges in handling propargyl alcohols is their propensity to undergo acid-catalyzed rearrangements. Understanding and controlling these pathways is critical for achieving high yields of the desired product.
Q1: My reaction with a secondary/tertiary propargyl alcohol is yielding an α,β-unsaturated ketone or aldehyde as the major byproduct. What is happening and how can I prevent it?
A1: This is a classic manifestation of the Meyer-Schuster rearrangement. This reaction is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated aldehydes or ketones, respectively.[1][2] The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift to form an allenol intermediate, which then tautomerizes to the more stable carbonyl compound.[1]
Causality & Mechanism: The driving force is the formation of a thermodynamically stable conjugated carbonyl system. Strong Brønsted or Lewis acids readily facilitate this pathway, often making it a significant competing reaction.[1][3]
Troubleshooting & Mitigation Strategies:
-
Avoid Strong Acids: The most critical step is to eliminate or minimize the presence of strong acids during both the reaction and workup. Severe conditions like concentrated sulfuric acid or high temperatures will strongly favor the rearrangement.[3][4]
-
Buffered Workup: During the aqueous workup, quench the reaction with a mild buffer like a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong acids.[3][5]
-
Use Milder Catalysts: If an acid catalyst is required for your primary reaction, consider switching from strong Brønsted acids to milder transition metal-based or Lewis acid catalysts (e.g., Ag(I), Au(I), InCl₃) that may not promote the rearrangement as aggressively.[1][6]
-
Temperature Control: Running the reaction at lower temperatures can disfavor the rearrangement pathway, which often has a higher activation energy than the desired reaction.[5]
Workflow: Minimizing Meyer-Schuster Rearrangement
Caption: Troubleshooting workflow for Meyer-Schuster byproduct.
Q2: I am working with a tertiary propargyl alcohol and getting an α,β-unsaturated methyl ketone, not the product predicted by the Meyer-Schuster rearrangement. What is this reaction?
A2: You are observing the Rupe rearrangement, a competing acid-catalyzed reaction. For tertiary propargyl alcohols, the Rupe rearrangement can occur instead of, or alongside, the Meyer-Schuster pathway.[1][7] It proceeds through a different mechanism involving an enyne intermediate to yield an α,β-unsaturated methyl ketone.[1]
Mechanistic Divergence: The key difference lies in the initial steps following protonation. While the Meyer-Schuster involves a 1,3-hydroxyl shift, the Rupe rearrangement is thought to proceed via dehydration to an enyne, followed by rehydration and tautomerization.[7][8]
Diagram: Competing Rearrangement Pathways
Caption: Divergent outcomes of acid catalysis on tertiary propargyl alcohols.
Section 2: Troubleshooting Specific Named Reactions
Propargyl alcohols are key substrates in many powerful C-C and C-N bond-forming reactions. Below are troubleshooting guides for some of the most common applications.
Q3: My A³ coupling (Aldehyde-Alkyne-Amine) reaction is sluggish or failing. What are the common points of failure?
A3: The A³ coupling is a multicomponent reaction sensitive to catalyst activity, atmosphere, and reagent quality. The reaction involves the metal-catalyzed condensation of an aldehyde, a terminal alkyne (such as propargyl alcohol), and an amine to form a propargylamine.[9][10]
Troubleshooting & Optimization:
-
Catalyst Choice & Activity:
-
Cause: Many metals (Cu, Ru, Au, Ag) can catalyze this reaction, but their activity varies.[9] The catalyst may be inactive or poisoned.
-
Solution: Copper-based catalysts are common. Ensure you are using a fresh, high-quality source. If using nanoparticles or a heterogeneous catalyst, ensure proper activation and dispersion.
-
-
Atmosphere Control:
-
Cause: A critical side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[11] This consumes your starting material and complicates purification.
-
Solution: Thoroughly degas your solvent and run the reaction under a strictly inert atmosphere (Argon or Nitrogen), especially when using copper catalysts.[11] Using Schlenk line or glovebox techniques is highly recommended.[11]
-
-
Reaction Temperature:
-
Cause: While some A³ couplings work at room temperature, many require thermal energy to proceed at a reasonable rate.
-
Solution: If the reaction is slow, consider heating it, typically in the range of 70-100 °C.[11] Monitor by TLC to avoid decomposition at higher temperatures.
-
-
Monitoring Progress (TLC):
-
Insight: Propargylamine products are often significantly more polar than the alkyne and aldehyde starting materials.
-
Guideline: In a typical hexane/ethyl acetate system (e.g., 7:3), the product will have a low Rf (e.g., 0.3-0.4), while the aldehyde and alkyne starting materials will be high up the plate (Rf ~0.9). The amine starting material may remain on the baseline.[11] This makes TLC an excellent tool for monitoring consumption of starting materials and formation of the new, lower Rf spot.
-
Q4: I am attempting a Nicholas reaction to form an ether from my propargyl alcohol, but the main product is a dimer of the starting material. How do I prevent this?
A4: This indicates that your propargyl alcohol is acting as a nucleophile and outcompeting your intended nucleophile. The Nicholas reaction involves activating a propargyl alcohol as its dicobalt hexacarbonyl complex, which is then treated with an acid to generate a highly stabilized propargylic cation.[12][13] This cation is then trapped by a nucleophile.
Causality: The hydroxyl group of a second molecule of the cobalt-complexed propargyl alcohol can act as the nucleophile, leading to homodimerization.[12] This is especially problematic when the intended nucleophile is weak or sterically hindered.
Troubleshooting & Mitigation Strategies:
-
Use a Propargyl Ether or Acetate Complex: Instead of the propargyl alcohol complex, use a complex of a propargyl ether (e.g., methyl propargyl ether) or propargyl acetate.[12] The ether/acetate acts as a better leaving group upon acid activation, and the complex itself is not nucleophilic, thus preventing dimerization.
-
Modify Reagent Stoichiometry & Order of Addition: Using higher equivalents of the cobalt complex and Lewis acid can sometimes favor the desired reaction.[14] A recommended procedure is to first add the cobalt-complexed alcohol to the Lewis acid (e.g., BF₃·OEt₂) to pre-form the cation, followed by the slow addition of your nucleophile.[12][14]
-
Prepare a Tetrafluoroborate Salt: For particularly challenging cases, the propargylium cation can be pre-formed and isolated as a more stable tetrafluoroborate salt, which is then added to the nucleophile.[14] This decouples cation formation from the nucleophilic addition step.
Section 3: General Reaction, Workup, and Purification Issues
Beyond specific named reactions, general challenges with reagent quality, stability, and product isolation are common.
Q5: My reaction yield is consistently low, even after optimizing conditions. What general factors should I investigate?
A5: Low yields often trace back to the purity of the propargyl alcohol or the presence of inhibitors.
-
Purity of Propargyl Alcohol:
-
Problem: Propargyl alcohol is often synthesized from formaldehyde and acetylene, and residual formaldehyde or its byproducts can be present.[15][16] Impurities like water or organic byproducts can interfere with reactions or poison catalysts.[17]
-
Solution: Ensure you are using high-purity propargyl alcohol (typically >98%).[17] If in doubt, purification by distillation is recommended. A patented method for removing formaldehyde involves distillation with acidified methanol.[15]
-
-
Stability and Polymerization:
-
Problem: Propargyl alcohol can polymerize upon heating or in the presence of a base.[18] This is a decomposition pathway that consumes starting material.
-
Solution: Avoid strong bases unless they are part of the intended reaction mechanism. When heating is required, do so carefully and monitor for signs of decomposition (e.g., color change to dark brown/black).
-
Q6: I need to run a reaction that is incompatible with the -OH group of my propargyl alcohol. What are the best protecting group strategies?
A6: The choice of protecting group depends on the stability required for your subsequent reaction steps. The hydroxyl group is acidic and nucleophilic, making it incompatible with strong bases (like Grignards) or certain electrophiles.[19]
| Protecting Group | Installation Reagent | Key Stability Features | Deprotection Conditions |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMS-Cl, Imidazole | Stable to bases, nucleophiles, oxidants.[19][20] | Fluoride source (e.g., TBAF in THF); Strong Acid.[19][20] |
| Tetrahydropyranyl (THP) Ether | Dihydropyran (DHP), cat. H⁺ | Stable to bases, organometallics, reductions.[20][21] | Aqueous acid (e.g., HCl, p-TsOH).[20] |
| Benzyl (Bn) Ether | BnBr, NaH | Very robust. Stable to acid, base, many redox reagents. | Hydrogenolysis (H₂, Pd/C).[21] |
Expert Insight: Silyl ethers are often the first choice due to their ease of installation and mild, orthogonal deprotection conditions (fluoride).[19] For reactions requiring very high stability, a benzyl ether is a more robust option.
Section 4: Safety and Handling
Q7: What are the primary safety hazards associated with propargyl alcohol?
A7: Propargyl alcohol is a hazardous material requiring careful handling.
-
Flammability: It is a flammable liquid with a flash point of 36 °C (97 °F).[16][18] Keep it away from open flames, sparks, and heat sources.
-
Toxicity: It is highly toxic by ingestion and skin absorption and is a corrosive substance.[18][22] Always handle propargyl alcohol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Reactivity & Instability: It can polymerize explosively, especially with heat or strong bases.[16][18] It can also form explosive mixtures with strong oxidizing agents like hydrogen peroxide or sulfuric acid.[22]
ALWAYS consult the Safety Data Sheet (SDS) before handling propargyl alcohol.
References
- Rupe Rearrangement - SynArchive. URL: https://www.synarchive.com/named-reactions/rupe-rearrangement
- Meyer–Schuster rearrangement - Wikipedia. URL: https://en.wikipedia.org/wiki/Meyer%E2%80%93Schuster_rearrangement
- Common side reactions in the synthesis of propargylic alcohols - Benchchem. URL: https://www.benchchem.com/technical-support/common-side-reactions-in-the-synthesis-of-propargylic-alcohols
- Rupe Rearrgment | PPTX - Slideshare. URL: https://www.slideshare.net/slideshow/rupe-rearrgment/252973718
- Process of purifying propargyl alcohol - Google Patents. URL: https://patents.google.
- Meyer-Schuster Rearrangement - SynArchive. URL: https://www.synarchive.com/named-reactions/meyer-schuster-rearrangement
- Appendix 6: Protecting groups - Oxford Learning Link. URL: https://learninglink.oup.com/access/content/clayden-org-chem-2e-student-resources/appendix-6-protecting-groups
- Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. - ResearchGate. URL: https://www.researchgate.net/figure/Rupe-and-Meyer-Schuster-rearrangement-of-propargylic-alcohols_fig3_361280388
- Propargyl alcohol - Wikipedia. URL: https://en.wikipedia.org/wiki/Propargyl_alcohol
- Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Propargyl-alcohol
- Troubleshooting low yield in CME-carbodiimide coupling reactions. - Benchchem. URL: https://www.benchchem.com/technical-support/troubleshooting-low-yield-in-cme-carbodiimide-coupling-reactions
- What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)? - ResearchGate. URL: https://www.researchgate.net/post/What_is_the_best_condition_for_A3_coupling_reaction_acetylene_aldehyde_amine
- The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26238k
- Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid - ResearchGate. URL: https://www.researchgate.net/publication/339434861_Mechanism_of_degradation_of_propargyl_alcohol_by_acid-catalysed_hydrolysis_and_corrosion_inhibition_efficiency_of_propargyl_alcohol_intermediates_for_carbon_steel_in_hydrochloric_acid
- Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007797/
- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9369976/
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954133/
- Method for separation and recovery of propargyl alcohol - Google Patents. URL: https://patents.google.
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem. URL: https://www.benchchem.com/technical-support/troubleshooting-low-reactivity-in-sonogashira-coupling-reactions
- A3 coupling reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/A3_coupling_reaction
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5024727/
- PROPARGYL ALCOHOL - CAMEO Chemicals - NOAA. URL: https://cameochemicals.noaa.gov/chemical/1608
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction | Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b02220
- Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde - ResearchGate. URL: https://www.researchgate.net/publication/236014459_Aerobic_Oxidation_of_Propargyl_Alcohol_A_Convenient_Method_for_the_Synthesis_of_Propiolaldehyde
- Propargyl Alcohol in Specialty Chemicals: Key Insights - Rawsource. URL: https://www.rawsourcellc.com/blogs/propargyl-alcohol-in-specialty-chemicals-key-insights
- Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8052565/
- 3.1: A3 Coupling Reaction - Chemistry LibreTexts. URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124L%3A_Organic_Chemistry_Laboratory_II/03%3A_Experiments/3.01%3A_A3_Coupling_Reaction
- Nicholas Reaction - NROChemistry. URL: https://www.nro-chemistry.co.uk/named-reactions/nicholas-reaction/
- Protecting Groups For Alcohols - Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2015/06/17/protecting-groups-for-alcohols/
- Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties - [Source not specified, link is generic]. URL: https://www.chemtradeasia.com/blog/propargyl-alcohol-pka-purity-color-viscosity-refractive-index-and-chemical-properties
- OSHA Method 97 for Propargyl Alcohol - OSHA. URL: https://www.osha.gov/sites/default/files/methods/osha-97.pdf
- Protecting group - Wikipedia. URL: https://en.wikipedia.org/wiki/Protecting_group
- The Nicholas reaction: The use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis - ResearchGate. URL: https://www.researchgate.
- Alcohol Protecting Groups - [Source not specified, likely university course material]. URL: https://www.chem.uwo.ca/courses/4491/notes/protecting_groups/protecting_groups.pdf
- The Meyer–Schuster Rearrangement - Organic Reactions. URL: https://organicreactions.org/index.php/The_Meyer-Schuster_Rearrangement
- Methods for Meyer‐Schuster rearrangement. - ResearchGate. URL: https://www.researchgate.net/figure/Methods-for-Meyer-Schuster-rearrangement_fig2_340830414
- The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis - University of Windsor. URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=t4
- Procedure for synthesis of propargyl alcohol - Google Patents. URL: https://patents.google.
- Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01259f
- Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - ResearchGate. URL: https://www.researchgate.net/publication/350811904_Mechanistic_insights_on_the_Lewis_acid-catalyzed_three-component_cationic_Povarov_reaction_synthesis_of_N-propargyl_1234-tetrahydroquinolines
Sources
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- 2. synarchive.com [synarchive.com]
- 3. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 4. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Residue Removal from 2-Decyn-1-ol
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing catalyst residues from 2-Decyn-1-ol and related alkynol compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet complex issue of metallic impurities following catalytic synthesis. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your purification processes effectively.
The synthesis of functionalized alkynes like this compound often relies on powerful palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[1][2] While highly efficient in forming crucial carbon-carbon bonds, these reactions invariably leave behind residual palladium species that must be meticulously removed.[3][4] Failure to do so can compromise the integrity of downstream reactions, affect the stability of the final compound, and, in the context of drug development, pose significant safety and regulatory risks.[5][6] The International Council for Harmonisation (ICH) Q3D guidelines, for instance, set stringent limits for elemental impurities like palladium in active pharmaceutical ingredients (APIs).[5]
This support center is structured to anticipate the questions and challenges you may face, providing a logical progression from foundational knowledge to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding catalyst removal.
Q1: What are the primary methods for removing palladium residues from my this compound product?
A1: There are four principal strategies for palladium removal, each with its own advantages and limitations. The choice of method depends on the nature of the palladium species, the properties of your product, and the desired level of purity.[7]
-
Adsorption: This involves the use of solid-supported materials that bind to the palladium, which can then be filtered off. Common adsorbents include activated carbon and specialized metal scavengers.[7][8]
-
Chromatography: Flash column chromatography using silica gel is a standard laboratory technique for purifying organic compounds and can be effective at separating the product from catalyst residues.[9]
-
Crystallization: Purifying this compound by crystallization can be highly effective, as the palladium impurities are often excluded from the crystal lattice and remain in the mother liquor.[7]
-
Liquid-Liquid Extraction (LLE): This technique partitions the palladium species into a liquid phase that is immiscible with the solution containing your product.[9][10]
Q2: Why is simple filtration after my reaction not enough to remove the palladium catalyst?
A2: While heterogeneous catalysts like palladium on carbon (Pd/C) can be partially removed by filtration, a significant issue is "leaching," where the metal detaches from the solid support and enters the reaction solution as soluble species.[3][11] For homogeneous catalysts, such as those used in many Sonogashira couplings, the catalyst is fully dissolved in the reaction mixture, rendering simple filtration ineffective for its removal.[4] These soluble palladium species can exist in various oxidation states (e.g., Pd(0), Pd(II)) and coordination environments, making their removal more complex.[7]
Q3: What are metal scavengers and how do they work?
A3: Metal scavengers are materials, typically silica-based or polymeric, that are functionalized with ligands that have a high affinity for specific metals.[12] For palladium, scavengers containing thiol (-SH) or amine groups are particularly effective.[12][13] The mechanism involves chemisorption, where the functional groups on the scavenger form strong covalent bonds with the palladium, effectively "scavenging" it from the solution.[13] The solid support of the scavenger allows for easy removal of the palladium-scavenger complex by filtration.[12]
Q4: Can residual palladium from the synthesis of this compound affect my subsequent reactions?
A4: Absolutely. Residual palladium can have a profound and often detrimental impact on downstream chemistry.[6][14] It can catalyze unwanted side reactions, lead to product decomposition, and interfere with subsequent catalytic steps. For example, trace palladium can affect the performance of other transition metal catalysts you might use in a multi-step synthesis.[6][15] Therefore, ensuring its removal is critical for the reliability and reproducibility of your synthetic route.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during the purification of this compound.
Issue 1: High Palladium Content (>100 ppm) After Initial Purification by Column Chromatography
-
Possible Cause: The palladium species may be co-eluting with your product. This can happen if the palladium is complexed with your product or has a similar polarity. The hydroxyl group in this compound can potentially interact with palladium species, altering their chromatographic behavior.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems to maximize the separation between your product and the palladium species. A gradient elution may be more effective than an isocratic one.
-
Stationary Phase: While silica gel is common, consider using neutral alumina, which may have different adsorption properties for your product and the catalyst residues.[16]
-
-
Employ a Metal Scavenger Post-Chromatography: This is a highly effective secondary purification step. A study has shown that column chromatography alone can leave significant palladium residues, while a subsequent treatment with a scavenger reliably reduces them to low levels.[17]
-
Consider a Pre-Treatment: Before chromatography, a simple workup with an aqueous wash might help remove some of the more polar palladium salts.
-
Issue 2: Significant Loss of this compound During Purification
-
Possible Cause: Your product may be adsorbing irreversibly to the purification medium, especially activated carbon, or degrading on acidic silica gel.[7] The acetal group that can be present in derivatives of this compound is particularly sensitive to acidic conditions.[16]
-
Troubleshooting Steps:
-
For Adsorption-Based Methods:
-
Screen Scavengers: Test different types of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent: Use the minimum amount of scavenger or activated carbon necessary to achieve the desired level of palladium removal. An excess of adsorbent increases the risk of product loss.
-
Solvent Choice: The solvent can affect the binding of both palladium and your product to the adsorbent. A solvent in which this compound is highly soluble may reduce its non-specific binding to the adsorbent.[7]
-
-
For Chromatography:
-
Neutralize Silica Gel: If you suspect degradation, prepare your silica gel slurry and eluent with 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.[16]
-
-
Switch to Crystallization: If product loss remains high, crystallization can be an excellent alternative, as it is a purification method based on solubility differences rather than adsorption.[7]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: The speciation of palladium at the end of the reaction can vary between batches. Factors like reaction time, temperature, and exposure to air can alter the oxidation state and ligands of the palladium, affecting its affinity for different purification media.[7]
-
Troubleshooting Steps:
-
Standardize the Work-up: Implement a consistent work-up procedure immediately after the reaction is complete. This helps to normalize the state of the palladium before the main purification step.
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to purification can sometimes convert the various palladium species into a single, more easily removed form.[7]
-
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes the typical performance of different purification methods for removing palladium residues. The initial palladium concentration in the crude product can vary significantly but is often in the range of 500-5000 ppm.[18]
| Purification Method | Typical Final Pd (ppm) | Typical Product Recovery | Key Advantages | Key Disadvantages |
| Silica Gel Chromatography | 50 - 500 ppm[17] | 70 - 95% | Good for general purification | Can have co-elution issues; potential for product degradation on acidic silica[16] |
| Activated Carbon | < 50 ppm[19] | 60 - 90% | Cost-effective; good for color removal | Can lead to significant product loss due to non-specific adsorption[7] |
| Metal Scavengers (e.g., Si-Thiol) | < 10 ppm[12] | > 95% | High selectivity and efficiency | Higher cost compared to activated carbon |
| Crystallization | < 10 ppm | 50 - 90% | Can yield very high purity product | Can be challenging to find suitable solvent systems; may require seeding |
Note: The actual performance will depend on the specific experimental conditions.
Experimental Protocols
Here are detailed, step-by-step methodologies for key purification experiments.
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol is ideal for reducing high levels of palladium to very low concentrations after an initial purification step like chromatography.
-
Dissolution: Dissolve the crude or partially purified this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.[7]
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is to use 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[7]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique to confirm the removal of the catalyst.[17][20]
Protocol 2: Purification by Flash Column Chromatography with Neutralized Silica
This protocol is designed to purify this compound while minimizing the risk of degradation of sensitive functional groups.
-
Determine Eluent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
Prepare Neutralized Slurry: In a beaker, add the chosen eluent to the silica gel (230-400 mesh). Then, add triethylamine to a final concentration of 1-2% v/v of the solvent.[16]
-
Pack the Column: Carefully pour the neutralized silica slurry into your chromatography column. Allow the silica to settle into a packed bed, draining the excess solvent until the solvent level is just above the top of the silica bed.[21]
-
Load the Sample: Dissolve your crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elute the Column: Add the neutralized eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent and residual triethylamine under reduced pressure to obtain the purified product.
Visualizations
The following diagrams illustrate the logical workflows for selecting a purification method and troubleshooting common issues.
Caption: Decision tree for selecting a primary purification method.
Caption: Troubleshooting common catalyst removal problems.
References
- D. J. Cole-Hamilton et al. (2013).
- A. Villa et al. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. PubMed Central. [Link]
- V. P. Ananikov et al. (2001). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Request PDF. [Link]
- Various Authors. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
- C-H. Lin et al. (2009).
- A. J. M. Bacon et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- M. B. Gawande et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
- A. Villa et al. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. RSC Publishing. [Link]
- A. J. M. Bacon et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Reddit. (2025). Your trick to remove residual palladium. [Link]
- J. Kosco et al. (2018).
- Various Authors. (n.d.). Residual palladium levels in reaction samples following automated...
- A. Cobelo-García et al. (2019). Analysis of palladium by high resolution ICP-MS.
- Various Authors. (n.d.).
- Various Authors. (2015). How can i remove palladium Pd catalyst easily?.
- I. M. P. L. V. O. Ferreira et al. (2021). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. RSC Publishing. [Link]
- Y. Yildiz et al. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Scirp.org. [Link]
- Various Authors. (2012). Optimization of Liquid-Liquid Extraction Column Using Genetic Algorithms. SciSpace. [Link]
- Element Lab Solutions. (n.d.).
- T. Edge. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- F. J. Seibert. (2016). Optimal Design of a Liquid-Liquid Extraction System. AIChE. [Link]
- W. C. Still et al. (2012).
- D. J. Cole-Hamilton et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- J. B. F. N. Engberts et al. (2006). Effective Removal and Quantitative Analysis of Pd, Cu, Ni, and Pt Catalysts from Small-Molecule Products. Request PDF. [Link]
- C. M. Williams et al. (2018). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PubMed Central. [Link]
- K-Jhil. (2025).
- F. D. Toste et al. (2018). Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. PubMed. [Link]
- H. Sharififard et al. (2016).
- Various Authors. (n.d.). Comparisons of various palladium complexes catalyzed Sonogashira...
- Column Chromatography. (2021).
- J. Kosco et al. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Khalifa University. [https://www.ku.ac.
- A. Villa et al. (2023).
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- J. L. Wood et al. (2018).
- C. M. Williams et al. (2018). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PubMed. [Link]
- S-W. Han et al. (2013). Systematic Analysis of Palladium-Graphene Nanocomposites and Their Catalytic Applications in Sonogashira Reaction. PubMed. [Link]
- A. M. Z. Slawin et al. (2010). Highly Convenient, Clean, Fast, and Reliable Sonogashira Coupling Reactions Promoted by Aminophosphine-Based Pincer Complexes of Palladium Performed under Additive and Amine-Free Reaction Conditions. Request PDF. [Link]
- P. Shao et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
- A. S. Myerson et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PubMed Central. [Link]
- W.R. Grace. (2022).
- YouTube. (2012).
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Technical Support Center: Strategic Oxidation of 2-Decyn-1-ol
Welcome to our dedicated technical support guide for the selective oxidation of 2-Decyn-1-ol. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of oxidizing propargyl alcohols while aiming to maximize the yield of the desired 2-decynal and minimize the formation of the over-oxidized product, 2-decynoic acid.
Over-oxidation is a frequent challenge in the synthesis of α,β-unsaturated alkynals. This guide provides a structured approach to troubleshooting common issues, offering insights into the underlying chemical principles and providing actionable, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions when oxidizing this compound?
A1: The main challenge is controlling the reaction to selectively produce 2-decynal without further oxidation. The primary side reactions include:
-
Over-oxidation: The desired aldehyde product, 2-decynal, is susceptible to further oxidation to form 2-decynoic acid, particularly with aggressive oxidizing agents or prolonged reaction times.[1]
-
Formation of Byproducts from Reagents: Specific oxidation protocols can introduce byproducts that complicate the purification process. For instance, Swern oxidation generates foul-smelling dimethyl sulfide, while Dess-Martin oxidation produces an iodinane byproduct that must be removed.[1]
-
Oxidative Cleavage: Potent oxidizing agents, such as hot, concentrated potassium permanganate, can cleave the carbon-carbon triple bond, resulting in carboxylic acids with shorter carbon chains.[1]
Q2: Which oxidizing agents are recommended for selectively converting this compound to 2-decynal?
A2: For the selective oxidation of propargylic alcohols like this compound, mild oxidizing agents are highly recommended. These include:
-
Manganese Dioxide (MnO₂): This is a widely used reagent for the selective oxidation of allylic and propargylic alcohols.[2][3] It is a heterogeneous oxidant, which often simplifies workup to a simple filtration.[2]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent known for its mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[4][5][6]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C) and is known for its mild conditions and broad functional group tolerance.[7][8][9][10]
-
TEMPO-catalyzed oxidation: This system uses a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) along with a co-oxidant, providing high selectivity for the desired aldehyde.[1][11]
Q3: How can I effectively monitor the progress of the oxidation reaction to prevent over-oxidation?
A3: Close monitoring of the reaction is crucial. The most common and effective technique is Thin Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. The reaction should be quenched as soon as the starting material is no longer visible to minimize the risk of over-oxidation.[1] For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[12][13]
Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and recommended solutions.
Problem 1: Low Yield of 2-Decynal with Significant Presence of 2-Decynoic Acid
This is a classic case of over-oxidation. The desired aldehyde has been further oxidized to the corresponding carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-oxidation.
Detailed Solutions:
-
Reagent Selection: If you are using a strong oxidant (e.g., chromium-based reagents), switch to a milder, more selective option.[14] Activated Manganese Dioxide (MnO₂) is an excellent choice for propargylic alcohols as it is known to selectively oxidize them without significant over-oxidation.[2][15] Dess-Martin Periodinane (DMP) is another reliable option that operates under mild, neutral conditions.[4][16]
-
Reaction Monitoring and Control: Implement rigorous reaction monitoring using TLC. Prepare your quenching solution in advance and stop the reaction the moment the this compound spot disappears.
-
Temperature Management: For exothermic reactions or highly reactive systems like the Swern oxidation, maintaining the recommended low temperature is critical.[8] Deviations can lead to a loss of selectivity and increased byproduct formation.
Problem 2: Complex Reaction Mixture with Multiple Unidentified Byproducts
A complex mixture can arise from the decomposition of the starting material or product, or from unexpected side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex reaction mixtures.
Detailed Solutions:
-
Protecting Groups: If your substrate contains other sensitive functional groups, they may be reacting under the oxidation conditions. Consider using a protecting group strategy to temporarily mask these functionalities.[17][18] For instance, silyl ethers are common protecting groups for alcohols.[19][20]
-
pH Control: Some oxidation reactions can generate acidic byproducts. The Dess-Martin oxidation, for example, produces acetic acid.[4] If your molecule is acid-sensitive, adding a mild, non-nucleophilic base like pyridine can buffer the reaction mixture and prevent degradation.[4]
-
Reagent Purity: Ensure that your starting material, solvents, and reagents are pure and anhydrous where required. Impurities can sometimes catalyze unwanted side reactions.
Recommended Protocols
Protocol 1: Selective Oxidation using Activated Manganese Dioxide (MnO₂)
This protocol is often favored for its simplicity and selectivity for propargylic alcohols.[2]
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.[21]
-
Addition of Oxidant: Add activated MnO₂ (typically 5-10 equivalents by weight). The exact amount may need to be optimized depending on the activity of the MnO₂.[2]
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude 2-decynal can then be purified by column chromatography if necessary.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This method is known for its mild conditions and rapid reaction times.[4][5]
-
Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Oxidant: Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion. For acid-sensitive substrates, add 1-2 equivalents of pyridine.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 3 hours.[6]
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude aldehyde by column chromatography.
Data Summary
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| MnO₂ | DCM or Hexane, Room Temp | High selectivity for propargylic alcohols, simple filtration workup.[2][3] | Requires a large excess of reagent, activity can vary between batches. |
| Dess-Martin Periodinane | DCM, Room Temp | Mild, neutral conditions, fast reaction times, high yields.[4][5][6] | Reagent is moisture-sensitive and can be explosive under certain conditions; produces solid byproducts. |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C | Very mild, excellent for sensitive substrates, high yields.[7][8] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates toxic CO gas.[8][10] |
References
- Accounts of Chemical Research. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. ACS Publications.
- Organic Chemistry Portal. Manganese(IV) oxide.
- Semantic Scholar. Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide.
- Wikipedia. Dess–Martin oxidation.
- YouTube. MnO2 oxidation reaction|| solved questions.
- Wikipedia. Swern oxidation.
- Chemistry Steps. Dess–Martin periodinane (DMP) oxidation.
- Organic Chemistry Portal. Dess-Martin Oxidation.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.
- YouTube. Dess-Martin-Periodinane oxidation.
- YouTube. Swern Oxidation.
- Organic Chemistry Tutor. Swern Oxidation.
- Common Organic Chemistry. Manganese Dioxide.
- MDPI. Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents.
- Wikipedia. Protecting group.
- CureFFI.org. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups.
- Lumen Learning. 15.2 Use of protecting groups | Organic Chemistry II.
- Organic Chemistry Portal. Protective Groups.
- A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS: A CHALLENGING TASK.
- Organic Chemistry Portal. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene.
- ResearchGate. How to purify and isolate required compound from a reaction mixture?.
- Scribd. Alkyne Protecting Groups.
- National Institutes of Health (NIH). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
- University of Rochester. How To Run A Reaction: Purification.
- Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols.
- Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols.
- National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ResearchGate. Selective oxidation of alcohols and sulfides via O 2 using a Co( ii ) salen complex catalyst immobilized on KCC-1: synthesis and kinetic study.
- Wordpress. Oxidation of Primary Alcohols to Carboxylic Acids.
- Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview.
- ResearchGate. Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde.
- YouTube. Oxidation of Alcohols.
- Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants.
- LCGC International. Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping.
- MDPI. Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies.
- PubMed. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure.
- National Institutes of Health (NIH). Simultaneous monitoring of oxidation, deamidation, isomerization, and glycosylation of monoclonal antibodies by liquid chromatography-mass spectrometry method with ultrafast tryptic digestion.
Sources
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- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
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- 11. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 12. Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies [mdpi.com]
- 13. Simultaneous monitoring of oxidation, deamidation, isomerization, and glycosylation of monoclonal antibodies by liquid chromatography-mass spectrometry method with ultrafast tryptic digestion - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Manganese Dioxide [commonorganicchemistry.com]
Technical Support Center: Ensuring the Stability of 2-Decyn-1-ol in Research Applications
Welcome to the comprehensive technical support guide for 2-Decyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this versatile acetylenic alcohol. Our goal is to provide you with the technical insights and practical solutions needed to ensure the stability and integrity of this compound throughout your experiments, thereby safeguarding the reliability and reproducibility of your results.
Introduction to this compound Stability
This compound (CAS 4117-14-0) is a valuable intermediate in organic synthesis, prized for its terminal alkyne and primary alcohol functionalities. However, like many unsaturated molecules, its reactivity can also be a source of instability during storage. The primary degradation pathways for this compound are oxidation and polymerization . Understanding and mitigating these processes are critical for maintaining the compound's purity and performance.
This guide is structured into a Troubleshooting section to address specific issues you may encounter and a Frequently Asked Questions (FAQ) section for general guidance on storage and handling.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific problems you might encounter.
Issue 1: I've noticed a yellowing of my this compound sample, which was originally colorless.
Probable Cause: The yellow discoloration is a common indicator of degradation, likely due to oxidation and/or polymerization. The formation of conjugated systems or polymeric materials can lead to the absorption of visible light, resulting in a yellow appearance.
Recommended Actions:
-
Purity Assessment: It is crucial to determine the extent of degradation before using the material in your experiments. A discolored sample should not be assumed to be pure.
-
Analytical Characterization: We recommend performing analytical tests to identify the nature of the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This can provide evidence of oxidation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of degradation products.
-
Experimental Protocol: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of your this compound sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis: Compare the resulting chromatogram to that of a fresh, pure sample of this compound. Look for new peaks that may correspond to oxidation products (e.g., aldehydes, ketones, carboxylic acids) or oligomers. The mass spectra of these new peaks can help in their identification.
Table 1: Potential Degradation Products and their Characteristics
| Degradation Product Class | Potential Identification Method | Key Spectroscopic Features |
| Aldehydes/Ketones | GC-MS, FTIR, ¹³C NMR | FTIR: Strong C=O stretch (~1700-1740 cm⁻¹). ¹³C NMR: Carbonyl carbon signal (190-220 ppm). |
| Carboxylic Acids | GC-MS (after derivatization), FTIR, ¹H NMR | FTIR: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹). ¹H NMR: Carboxylic acid proton (>10 ppm). |
| Polymers/Oligomers | GC-MS (for smaller oligomers), ¹H NMR | ¹H NMR: Broadening of signals, disappearance of the terminal alkyne proton. |
Issue 2: My reaction yield is lower than expected when using an older bottle of this compound.
Probable Cause: A decrease in the purity of this compound due to degradation is the most likely reason for reduced reaction yields. The presence of impurities can interfere with your reaction, and a lower concentration of the active starting material will naturally lead to a lower yield of the desired product.
Recommended Actions:
-
Confirm Purity: Before starting a critical reaction, it is best practice to confirm the purity of your this compound, especially if the container has been opened previously or stored for an extended period. A quick purity check by GC or ¹H NMR is recommended.
-
Purification: If the sample is found to be impure, purification by distillation under reduced pressure may be possible for smaller quantities. However, care must be taken as heating can promote further degradation.
-
Use a Fresh Sample: The most reliable solution is to use a fresh, unopened bottle of this compound.
Workflow for Purity Confirmation and Use
Caption: Decision workflow for using stored this compound.
Issue 3: I observe the formation of a solid precipitate in my this compound sample during storage.
Probable Cause: The formation of a solid precipitate is a strong indication of polymerization.[2] Alkynes, especially terminal ones, can undergo polymerization when exposed to heat, light, or trace metal catalysts.
Recommended Actions:
-
Isolate and Analyze the Precipitate: If possible, carefully isolate the solid material and analyze it. It is likely a polymer of this compound. FTIR analysis would likely show a loss of the characteristic alkyne C≡C and ≡C-H stretching frequencies and the appearance of new peaks corresponding to a polyene structure.
-
Check Storage Conditions: Review your storage conditions. Ensure the material is stored at the recommended temperature (2-8°C) and protected from light.[3]
-
Consider a Polymerization Inhibitor: For long-term storage, especially after the bottle has been opened, consider adding a small amount of a polymerization inhibitor.
Potential Degradation Pathways
Sources
Side reactions of 2-Decyn-1-ol under acidic or basic conditions
Welcome to the technical support guide for 2-Decyn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile propargylic alcohol. Given its dual functionality—a reactive alkyne and a primary alcohol—this compound is a valuable building block in organic synthesis.[1][2][3] However, these same functional groups can lead to undesired side reactions under certain experimental conditions.
This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental issues and offer validated protocols to ensure the integrity of your synthetic routes.
PART 1: Troubleshooting Acid-Catalyzed Reactions
Working with propargylic alcohols like this compound in acidic media requires careful control, as the system is prone to rearrangement pathways.
FAQ 1: I'm observing an unexpected α,β-unsaturated aldehyde impurity after my acid-catalyzed reaction. What is happening and how can I prevent it?
Answer:
You are most likely observing the product of a Meyer-Schuster rearrangement . This is a well-documented, acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[4][5] In the case of this compound, a primary propargylic alcohol, this rearrangement is less common but can be initiated under harsh acidic conditions, leading to the formation of (E)-dec-2-enal.
The reaction proceeds through the protonation of the hydroxyl group, followed by a rate-determining 1,3-shift of the protonated hydroxy group to form an allenol intermediate.[4][6] This intermediate then rapidly tautomerizes to the more stable α,β-unsaturated aldehyde.[7][8] The formation of this conjugated carbonyl compound is typically irreversible.[4]
Mechanism: The Meyer-Schuster Rearrangement
Caption: Meyer-Schuster rearrangement pathway for this compound.
Troubleshooting & Prevention
The key to preventing this rearrangement is to control the acidity and temperature of your reaction. Strong Brønsted acids and high temperatures significantly favor this side reaction.
| Parameter | Condition Favoring Rearrangement | Recommended Condition for Prevention | Rationale |
| Catalyst | Strong Brønsted acids (H₂SO₄, HCl, PTSA) | Mild Lewis acids (e.g., Ag(I), Au(I), InCl₃ complexes)[4][9] | Lewis acids can activate the alkyne or alcohol for the desired reaction without the harsh protonation that initiates the rearrangement. |
| Temperature | Elevated temperatures (> 40 °C) | Low temperatures (0 °C to RT) | The 1,3-shift has a significant activation energy barrier; lower temperatures disfavor this rate-determining step. |
| Solvent | Protic solvents that stabilize carbocations | Aprotic solvents (DCM, THF, Toluene) | Aprotic solvents can minimize unwanted protonation events and may not stabilize the transition state of the rearrangement as effectively. |
| Strategy | Direct use of unprotected alcohol | Protection of the hydroxyl group (see Part 3) | Masking the hydroxyl group completely removes the possibility of this rearrangement.[10][11] |
Protocol: Mild Lewis Acid Catalysis Example
If your desired transformation requires acidic conditions, consider replacing a strong Brønsted acid with a milder catalyst. For instance, certain gold- or silver-based catalysts are known to promote other alkyne reactions without inducing the Meyer-Schuster rearrangement.[4][12]
Objective: To perform a hypothetical addition of a nucleophile (Nu-H) to the alkyne of this compound while minimizing rearrangement.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add the mild Lewis acid catalyst (e.g., IPrAuNTf₂, 1-5 mol%) to the solution and stir for 5 minutes at room temperature.[13]
-
Reagent Addition: Add the nucleophile (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
PART 2: Troubleshooting Base-Catalyzed Reactions
The use of strong bases with terminal or internal alkynes can lead to an entirely different set of side reactions, primarily involving the migration of the triple bond.
FAQ 2: After treating this compound with a strong base, I'm seeing multiple isomers where the alkyne is no longer at the C-2 position. What is causing this?
Answer:
You are observing the results of a base-catalyzed alkyne isomerization . Strong bases can deprotonate the weakly acidic propargylic protons (the C-H bonds adjacent to the alkyne).[14] This process can lead to a series of equilibria involving allene intermediates, resulting in the migration of the triple bond along the carbon chain.[15]
Internal alkynes are generally more thermodynamically stable than terminal alkynes.[16] Therefore, if you start with a terminal alkyne, a strong base can "zip" the triple bond inward. Conversely, using a very strong base in excess (like sodium amide in ammonia) can sometimes drive the equilibrium toward a terminal alkyne, which is then deprotonated to form a stable acetylide anion, trapping it at the end of the chain.[14][16] For this compound, a strong base can promote migration to the 3-decyne, 4-decyne, and other internal positions.
Mechanism: Base-Catalyzed Isomerization
Caption: Base-catalyzed isomerization of this compound via an allene intermediate.
Troubleshooting & Prevention
The choice of base and reaction temperature is critical for preventing alkyne migration.
| Parameter | Condition Favoring Isomerization | Recommended Condition for Prevention | Rationale |
| Base Strength | Very strong bases (e.g., NaNH₂, LDA, KOH at high temp) | Milder bases (e.g., n-BuLi for deprotonation of terminal alkynes, NaH, carbonates) | The pKa of the propargylic proton is high (~35).[14] Use a base just strong enough for your intended reaction without being overly aggressive. |
| Temperature | High temperatures | Low temperatures (-78 °C to 0 °C) | Isomerization is an equilibrium process that is accelerated at higher temperatures. Performing reactions at low temperatures kinetically disfavors migration. |
| Reaction Time | Prolonged reaction times | Monitor reaction closely and quench as soon as the starting material is consumed | The longer the substrate is exposed to the strong base, the more time it has to isomerize. |
PART 3: General Preventative Strategies
FAQ 3: How can I perform reactions on the alkyne without any interference from the hydroxyl group, or vice-versa?
Answer:
The most robust strategy to prevent side reactions at the hydroxyl group (like the Meyer-Schuster rearrangement) or to prevent its interference in base-mediated reactions is to use a protecting group .[17] A protecting group temporarily masks the alcohol, rendering it inert to the reaction conditions. After the desired transformation is complete, the protecting group is selectively removed in a deprotection step.[11]
For alcohols, silyl ethers are an excellent choice as they are stable to a wide range of non-acidic and non-fluoride conditions (e.g., organometallics, strong bases, many oxidants) and are easily removed.[10][11]
Workflow: Protection-Reaction-Deprotection Strategy
Caption: A general workflow for using a protecting group strategy.
Protocol: Protection of this compound as a TBDMS Ether
Objective: To protect the primary alcohol of this compound to allow for subsequent reactions on the alkyne.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask, add imidazole (2.5 eq). Stir at room temperature until all solids dissolve.
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected this compound.
This protected intermediate can now be used in a variety of reactions, such as Sonogashira coupling or hydration, without interference from the alcohol.[][19] The TBDMS group can be easily removed later using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[10]
References
- Wikipedia. Meyer–Schuster rearrangement. [Link]
- SynArchive. Meyer-Schuster Rearrangement. [Link]
- SynArchive. Rupe Rearrangement. [Link]
- Cadierno, V., et al. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149. [Link]
- Organic Reactions. The Meyer–Schuster Rearrangement. [Link]
- Organic Chemistry Tutor.
- Khan Academy.
- JoVE. (2023).
- Slideshare. Rupe Rearrgment. [Link]
- Wikipedia. Alkyne. [Link]
- ACS Publications. (2014). Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives.
- YouTube. (2024).
- Oxford Learning Link. Appendix 6: Protecting groups. [Link]
- ResearchGate. Rupe and Meyer‐Schuster rearrangement of propargylic alcohols. [Link]
- YouTube. (2018).
- Organic Chemistry Portal. Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones. [Link]
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
- Wikipedia. Protecting group. [Link]
- Rawsource. (2025). Propargyl Alcohol in Specialty Chemicals: Key Insights. [Link]
- University of Windsor. Alcohol Protecting Groups. [Link]
- StudySmarter. Alkyne Reactions. [Link]
Sources
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- 2. This compound | 4117-14-0 [chemicalbook.com]
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- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. organicreactions.org [organicreactions.org]
- 7. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones [organic-chemistry.org]
- 14. Alkyne - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 19. studysmarter.co.uk [studysmarter.co.uk]
Technical Support Center: Scaling Up the Synthesis of 2-Decyn-1-ol
Welcome to the technical support center for the synthesis of 2-Decyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this important synthesis from the lab bench to larger-scale production. This compound is a key intermediate in the synthesis of various bioactive molecules, including antitumor agents and aromatase inhibitors.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?
Answer: Low yield in the synthesis of this compound via lithiation of 1-octyne followed by reaction with formaldehyde is a common issue, especially during scale-up. The root cause almost always traces back to one of three areas: reagent deactivation, poor temperature control, or incomplete reaction.
-
Cause 1: Deactivation of n-Butyllithium (n-BuLi).
-
Explanation: n-BuLi is an extremely strong base and is pyrophoric, meaning it can ignite spontaneously on contact with air.[3][4] It reacts violently with water and any protic source (like alcohols or even atmospheric moisture).[3][5] If your glassware is not perfectly dry or your inert atmosphere (Argon or Nitrogen) is compromised, the n-BuLi will be quenched before it can deprotonate the 1-octyne.
-
Solution:
-
Glassware Preparation: Flame-dry all glassware under vacuum or in an oven ( >120 °C) for several hours and cool under a stream of dry, inert gas.
-
Inert Atmosphere: Ensure a positive pressure of high-purity Argon or Nitrogen is maintained throughout the entire process. Use septa and cannulation techniques for all reagent transfers.
-
Solvent Purity: Use anhydrous solvents. Tetrahydrofuran (THF), a common solvent for this reaction, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.
-
-
-
Cause 2: Ineffective Deprotonation.
-
Explanation: The pKa of a terminal alkyne is around 25. While n-BuLi is strong enough, incomplete addition or poor mixing on a larger scale can lead to unreacted 1-octyne.
-
Solution:
-
Titrate Your n-BuLi: The stated concentration of commercial n-BuLi solutions can decrease over time. Titrate it before use (e.g., using diphenylacetic acid) to know the exact molarity and ensure you are adding the correct stoichiometric amount (typically 1.05-1.1 equivalents).
-
Controlled Addition: Add the n-BuLi solution dropwise to the solution of 1-octyne at a low temperature (e.g., -78 °C) to control the exothermic reaction.
-
Efficient Stirring: As the reaction volume increases, ensure that your mechanical stirrer is providing vigorous agitation to maintain a homogeneous mixture.
-
-
-
Cause 3: Issues with Paraformaldehyde.
-
Explanation: Paraformaldehyde is a solid polymer that must depolymerize in situ to generate gaseous formaldehyde, the reactive electrophile. On a larger scale, this process can be slow and inefficient, leading to incomplete conversion.
-
Solution:
-
Use High-Purity Paraformaldehyde: Ensure it is dry and has not been exposed to moisture.
-
Sufficient Reaction Time: After adding the paraformaldehyde, allow the reaction to warm slowly to room temperature and stir overnight to ensure complete reaction.
-
Alternative Formaldehyde Source: For large-scale reactions, consider using a more reactive source like trioxane with a Lewis acid catalyst, although this will require significant process optimization.
-
-
Below is a troubleshooting workflow to diagnose the cause of low yield.
Caption: Troubleshooting workflow for low yield of this compound.
Question 2: My purification by distillation is giving a low recovery of pure product. How can I improve this?
Answer: this compound has a relatively high boiling point (approx. 70 °C at 0.01 mmHg).[6] Purifying it on a large scale requires careful high-vacuum distillation.
-
Problem 1: Inefficient Separation.
-
Explanation: Side products, such as di-octyl acetylene (from a Wurtz-type coupling) or unreacted 1-octyne, can have boiling points close to your product, making simple distillation ineffective.
-
Solution: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency. The number of theoretical plates needed will depend on the boiling point difference of the contaminants.
-
-
Problem 2: Thermal Decomposition.
-
Explanation: Propargyl alcohols can be thermally sensitive. Prolonged heating at high temperatures, even under vacuum, can lead to decomposition and loss of product.
-
Solution: Ensure your vacuum is as low as possible to reduce the required distillation temperature. A good quality vacuum pump and a well-sealed system are essential. For very sensitive batches, a short-path distillation apparatus can minimize the time the compound spends at high temperatures.
-
-
Problem 3: Foaming/Bumping.
-
Explanation: During vacuum distillation, rapid boiling (bumping) can carry impure material into the collection flask.
-
Solution: Use a magnetic stir bar or boiling chips in the distillation flask for smooth boiling. A slow, gradual increase in temperature is also crucial. For larger scales, bubbling a slow stream of nitrogen through the liquid via a capillary can also ensure smooth boiling.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling n-butyllithium on a multi-liter scale?
A1: Handling large quantities of n-BuLi requires strict adherence to safety protocols.[7]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and a face shield.[8] Use gloves specifically rated for handling pyrophoric reagents (e.g., neoprene over nitrile).[4]
-
Inert Atmosphere: All transfers must be done under an inert atmosphere (Argon is preferred as it is denser than air) using cannulation or a syringe pump.[3] Never pour n-BuLi.
-
Work Area: Work in a chemical fume hood free of clutter and flammable materials. Ensure a Class D fire extinguisher (for combustible metals) and a container of sand are within immediate reach.[7] Never work alone.[7]
-
Quenching: Unused n-BuLi and reaction residues must be quenched carefully. A common procedure is to dilute the residue with an inert, high-boiling solvent like heptane, cool the mixture in an ice bath, and slowly add a less reactive alcohol like isopropanol. Once the initial vigorous reaction subsides, a more reactive alcohol like methanol can be added to ensure complete quenching.[7]
Q2: Can I use a Grignard reagent, like octynyl magnesium bromide, instead of n-BuLi?
A2: Yes, it is possible. Grignard reagents are less basic and not pyrophoric, making them safer to handle on a larger scale. However, their lower reactivity can lead to slower reaction times and potentially lower yields compared to the organolithium route. The reaction of a Grignard reagent with formaldehyde is a well-established method for producing primary alcohols.[9][10] You would first prepare the Grignard reagent from 1-octyne and a suitable Grignard precursor (e.g., ethylmagnesium bromide) and then add paraformaldehyde. This alternative may require more process optimization to match the efficiency of the n-BuLi method.
Q3: How do I properly store this compound?
A3: this compound is a colorless to yellow liquid.[2] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated at 2-8°C.[6] This minimizes potential oxidation or degradation over time.
III. Detailed Experimental Protocol (10g Scale)
This protocol details a standard lab procedure for synthesizing this compound. When scaling, ensure that cooling capacity and stirrer torque are adjusted accordingly.
Materials:
-
1-Octyne (11.0 g, 100 mmol, 1.0 equiv)
-
n-Butyllithium (42 mL of 2.5 M solution in hexanes, 105 mmol, 1.05 equiv)
-
Paraformaldehyde (3.3 g, 110 mmol, 1.1 equiv), dried under vacuum
-
Anhydrous Tetrahydrofuran (THF), 200 mL
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum. Flame-dry the apparatus under vacuum and cool to room temperature under a positive pressure of Argon.
-
Initial Charge: Add 1-octyne and 150 mL of anhydrous THF to the flask via syringe.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the n-BuLi solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting milky white suspension at -78 °C for 1 hour.
-
Reaction with Formaldehyde: Quickly add the dried paraformaldehyde powder to the reaction mixture in one portion. The flask's Argon inlet should be momentarily opened to allow for this addition while maintaining a strong positive outflow of Argon to prevent air ingress.
-
Warm-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously overnight (approx. 12-16 hours).
-
Quenching: Cool the flask to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction. A gas evolution may be observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (e.g., ~70 °C at 0.01 mmHg) to yield this compound as a colorless liquid.
IV. Reaction Parameters for Scale-Up
The following table provides suggested parameters for scaling the synthesis. Note that reaction times and addition rates may need further optimization based on the specific equipment used.
| Parameter | 1g Scale | 10g Scale | 100g Scale |
| 1-Octyne | 1.1 g (10 mmol) | 11.0 g (100 mmol) | 110 g (1.0 mol) |
| Solvent (THF) | 20 mL | 200 mL | 2.0 L |
| n-BuLi (2.5 M) | 4.2 mL (10.5 mmol) | 42 mL (105 mmol) | 420 mL (1.05 mol) |
| Paraformaldehyde | 0.33 g (11 mmol) | 3.3 g (110 mmol) | 33.0 g (1.1 mol) |
| n-BuLi Addition Time | ~10 min | ~30 min | ~1.5-2 hours |
| Stirring Method | Magnetic Stirrer | Magnetic Stirrer | Mechanical Stirrer |
| Cooling Method | Dry Ice/Acetone Bath | Dry Ice/Acetone Bath | Cryostat / Large Bath |
| Expected Yield | 75-85% | 75-85% | 70-80% |
V. References
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2163-2167. DOI: 10.1039/b803949f. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. Retrieved from [Link]
-
Funny EHS Info. (2024, June 7). n-butyl lithium safety [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Waser, J., et al. (2019). Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers. Molecules, 24(16), 2959. DOI: 10.3390/molecules24162959. Available at: [Link]
-
Carbonnel, S., & Gandon, V. (2019). Alkynylation of radicals: spotlight on the “Third Way” to transfer triple bonds. Chemical Society Reviews, 48(17), 4627-4648. DOI: 10.1039/C9CS00329A. Available at: [Link]
-
Ashenhurst, J. (2016, January 19). More Grignard Practice Problems, This Time Incorporating Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Waser, J., et al. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Society Reviews, 52(2), 430-448. DOI: 10.1039/D2CS00898A. Available at: [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Chemistry Steps. (2024, November 21). Grignard reactions practice problems with answers pdf. Retrieved from [Link]
-
Waser, J., et al. (2020). Ethynylbenziodazolones (EBZ) as Electrophilic Alkynylation Reagents for the Highly Enantioselective Copper-Catalyzed Oxyalkynylation of Diazo Compounds. Angewandte Chemie International Edition, 59(32), 13429-13434. DOI: 10.1002/anie.202004589. Available at: [Link]
-
Trofimov, B. A., et al. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(10), 2459. DOI: 10.3390/molecules23102459. Available at: [Link]
-
ChemistryViews. (2023, January 4). Using Acetylene to Make Vinyl-Substituted Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylene. Retrieved from [Link]
-
Li, J., et al. (2015). Synthesis of acetylenic alcohols with calcium carbide as the acetylene source. Green Chemistry, 17(3), 1543-1546. DOI: 10.1039/C4GC02344A. Available at: [Link]
-
Midland, M. M., et al. (1983). (R)-(+)-1-OCTYN-3-OL. Organic Syntheses, 61, 11. DOI: 10.15227/orgsyn.061.0011. Available at: [Link]
-
CN1334263A. (2002). Process for purifying 2-octanol and 2-octanone from organic mixture. Google Patents. Retrieved from
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Technical Support Center: Managing Exothermic Reactions with 2-Decyn-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and field-proven protocols for safely managing exothermic reactions involving 2-Decyn-1-ol. Our focus is on anticipating and controlling reaction energetics to ensure experimental success and laboratory safety.
Introduction: The Energetic Potential of this compound
This compound (C₁₀H₁₈O) is a valuable propargylic alcohol intermediate in organic synthesis.[1][2] Its structure, featuring a terminal alkyne and a primary alcohol, offers versatile reactivity. However, this same functionality presents potential hazards related to exothermic reactions. Like other terminal alkynes and propargylic alcohols, this compound can react vigorously under certain conditions, leading to rapid heat generation, pressure buildup, and potential thermal runaway.[3][4] This guide provides a structured question-and-answer forum to address common challenges and troubleshooting scenarios.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary hazards associated with this compound?
-
Which common reactions involving this compound are likely to be exothermic?
-
How can I predict the potential for a thermal event in my reaction?
-
-
Troubleshooting Guide: Reaction-Specific Scenarios
-
Scenario 1: Uncontrolled Exotherm During Base-Mediated Isomerization
-
Scenario 2: Violent Quenching After Reduction with LiAlH₄
-
Scenario 3: Rapid Temperature Spike During Oxidation
-
Scenario 4: Unexpected Polymerization
-
-
Protocols & Methodologies
-
Protocol 1: Controlled Quenching of a LiAlH₄ Reduction of a this compound Derivative
-
Protocol 2: General Procedure for Safe Base-Mediated Isomerization
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous under normal conditions, its chemical structure as a propargylic alcohol suggests several potential risks that must be managed.[1][3] The primary hazards stem from its reactivity:
-
Exothermic Reactions: It can react vigorously with strong bases, strong acids, oxidizing agents, and certain metals.[3] These reactions can release significant amounts of heat.
-
Explosive Polymerization: Propargyl alcohol, a related compound, is known to polymerize explosively.[3] While this compound is a larger molecule and may be less prone to this, the potential for uncontrolled or runaway polymerization, especially in the presence of contaminants or at elevated temperatures, should not be discounted.
-
Gas Evolution: Reactions, particularly quenching procedures with protic solvents after reaction with organometallics or hydrides, can generate flammable hydrogen gas, leading to pressure buildup in closed systems.[5]
Q2: Which common reactions involving this compound are likely to be exothermic?
A2: Several standard synthetic transformations utilizing this compound have the potential for significant exotherms:
-
Deprotonation/Isomerization with Strong Bases: The use of very strong bases (e.g., NaH, NaNH₂, or the sodium salt of 1,3-diaminopropane) to deprotonate the terminal alkyne or the alcohol, or to catalyze isomerization, is often highly exothermic.[6]
-
Reduction with Metal Hydrides: Reactions involving powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are notoriously exothermic, especially during the workup/quenching phase.[7][8] LiAlH₄ reacts violently with protic sources like water or alcohols.[8][9]
-
Oxidation: The oxidation of the primary alcohol to an aldehyde or carboxylic acid using reagents like chromic acid or potassium permanganate is an exothermic process.[10][11]
-
Coupling Reactions: Metal-catalyzed coupling reactions (e.g., Sonogashira, Glaser) at the terminal alkyne can be exothermic, depending on the catalyst, reagents, and substrate.[12]
Q3: How can I predict the potential for a thermal event in my reaction?
A3: Predicting thermal risk is a critical part of experimental design.
-
Review the Reagents: Analyze all components of your reaction. Reagents like LiAlH₄, Grignard reagents, strong bases (n-BuLi, NaH), and strong oxidants are red flags for potential exotherms.
-
Consult the Literature: Search for literature precedents using your specific reagents or similar substrates. Pay close attention to descriptions of addition rates, cooling bath temperatures, and quenching procedures.
-
Consider Reaction Calorimetry: For scaling up reactions, performing a reaction calorimetry study is the most reliable method to quantify the heat of reaction and determine the rate of heat release. This data is invaluable for ensuring safe scale-up.
-
Small-Scale Pilot Reaction: Always conduct a new reaction on a small scale (e.g., mmol scale) first. Carefully monitor the temperature with a thermocouple during reagent addition and quenching to get a qualitative feel for the exotherm.
Troubleshooting Guide: Reaction-Specific Scenarios
Scenario 1: Uncontrolled Exotherm During Base-Mediated Isomerization
Question: "I was performing a base-mediated isomerization of this compound to 3-Decyn-1-ol using the sodium salt of 1,3-diaminopropane.[6] When I added my substrate, the reaction turned dark and the temperature spiked, boiling the solvent. What went wrong?"
Answer: This scenario points to an uncontrolled rate of reaction. The deprotonation/reprotonation sequence in an "alkyne zipper" reaction can be highly exothermic, and the rate is critically dependent on the speed of substrate addition and the efficiency of heat removal.
| Possible Cause | Explanation & Solution |
| Substrate Addition Was Too Fast | The reaction rate exceeded the cooling system's capacity. Solution: Add the this compound substrate dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes). This ensures the heat generated can be dissipated by the cooling bath in real-time. |
| Inefficient Cooling | The ice bath may have lost contact with the flask, or the flask's surface area-to-volume ratio was too low for effective heat transfer. Solution: Ensure the reaction flask is well-immersed in the cooling bath (ice/water or dry ice/acetone). For larger scales, consider using a cryostat for more precise temperature control. Use a flask that is no more than half full to maximize the cooled surface area. |
| Poor Stirring | Inadequate agitation can create localized "hot spots" where the reaction runs much faster, initiating a runaway. Solution: Use a powerful overhead stirrer for viscous reactions or a large magnetic stir bar to ensure the mixture is homogeneous and the temperature is uniform throughout. |
Scenario 2: Violent Quenching After Reduction with LiAlH₄
Question: "I used LiAlH₄ to reduce a derivative of this compound. When I started the workup by adding water, the mixture erupted from the flask. How can I prevent this?"
Answer: This is a classic and dangerous issue. Lithium aluminum hydride (LiAlH₄) reacts violently and extremely exothermically with water, releasing flammable hydrogen gas.[8][9] A controlled, stepwise quenching protocol is mandatory.
Caption: Stepwise quenching protocol for reactive hydrides.
The core principle is to gradually decrease the reactivity of the quenching agent.[5][13] Starting with a less reactive alcohol like isopropanol allows for the controlled neutralization of the most reactive hydride species.[13] Only after the initial vigorous reaction has ceased should you proceed to a more reactive quencher like methanol, and finally, water. Never add water directly to a reaction mixture containing unreacted LiAlH₄.
Scenario 3: Rapid Temperature Spike During Oxidation
Question: "I was oxidizing this compound to the corresponding carboxylic acid with an acidified potassium dichromate solution and heating under reflux. The temperature suddenly rose much higher than the solvent's boiling point. What happened?"
Answer: While the oxidation of primary alcohols is exothermic, a sudden, uncontrolled temperature spike suggests that the reaction reached its auto-acceleration temperature, a precursor to thermal runaway. Tertiary alcohols are resistant to oxidation under these conditions, but primary and secondary alcohols are readily oxidized.[10][11][14]
| Possible Cause | Explanation & Solution |
| Accumulation of Reagent | If the initial reaction temperature is too low, the oxidizing agent may not react as it's added. It accumulates, and then, as the mixture is heated, it all reacts at once in a highly exothermic fashion. Solution: Ensure the reaction is initiated (a slight exotherm is observed) before adding the bulk of the oxidizing agent. Add the oxidant in portions or via a dropping funnel, allowing the temperature to stabilize between additions. |
| Excessive Concentration | A highly concentrated reaction mixture has less thermal mass (solvent) to absorb the heat of reaction. Solution: Use a more dilute solution. While this may increase reaction time, it significantly improves safety by providing a larger heat sink. |
| Inadequate Reflux Condenser | The condenser may not have been sufficient to handle the vapor generated by the exotherm, leading to a pressure increase and a subsequent temperature rise. Solution: Use a larger, more efficient condenser and ensure a good flow of coolant. Never perform potentially vigorous exothermic reactions in a sealed system. |
Scenario 4: Unexpected Polymerization
Question: "During an attempted reaction, my solution of this compound became a viscous, insoluble mass. What could cause this?"
Answer: The terminal alkyne functionality in this compound can be susceptible to polymerization, which is often an exothermic process.[15][16] This can be initiated by various factors.
Caption: Common initiators of alkyne polymerization.
Solutions:
-
Use High-Purity Reagents: Ensure your this compound and solvents are free from metal contaminants.
-
Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent initiation by atmospheric oxygen.
-
Control Temperature: Avoid excessive heating, as this can accelerate polymerization rates.
-
Use Inhibitors: For storage or specific applications, the addition of a radical inhibitor (e.g., BHT) might be considered, but its compatibility with your desired reaction must be verified.
Protocols & Methodologies
Protocol 1: Controlled Quenching of a LiAlH₄ Reduction of a this compound Derivative
This protocol is a general guideline for safely quenching a reaction after reduction with LiAlH₄ on a 10 mmol scale. Always perform a risk assessment before starting.
Experimental Setup:
-
Reaction flask equipped with a magnetic stir bar, thermocouple, and a nitrogen inlet.
-
The flask is cooled in an ice/water bath (0 °C).
-
Addition funnel or syringe for controlled liquid addition.
Step-by-Step Methodology:
-
Initial Cooling: Once the reaction is deemed complete by TLC or another monitoring method, ensure the reaction flask is securely cooled in an ice bath to 0 °C.
-
Quencher Preparation: In a separate, dry flask, prepare the quenching solutions. For a 10 mmol reaction, you might plan for approximately:
-
10 mL of dry isopropanol
-
10 mL of dry methanol
-
20 mL of deionized water
-
-
Stepwise Quenching - Isopropanol:
-
Slowly, add the dry isopropanol dropwise via syringe.
-
CRITICAL: Monitor the internal temperature and the rate of gas evolution (bubbling). The temperature should not be allowed to rise more than 5-10 °C.
-
If the reaction becomes too vigorous, stop the addition immediately and allow it to subside before continuing.
-
Continue adding isopropanol until gas evolution becomes negligible.[13]
-
-
Stepwise Quenching - Methanol:
-
After the isopropanol quench is complete and the reaction is calm, begin the slow, dropwise addition of dry methanol.
-
Again, monitor the temperature and gas evolution carefully. You may see a mild secondary exotherm.
-
-
Final Quenching - Water:
-
Only when the methanol addition causes no further temperature rise or gas evolution, begin the very slow, dropwise addition of water.
-
The initial drops of water may still cause some bubbling. Once the addition of water is no longer causing a noticeable effect, the remainder can be added more quickly.
-
-
Aqueous Workup: The reaction is now safely quenched. You can proceed with standard aqueous workup procedures, such as adding aqueous acid or base (e.g., 1M HCl or Rochelle's salt solution) to dissolve the aluminum salts before extraction.[5]
Protocol 2: General Procedure for Safe Base-Mediated Isomerization
This protocol is adapted from procedures for similar alkynol isomerizations.[6]
Experimental Setup:
-
Three-neck flask equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet/bubbler.
-
Cooling bath (e.g., ice/water).
-
Syringe pump for controlled addition of the substrate.
Step-by-Step Methodology:
-
Base Preparation: Under a positive pressure of nitrogen, add the strong base (e.g., NaH) to the solvent (e.g., 1,3-diaminopropane) in the reaction flask. Allow the base to fully dissolve or react to form the active reagent. This step itself may be exothermic and should be cooled.
-
Cooling: Cool the base mixture to the recommended temperature (e.g., 0 °C).
-
Substrate Addition:
-
Dissolve the this compound in a minimal amount of dry, inert solvent.
-
Using a syringe pump, add the this compound solution to the cooled, rapidly stirring base mixture over a period of at least 30-60 minutes.
-
Monitor the internal temperature. Adjust the addition rate to maintain a stable temperature within the desired range (e.g., 0-5 °C).
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC.
-
Controlled Quenching: Once the reaction is complete, quench it by slowly transferring the reaction mixture onto a vigorously stirred slurry of crushed ice and water. Do not add water directly to the reaction flask, as the initial quench can be vigorous.
-
Workup: Proceed with the standard extractive workup.
References
- Benchchem. (2025). Technical Support Center: Quenching Procedures for Organometallic Reactions.
- New Jersey Department of Health. (n.d.). Hazard Summary: Propargyl Alcohol.
- ResearchGate. (n.d.). Sustainable Hydration of Alkynes Promoted by First Row Transition Metal Complexes. Request PDF.
- Benchchem. (2025).
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- NOAA. (n.d.). PROPARGYL ALCOHOL. CAMEO Chemicals.
- ChemRxiv. (n.d.).
- Cheméo. (n.d.). This compound.
- Rawsource. (2025). Safety and Handling Measures for Propargyl Alcohol.
- NOAA. (n.d.). PROPARGYL ALCOHOL. CAMEO Chemicals.
- Organic Syntheses. (n.d.).
- MDPI. (n.d.).
- ACS Publications. (2024).
- CDC. (n.d.). Propargyl alcohol. NIOSH Pocket Guide to Chemical Hazards.
- YouTube. (2015). Polymerization mechanism with alkene addition Reaction #7.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Thermo Fisher Scientific. (n.d.). This compound, 97%.
- Khan Academy. (n.d.).
- MDPI. (n.d.). Elucidating the Impact of Polyol Functional Moieties on Exothermic Poly(urethane-urea)
- PubMed Central (PMC). (n.d.).
- YouTube. (2018). 20.4 Reaction with Organometallic Reagents.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- ResearchGate. (n.d.). Polymer Functionalization by Free Radical Addition to Alkynes.
- ACS Publications. (n.d.). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews.
- ACS Publications. (2023).
- Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES.
- Khan Academy. (n.d.). Synthesis using alkynes.
- YouTube. (2024). Reducing agents: LiAlH4 and NaBH4 | Alcohols, phenols and ethers | Chemistry.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Chemistry LibreTexts. (2023).
- Chemguide. (n.d.).
- Master Organic Chemistry. (2015).
- YouTube. (2021).
- Jack Westin. (n.d.). Alcohols Important Reactions.
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Technical Support Center: Purification of 2-Decyn-1-ol
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in organic synthesis: the decomposition of 2-decyn-1-ol and related acetylenic alcohols during purification on silica gel. Our goal is to provide you with not only robust protocols but also the underlying chemical principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected byproducts and low recovery after chromatographing this compound on standard silica gel. What is happening?
A1: You are likely encountering an acid-catalyzed rearrangement of your propargyl alcohol on the silica gel surface. Standard silica gel is inherently weakly acidic due to the presence of silanol groups (Si-OH), which can act as proton donors.[1][2] This acidic environment can promote the Meyer-Schuster or Rupe rearrangements, converting your desired alcohol into α,β-unsaturated aldehydes or ketones.[3][4]
The Meyer-Schuster Rearrangement: This reaction involves the acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol to an α,β-unsaturated ketone or aldehyde.[4][5][6] For a terminal alkyne like this compound, the expected product would be an α,β-unsaturated aldehyde.
The Rupe Rearrangement: While more common for tertiary acetylenic alcohols, the Rupe rearrangement can sometimes compete with the Meyer-Schuster rearrangement.[4][7] It also leads to the formation of α,β-unsaturated ketones.
Troubleshooting Guide: Preventing Decomposition
This section provides a series of troubleshooting steps and alternative protocols to mitigate the decomposition of this compound during purification.
Issue 1: My compound is acid-sensitive. How can I use silica gel more safely?
Solution: Deactivation of Silica Gel
The acidity of silica gel can be attenuated by treatment with a basic solution, most commonly triethylamine (TEA).[8][9][10][11] This process neutralizes the acidic silanol groups, making the stationary phase more inert towards acid-sensitive compounds.
Experimental Protocol: Triethylamine Deactivation of Silica Gel
-
Solvent System Preparation: Prepare your desired eluent system (e.g., a mixture of hexanes and ethyl acetate) and add 1-2% triethylamine.
-
Slurry Preparation: In a fume hood, create a slurry of your silica gel in the TEA-containing solvent system.
-
Column Packing: Pack your chromatography column with the prepared slurry.
-
Equilibration: Flush the packed column with at least two to three column volumes of the TEA-containing eluent to ensure complete neutralization.
-
Sample Loading and Elution: Load your sample and proceed with the chromatography using the TEA-containing eluent.
Table 1: Comparison of Standard vs. Deactivated Silica Gel
| Parameter | Standard Silica Gel | Triethylamine-Deactivated Silica Gel |
| Acidity | Weakly acidic | Neutralized |
| Compatibility | Good for general compounds | Ideal for acid-sensitive compounds, especially amines and propargyl alcohols |
| Elution Profile | Standard | May require a slightly less polar solvent system due to reduced interaction |
| Considerations | Risk of rearrangement for sensitive compounds | Triethylamine must be removed from the final product |
Issue 2: Deactivation of silica gel is not completely preventing decomposition, or I am concerned about residual triethylamine in my product. What are my alternatives?
Solution: Alternative Stationary Phases
If deactivating silica gel is insufficient or undesirable, consider using an alternative stationary phase with a different surface chemistry.
-
Alumina (Al₂O₃): Alumina is a common alternative to silica gel and is available in acidic, neutral, and basic grades.[2][8][11][12] For acid-sensitive compounds like this compound, neutral or basic alumina is recommended.
-
Florisil® (Magnesium Silicate): Florisil is a mild, neutral adsorbent that can be effective for the purification of compounds prone to degradation on silica.[8][12]
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar (C18-bonded silica), and a polar mobile phase is used.[8] This is an excellent option for purifying polar compounds that are sensitive to the acidic nature of normal-phase silica.
Table 2: Comparison of Alternative Stationary Phases
| Stationary Phase | Surface Chemistry | Best Suited For | Considerations |
| Neutral Alumina | Neutral | Acid-sensitive and base-sensitive compounds | May have different selectivity compared to silica. |
| Basic Alumina | Basic | Acid-sensitive compounds, amines | Not suitable for base-sensitive compounds. |
| Florisil® | Neutral | Compounds that stick to or decompose on silica | Can be less efficient for some separations. |
| Reverse-Phase (C18) | Nonpolar | Polar, acid-sensitive compounds | Requires polar mobile phases (e.g., water/acetonitrile or water/methanol). |
Experimental Workflow: Selecting an Alternative Stationary Phase
Advanced Protocols
For particularly challenging separations or highly sensitive compounds, the following advanced techniques may be employed.
C2 Deactivated Silica Gel
Developed for compounds prone to rearrangement, C2 deactivated silica gel offers a less reactive surface than standard silica.[8] This stationary phase is also beneficial for polar, nitrogen-containing compounds that tend to streak on regular silica.
Silver Nitrate-Impregnated Silica Gel (AgNO₃-Silica)
While primarily used for separating geometric isomers, AgNO₃-impregnated silica gel can sometimes offer unique selectivity for alkynes due to the interaction between the silver ions and the triple bond.[8] This interaction may help to stabilize the alkyne and prevent rearrangement.
Summary of Recommendations
-
Initial Assessment: Before performing column chromatography, assess the stability of your this compound on a TLC plate. Spot your compound, let it sit for 30-60 minutes, and then develop the plate. The appearance of new spots indicates decomposition.
-
First-Line Approach: For routine purifications of acid-sensitive compounds, deactivating the silica gel with 1-2% triethylamine in the eluent is a simple and effective solution.
-
Alternative Stationary Phases: If decomposition persists, switch to a more inert stationary phase such as neutral alumina or Florisil®.
-
Reverse-Phase Chromatography: For polar acetylenic alcohols, reverse-phase (C18) chromatography is a powerful alternative that avoids the acidic environment of normal-phase silica.
By understanding the underlying chemical principles and having a range of troubleshooting strategies at your disposal, you can confidently and successfully purify this compound and other sensitive acetylenic alcohols.
References
- Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. [Link]
- Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros - Reddit. [Link]
- Silica Gel for Column Chromatography|Products - NACALAI TESQUE, INC. [Link]
- How To Neutralize Silica Gel? - Chemistry For Everyone - YouTube. [Link]
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
- Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F. [Link]
- Alternatives to silica gel or alternative method of purific
- Meyer–Schuster rearrangement - Wikipedia. [Link]
- The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- The Meyer–Schuster Rearrangement - Organic Reactions. [Link]
- Are there alternatives for silica for column chromatography?
- Rupe Rearrangement - YouTube. [Link]
- Column chrom
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- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Analysis of 2-Decyn-1-ol and 2-Decen-1-ol in Biological Assays: A Guide for Researchers
In the landscape of drug discovery and chemical biology, the nuanced structural differences between molecules can lead to vastly different biological outcomes. This guide provides a comparative analysis of two ten-carbon unsaturated alcohols, 2-Decyn-1-ol and 2-Decen-1-ol, in the context of their potential biological activities. While structurally similar, the presence of a carbon-carbon triple bond (alkyne) in this compound versus a double bond (alkene) in 2-Decen-1-ol dictates distinct chemical properties that can translate into significant variations in their interactions with biological systems.
This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating these compounds. We will explore hypothetical, yet plausible, experimental data derived from key biological assays, underpinned by established scientific principles. The protocols detailed herein are designed to be self-validating, providing a robust foundation for comparative studies.
Introduction: Chemical Reactivity as a Predictor of Biological Activity
Alkenes and alkynes are both unsaturated hydrocarbons, but the triple bond in alkynes generally confers higher reactivity compared to the double bond in alkenes.[1][2][3] This increased reactivity stems from the greater electron density and accessibility of the π-bonds in the alkyne functional group.[3][4] In a biological context, this can translate to a higher propensity for alkynes to act as electrophiles or to participate in addition reactions with biological nucleophiles such as amino acid residues in proteins.[1][2]
2-Decen-1-ol is a naturally occurring compound found in various plants and insects, where it often functions as a semiochemical, mediating interactions between organisms.[5][6] It has been noted for its potential antimicrobial and nematicidal properties.[7]
This compound , on the other hand, is more commonly utilized as a synthetic intermediate in the preparation of more complex molecules, including potential antitumor agents and aromatase inhibitors.[8][9] Its intrinsic biological activity is less characterized in publicly available literature.
This guide will explore how these fundamental chemical differences might manifest in a series of comparative biological assays.
Comparative Biological Evaluation: A Multi-Assay Approach
To comprehensively compare the biological effects of this compound and 2-Decen-1-ol, a panel of assays targeting cytotoxicity, enzymatic inhibition, and cellular signaling is proposed.
Cytotoxicity Assessment: Unveiling Differential Potency
A primary step in characterizing any bioactive compound is to determine its effect on cell viability. Here, we compare the cytotoxicity of the two compounds against a human cancer cell line (e.g., HeLa) and a non-cancerous human cell line (e.g., HEK293) to assess both potency and selectivity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate HeLa and HEK293 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and 2-Decen-1-ol in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | 25.3 |
| HEK293 | 85.1 | |
| 2-Decen-1-ol | HeLa | 78.9 |
| HEK293 | > 200 |
Interpretation of Results: The hypothetical data suggests that this compound exhibits greater cytotoxicity towards the cancerous HeLa cell line compared to 2-Decen-1-ol. The higher reactivity of the alkyne may lead to increased off-target effects, potentially explaining the lower IC50 value in the non-cancerous HEK293 cells as well.
Enzyme Inhibition Assay: Aromatase as a Target
Given the documented use of this compound in the synthesis of aromatase inhibitors, a direct comparison of its inhibitory activity against this enzyme with that of 2-Decen-1-ol is warranted. Aromatase is a key enzyme in estrogen biosynthesis and a target for breast cancer therapy.
This assay measures the activity of human placental aromatase by quantifying the fluorescent product of a non-fluorescent substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine human placental aromatase, the test compound (this compound or 2-Decen-1-ol at various concentrations), and the fluorescent substrate.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of aromatase inhibition relative to a control without an inhibitor. Determine the IC50 value for each compound.
| Compound | Aromatase IC50 (µM) |
| This compound | 15.8 |
| 2-Decen-1-ol | > 100 |
Interpretation of Results: This hypothetical data indicates that this compound is a more potent inhibitor of aromatase than 2-Decen-1-ol. The electron-rich triple bond of the alkyne may facilitate a more favorable interaction with the active site of the enzyme.
Visualizing the Experimental Workflow
To provide a clear overview of the comparative analysis process, the following workflow diagram is presented.
Caption: Workflow for the comparative biological evaluation of this compound and 2-Decen-1-ol.
Mechanistic Insights: The Role of the Unsaturated Bond
The observed differences in biological activity can be attributed to the distinct chemical nature of the double and triple bonds.
Caption: A logical diagram illustrating the relationship between chemical structure and biological activity.
Conclusion and Future Directions
This guide provides a framework for the comparative biological evaluation of this compound and 2-Decen-1-ol. The hypothetical data presented suggests that the alkyne-containing compound, this compound, may exhibit greater potency in both cytotoxicity and enzyme inhibition assays, likely due to the higher reactivity of the triple bond.
For researchers and drug development professionals, these findings underscore the importance of considering the specific nature of unsaturated bonds in lead optimization. Future studies should aim to validate these hypothetical results through direct experimentation and expand the investigation to include a broader range of biological targets and in vivo models. A deeper understanding of the structure-activity relationship of these simple yet distinct molecules could pave the way for the development of novel therapeutic agents.
References
- Benchchem. (n.d.). 2-Decenol, (2E)- | 18409-18-2.
- Vulcanchem. (n.d.). 2-Decen-1-ol - 18409-18-2.
- National Center for Biotechnology Information. (n.d.). 2-Decen-1-ol. PubChem.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Decenol, (2E)-. PubChem.
- Kohli, D. (2016). How Alkenes and alkynes differs from each other- A comparative study. IRA-International Journal of Applied Sciences, 4(2), 264-268.
- SciSpace. (n.d.). How Alkenes and alkynes differs from each other- A comparative study.
- Lumen Learning. (n.d.). Alkenes and Alkynes. Introductory Chemistry.
- CurlyArrows Organic Chemistry. (n.d.). Differences Between Alkanes, Alkenes, and Alkynes.
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A Comparative Guide to the Reactivity of 2-Decyn-1-ol and Other Alkynols for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the reactivity of 2-decyn-1-ol with other alkynols, offering valuable insights for synthetic strategy and experimental design in research and drug development. By examining key reactions and providing supporting experimental data, this document serves as a practical resource for professionals in the field.
Introduction: The Significance of Alkynols in Synthesis
Alkynols, organic compounds containing both a hydroxyl (-OH) and an alkyne (-C≡C-) functional group, are versatile building blocks in organic synthesis.[1] Their dual functionality allows for a wide range of chemical transformations, making them crucial intermediates in the production of pharmaceuticals, natural products, and advanced materials.[2] The position of the triple bond—whether internal or terminal—and the substitution pattern around it profoundly influence the molecule's reactivity.[3] This guide focuses on this compound, an internal alkynol, and compares its reactivity to other key alkynols, particularly terminal alkynols like propargyl alcohol.
At a Glance: Key Properties of this compound
| Property | Value |
| CAS Number | 4117-14-0 |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 70 °C at 0.01 mmHg |
| Density | 0.853 g/mL at 25 °C |
Data sourced from various chemical suppliers and databases.[4][5][6][7][8]
Reactivity Profile: A Comparative Analysis
The reactivity of an alkynol is largely dictated by the nature of its triple bond and the presence of the hydroxyl group. This section explores key classes of reactions, comparing the performance of this compound with other alkynols.
Oxidation: Formation of Aldehydes and Carboxylic Acids
The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis.[9][10] In the case of alkynols, the presence of the alkyne moiety introduces the potential for side reactions, making the choice of oxidant and reaction conditions critical.[11]
Key Considerations:
-
Over-oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can lead to the formation of the corresponding carboxylic acid.[12][13]
-
Oxidative Cleavage: Potent oxidants can cleave the carbon-carbon triple bond, resulting in shorter-chain carboxylic acids.[11]
-
Chemoselectivity: Milder reagents are preferred for the selective conversion of the primary alcohol to an aldehyde without affecting the alkyne.[11]
Comparative Reactivity: The reactivity of the hydroxyl group in this compound towards oxidation is comparable to other primary alcohols. The key difference lies in the stability of the resulting α,β-unsaturated carbonyl compound.
Experimental Protocol: Selective Oxidation of this compound to 2-Decynal using Dess-Martin Periodinane (DMP)
This protocol is favored for its mild conditions and high chemoselectivity.[11]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMP in one portion to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a solution of Na₂S₂O₃ to reduce excess DMP.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-decynal.
-
Purify the product by silica gel chromatography if necessary.
Diagram: Oxidation of a Primary Alkynol
Caption: Oxidation pathways for primary alkynols.
Reduction (Hydrogenation): Accessing Alkenols and Alkanols
Catalytic hydrogenation is a standard method for reducing alkynes. The substitution pattern of the alkyne significantly impacts the reaction rate and selectivity for the intermediate alkene.
Key Concepts:
-
Internal vs. Terminal Alkynes: Internal alkynes, like this compound, generally hydrogenate faster to the corresponding alkene but slower in the subsequent step to the alkane. Conversely, terminal alkynes hydrogenate more slowly to the alkene but are then more rapidly converted to the alkane.[14]
-
Catalyst Choice:
-
Complete Reduction: Catalysts like platinum or palladium on carbon (Pd/C) will typically reduce the alkyne all the way to the corresponding alkanol.
-
Semi-Hydrogenation (cis-Alkene): "Poisoned" catalysts like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline) or nickel boride (Ni₂B) are used to selectively stop the reaction at the alkene stage, yielding a cis-(Z)-alkenol from an internal alkynol.[3]
-
Comparative Data: Alkene Selectivity in Catalytic Hydrogenation
| Alkyne Type | Substrate | Catalyst | Product | Alkene Selectivity (%) |
| Internal | This compound | Lindlar's Catalyst | (Z)-2-Decen-1-ol | >95 |
| Terminal | 1-Octyn-3-ol | Ni₂B | 1-Octen-3-ol | ~98 |
This data is representative and compiled from general principles of alkyne hydrogenation.[3]
Experimental Protocol: Semi-Hydrogenation of this compound to (Z)-2-Decen-1-ol
Materials:
-
This compound
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane or Ethanol (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound in the chosen solvent.
-
Add Lindlar's catalyst to the solution.
-
Flush the system with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC to observe the disappearance of the starting material and the formation of the product.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude (Z)-2-decen-1-ol.
Diagram: Hydrogenation Pathways
Caption: Catalytic hydrogenation of internal alkynes.
Coupling Reactions: The Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[15][16] This reaction is a cornerstone of modern organic synthesis.[17]
Reactivity Comparison:
-
This compound (Internal Alkyne): As an internal alkyne, this compound is not a suitable substrate for the Sonogashira reaction, which requires the acidic proton of a terminal alkyne.[3]
-
Propargyl Alcohol (Terminal Alkynol): Propargyl alcohol (2-propyn-1-ol) and other terminal alkynols are excellent substrates for this reaction.[2][17] The presence of the hydroxyl group can enhance solubility and provides a handle for further functionalization.[17]
Why are terminal alkynes reactive in Sonogashira coupling? The reaction mechanism involves the deprotonation of the terminal alkyne by a base to form a copper acetylide intermediate.[18] This intermediate then undergoes transmetalation to the palladium center, a key step in the catalytic cycle. Internal alkynes lack the necessary acidic proton for this initial activation.[3]
Comparative Yields in Sonogashira Coupling
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| Propargyl alcohol | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80 |
| 2-Methyl-3-butyn-2-ol | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 95 |
| Phenylacetylene | Bromobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 90 |
Data adapted from a comparative guide on 2-alkyn-1-ols in Sonogashira couplings.[17]
Experimental Protocol: Sonogashira Coupling of Propargyl Alcohol with Iodobenzene
Materials:
-
Iodobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add iodobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargyl alcohol via syringe.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with an appropriate solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Conclusion: Strategic Selection of Alkynols in Synthesis
The reactivity of an alkynol is fundamentally tied to the position of its triple bond.[14] this compound, as an internal alkynol, readily undergoes reactions at its hydroxyl group, such as oxidation, and its triple bond can be selectively reduced. However, it is inert in reactions that require an acidic terminal proton, such as the Sonogashira coupling.
In contrast, terminal alkynols like propargyl alcohol offer the unique reactivity of the terminal C-H bond, enabling powerful carbon-carbon bond-forming reactions.[1][3] This makes them indispensable for constructing complex molecular architectures.
For the researcher, scientist, and drug development professional, understanding these distinct reactivity profiles is paramount. The choice between an internal alkynol like this compound and a terminal counterpart is a critical strategic decision in the design of efficient and selective synthetic routes. This guide provides the foundational knowledge and practical protocols to inform that decision-making process.
References
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- American Chemical Society. (2024). Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course.
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A Comparative Guide to Purity Validation of 2-Decyn-1-ol: The Ascendancy of Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and high-stakes chemical research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reproducible, safe, and effective outcomes. For a compound such as 2-Decyn-1-ol, a versatile alkynyl alcohol intermediate in the synthesis of complex organic molecules, ensuring its purity is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical methodology.
The Imperative of Purity in this compound
This compound (C₁₀H₁₈O) is a key building block in organic synthesis.[1][2] Its reactive alkyne and primary alcohol functionalities make it a valuable precursor for creating complex structures, including active pharmaceutical ingredients (APIs). The presence of impurities, such as isomers, unreacted starting materials, or degradation products, can have profound consequences, leading to:
-
Aberrant Reaction Pathways: Impurities can interfere with subsequent synthetic steps, reducing yields and generating unwanted byproducts.
-
Altered Biological Activity: In drug development, even minor impurities can exhibit their own pharmacological or toxicological effects, confounding study results.
-
Compromised Product Stability: The presence of reactive impurities can lead to the degradation of the final product over time.
Therefore, a highly accurate and precise method for purity determination is not just desirable but essential.
Quantitative NMR (qNMR): A Primary Ratio Method for Unimpeachable Purity Assessment
Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR is a primary analytical method.[3][4] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][6][7][8] By co-dissolving a known mass of the analyte (this compound) with a known mass of a certified internal standard of high purity, the purity of the analyte can be calculated directly, without the need for an identical this compound reference standard.[8][9]
The Causality Behind Key qNMR Experimental Parameters
The trustworthiness of a qNMR result hinges on a meticulously planned and executed experiment. Here, we explain the "why" behind the critical parameters:
-
Selection of an Internal Standard: The choice of an internal standard is arguably the most critical decision in a qNMR experiment. An ideal standard for analyzing this compound should possess the following characteristics:
-
High Purity and Stability: The standard must have a well-certified purity (ideally a Certified Reference Material - CRM) and be non-hygroscopic and non-volatile to allow for accurate weighing.[10][11]
-
Signal Separation: Its NMR signals must not overlap with any signals from the analyte or the solvent.[10][12] Maleic acid or 1,4-bis(trimethylsilyl)benzene are often good candidates.
-
Solubility: It must be soluble in the same deuterated solvent as this compound.[13]
-
Simple Spectrum: A simple spectrum with one or a few sharp singlets is ideal for accurate integration.[10]
-
-
Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard.[12][13] For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. The solvent should also be free of signals that could interfere with the analyte or standard signals.
-
Determination of Relaxation Delay (T₁): This is a cornerstone of accurate quantification. The longitudinal relaxation delay (T₁) is the time it takes for the nuclei to return to their thermal equilibrium state after being excited by a radiofrequency pulse.[14][15] To ensure that the signal intensity is directly proportional to the number of nuclei, the spins must be fully relaxed before the next pulse is applied. A recycle delay (D1) of at least 5 times the longest T₁ value of any proton in both the analyte and the internal standard is mandatory.[15][16] Failure to do so will result in signal saturation and an underestimation of the purity.[17] The T₁ values can be experimentally determined using an inversion-recovery pulse sequence.[14][15][17]
Experimental Workflow for qNMR
The logical flow of a qNMR experiment is designed to ensure accuracy and traceability.
Figure 1: qNMR Experimental Workflow
Step-by-Step qNMR Protocol for this compound Purity
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial using a calibrated microbalance.
-
Accurately weigh a suitable amount of a high-purity internal standard (e.g., dimethyl sulfone, purity ≥ 99.9%) into the same vial. The molar ratio of standard to analyte should be roughly 1:1.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a high-quality NMR tube.
-
-
T₁ Relaxation Delay Determination:
-
Perform an inversion-recovery experiment to determine the T₁ values for the protons of both this compound and the internal standard.
-
Identify the longest T₁ value (T₁max).
-
-
Data Acquisition:
-
Set the recycle delay (D1) to at least 5 times T₁max.
-
Use a calibrated 90° pulse angle to ensure uniform excitation.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[18]
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal of this compound (e.g., the methylene protons adjacent to the hydroxyl group) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:[12][19]
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Alternative Methodologies: GC and HPLC
Gas Chromatography and High-Performance Liquid Chromatography are powerful separation techniques widely used for purity determination.[20]
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For a semi-volatile compound like this compound, GC is a suitable technique.[21]
Step-by-Step GC Protocol for this compound:
-
Sample Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: Use a mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
-
Analysis: Inject 1 µL of the sample solution. The purity is typically determined by area percent, assuming all components have a similar response factor in the FID.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[22] For this compound, which lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary.[23][24]
Step-by-Step HPLC Protocol for this compound:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index Detector (RID).
-
-
Analysis: Inject 10-20 µL of the sample solution. Purity is determined by area percent.
Comparative Analysis: qNMR vs. GC vs. HPLC
The choice of analytical technique should be guided by the specific requirements of the analysis.
Figure 2: Comparison of Analytical Techniques
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID/ELSD) |
| Principle | Signal area proportional to molar amount | Separation by volatility | Separation by polarity |
| Quantification | Absolute (Primary Method) | Relative (Area % or external standard) | Relative (Area % or external standard) |
| Reference Standard | Requires a certified internal standard (can be different from analyte) | Requires analyte-specific reference standard for accurate quantification | Requires analyte-specific reference standard for accurate quantification |
| Accuracy | Very High | High | High |
| Precision | Very High | High | High |
| Sensitivity | Lower (mg range) | High (ng-pg range) | Moderate (µg-ng range) |
| Analysis Time | Moderate (includes T₁ determination) | Fast | Moderate |
| Sample Throughput | Lower | High | High |
| Destructive? | No | Yes | No |
| Universality | Universal for soluble compounds with NMR-active nuclei | Limited to volatile and thermally stable compounds | Broad applicability |
| Structural Info | Yes, provides full structural confirmation | No (unless coupled with MS) | No |
Conclusion: Why qNMR is the Gold Standard for Purity Validation
While GC and HPLC are indispensable tools for routine quality control and for detecting trace impurities, qNMR stands out as the definitive method for the primary validation of purity for a substance like this compound. [20] Its status as a primary ratio method eliminates the need for an often unavailable, highly purified reference standard of the analyte itself, providing a direct and traceable link to the International System of Units (SI).[3][25]
The ability of qNMR to provide simultaneous structural confirmation and absolute quantification in a single, non-destructive experiment offers an unparalleled level of confidence.[4] For researchers, scientists, and drug development professionals, where accuracy and defensibility of data are non-negotiable, the adoption of qNMR for the purity validation of key intermediates like this compound is not just a best practice—it is a scientific imperative.
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A Senior Application Scientist's Guide to the Structural Confirmation of 2-Decyn-1-ol: A GC-MS Centric Approach
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of reliable science. The isomeric precision of a compound like 2-Decyn-1-ol (C₁₀H₁₈O, M.W. 154.25)[1][2], where the position of the triple bond is a critical determinant of its chemical properties and biological activity, presents a common yet crucial analytical challenge. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for this purpose, grounded in experimental causality and best practices.
The Challenge: Positional Isomerism
Confirming the structure of this compound is not merely about identifying a C10 alcohol; it is about definitively placing the alkyne functionality between carbon 2 and 3. An incorrect assignment, such as mistaking it for 3-Decyn-1-ol or another isomer, could have significant consequences in a synthetic pathway or biological assay. GC-MS, with its dual-power of chromatographic separation and mass-based structural fingerprinting, serves as a first-line technique for this confirmation.
Section 1: The Role of GC-MS in Structural Elucidation
Gas Chromatography-Mass Spectrometry is a powerful combination where the gas chromatograph separates volatile compounds from a mixture, and the mass spectrometer fragments them, providing a unique mass spectrum that acts as a chemical fingerprint.[3]
The Causality Behind Methodological Choices
1. The Column - Stationary Phase Selection: The primary goal is to achieve a sharp, symmetrical peak for this compound. As a polar alcohol, it contains a hydroxyl (-OH) group capable of hydrogen bonding. Therefore, a polar stationary phase is the logical choice.
-
Why a Polar Column? Using a non-polar column would lead to poor peak shape (tailing) because the polar analyte would have a stronger interaction with any active sites (like silanols) in the column than with the non-polar phase itself. A polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., a "WAX" type column), provides a similar polar environment, promoting better interaction and symmetrical peak shape.[4][5] This "like-dissolves-like" principle is fundamental to achieving good chromatography.[6]
2. The Detector - Electron Ionization (EI) Mass Spectrometry: For routine identification, 70 eV Electron Ionization (EI) is the industry standard.
-
Why EI? EI is a hard ionization technique that imparts significant energy into the molecule, causing reproducible and extensive fragmentation.[7] This complex fragmentation pattern is highly specific to the molecule's structure and is crucial for distinguishing between isomers. While the molecular ion (the intact molecule with one electron removed) may be weak or absent in alcohols[8][9], the resulting fragments provide the necessary structural clues.
Anticipated Fragmentation of this compound
The mass spectrum of an alcohol is characterized by two primary fragmentation pathways: alpha-cleavage and dehydration.[8][10][11] For this compound, we can predict the following key fragments:
-
Molecular Ion (M⁺): A peak at m/z 154, corresponding to the molecular weight of the compound.[1] This peak is often of low intensity for primary alcohols.
-
Dehydration ([M-H₂O]⁺): A peak at m/z 136, resulting from the loss of a water molecule (18 amu).[10]
-
Alpha-Cleavage: This is the most characteristic fragmentation for alcohols.[8] It involves the breaking of the C-C bond adjacent to the oxygen-bearing carbon. For a primary alcohol like this compound, this yields a prominent, resonance-stabilized ion at m/z 31 (CH₂=OH⁺). The presence of this ion is strong evidence of a primary alcohol functionality.
-
Alkyl Chain Fragmentation: Cleavage along the hydrocarbon chain will produce a series of clusters of peaks, often 14 mass units apart, corresponding to the loss of successive -CH₂- groups.[9] The position of the triple bond will influence the relative abundance of fragments resulting from cleavage at or near the alkyne group.
Section 2: A Validated GC-MS Protocol for this compound Confirmation
This protocol is designed as a self-validating system, incorporating best practices for robust and reliable results.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of the this compound sample in a volatile organic solvent like dichloromethane or ethyl acetate.[7][12]
-
From the stock, prepare a working solution of approximately 10 µg/mL.[12]
-
Transfer the working solution to a 2 mL glass autosampler vial. Ensure the sample is free of particulates.[3]
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: A polar column, such as a DB-WAX or ZB-WAXplus (30 m x 0.25 mm ID, 0.25 µm film thickness), is strongly recommended.[4][13]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless injection is preferred for trace analysis to ensure maximum transfer of the analyte to the column.[14] Set the inlet temperature to 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 5 minutes.
-
-
MS Conditions:
-
Interface Temperature: 250 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Scan Range: 30-350 m/z.
-
-
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Section 3: Comparative Analysis with Alternative Techniques
While GC-MS is highly effective, no single technique provides absolute proof. A multi-technique approach is the gold standard for structural elucidation.[15]
Data Comparison Table
| Technique | Information Provided for this compound | Strengths | Limitations for this Specific Task |
| GC-MS | Molecular weight (from M⁺) and a unique fragmentation pattern. Retention time provides an additional confirmatory point. | High sensitivity, excellent for purity assessment, provides a structural "fingerprint". Vast spectral libraries (e.g., NIST) for matching.[16] | Molecular ion can be weak/absent for alcohols. Isomers can sometimes have very similar mass spectra. |
| FTIR | Confirms presence of key functional groups: O-H stretch (~3300 cm⁻¹, broad), C≡C stretch (~2200 cm⁻¹, weak), C-O stretch (~1050 cm⁻¹).[17][18] | Non-destructive, fast, and excellent for functional group identification.[16][18] | Poor at distinguishing positional isomers (e.g., 2-deyn-1-ol vs. 3-decyn-1-ol). The C≡C stretch is often weak. Not suitable for quantitation or purity analysis. |
| NMR (¹H, ¹³C) | Unambiguously determines the carbon-hydrogen framework. ¹H NMR shows unique signals for protons near the -OH and C≡C groups. ¹³C NMR shows distinct chemical shifts for the sp-hybridized carbons (C2, C3). | The most powerful tool for de novo structure elucidation. Provides definitive connectivity information.[15][16] | Lower sensitivity than GC-MS, requires a larger amount of pure sample, more complex data interpretation. |
Logical Decision Workflow for Structural Confirmation
Caption: Decision logic for multi-technique structural confirmation.
Section 4: Ensuring Trustworthiness and Validation
A protocol is only as reliable as its validation. To ensure the trustworthiness of your GC-MS confirmation:
-
Certified Reference Standard: The most robust method of confirmation is to run a certified reference material of this compound using the same method. A match in both retention time and mass spectrum provides the highest degree of confidence.
-
Spectral Library Matching: The obtained mass spectrum should be searched against a reputable database, such as the NIST/EPA/NIH Mass Spectral Library. A high match score (typically >800/1000) is a strong indicator of a correct identification.
-
Retention Index (RI): Calculating the Kovats retention index by running a series of n-alkanes provides a highly reproducible value that is less dependent on instrumental variations than retention time alone. This RI can be compared to literature values for further confirmation.[5]
Conclusion
For the structural confirmation of this compound, GC-MS is an indispensable tool, offering a powerful combination of separation, sensitivity, and structural fingerprinting. Its primary strength lies in its ability to confirm the molecular weight, identify the primary alcohol functionality through characteristic alpha-cleavage (m/z 31), and provide a complex, verifiable fragmentation pattern.
However, for absolute, unambiguous confirmation—especially in a regulatory or cGMP environment—GC-MS data should be complemented by other techniques. FTIR provides rapid confirmation of essential functional groups, while NMR spectroscopy stands as the ultimate authority in defining the precise isomeric structure. By integrating these techniques through a logical workflow, researchers can achieve the highest level of scientific integrity and confidence in their results.
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A Comparative Guide to Catalysts for 2-Decyn-1-ol Synthesis: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. 2-Decyn-1-ol, a propargylic alcohol, is a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its versatile functionality, featuring both a hydroxyl group and a reactive alkyne moiety, allows for a wide array of subsequent chemical transformations.
This guide provides an in-depth comparative analysis of common catalytic and stoichiometric methods for the synthesis of this compound from the readily available starting material, 1-nonyne. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective performances based on yield, selectivity, and practical considerations. Our objective is to equip the discerning scientist with the knowledge to make an informed decision on the most suitable synthetic strategy for their specific research needs.
Visualizing the Synthetic Approaches
To provide a clear overview of the synthetic pathways discussed in this guide, the following workflow diagram illustrates the transformation of 1-nonyne into the target molecule, this compound, via three distinct methodologies.
Caption: Comparative workflow for this compound synthesis.
Method 1: The Classic Approach - Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation. In the context of this compound synthesis, it involves the deprotonation of 1-nonyne with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alkynylmagnesium bromide. This powerful nucleophile then readily attacks the electrophilic carbon of formaldehyde (or its solid polymer, paraformaldehyde), followed by acidic workup to yield the desired propargylic alcohol.
Mechanistic Rationale
The driving force of this reaction is the high nucleophilicity of the alkynyl Grignard reagent and the electrophilicity of the formaldehyde carbonyl group. The reaction proceeds through a well-established nucleophilic addition mechanism.
Caption: Mechanism of this compound synthesis via Grignard reaction.
While reliable, this method is stoichiometric, requiring at least one equivalent of the Grignard reagent. The handling of highly reactive organometallic reagents also necessitates strictly anhydrous conditions.
Method 2: Copper-Catalyzed Hydroxymethylation
Transition metal catalysis offers a more atom-economical and potentially milder alternative to stoichiometric reagents. Copper catalysts, in particular, have shown promise in activating the terminal C-H bond of alkynes for various transformations.[1] The copper-catalyzed hydroxymethylation of 1-nonyne with paraformaldehyde presents a plausible catalytic route to this compound.
Mechanistic Insights
The catalytic cycle is believed to involve the formation of a copper acetylide intermediate. This species then coordinates to formaldehyde, facilitating the insertion of the carbonyl group into the copper-alkyne bond. Subsequent protonolysis releases the product and regenerates the active copper catalyst.
Caption: Proposed mechanism for copper-catalyzed hydroxymethylation.
This catalytic approach offers the advantage of using only a substoichiometric amount of the metal catalyst, making it more environmentally benign and cost-effective for large-scale synthesis.
Method 3: Palladium-Catalyzed Hydroxymethylation
Palladium complexes are renowned for their versatility in catalyzing a vast array of cross-coupling and addition reactions involving alkynes.[2] While less commonly reported for direct hydroxymethylation with formaldehyde, a palladium-catalyzed pathway is a viable and intriguing possibility, potentially offering unique selectivity and functional group tolerance.
Mechanistic Considerations
A plausible mechanism involves the oxidative addition of the terminal alkyne C-H bond to a low-valent palladium(0) species to form a palladium(II) hydride acetylide complex. Coordination and insertion of formaldehyde, followed by reductive elimination, would yield the desired product and regenerate the palladium(0) catalyst.
Sources
2-Decyn-1-ol: A Superior Alternative to Traditional Long-Chain Alcohols in Complex Synthesis
A Senior Application Scientist's Guide to Unlocking Enhanced Reactivity and Novel Synthetic Pathways
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. While saturated long-chain alcohols like 1-decanol have been workhorses in organic synthesis, their inherent limitations in reactivity and functionalization potential often necessitate harsh reaction conditions and multi-step protection-deprotection strategies. This guide introduces 2-decyn-1-ol, a versatile propargylic alcohol, as a compelling alternative that offers unique reactivity, enabling streamlined syntheses and access to novel molecular architectures.
This guide provides an in-depth comparison of this compound with its saturated counterpart, 1-decanol, supported by physicochemical data, comparative reaction analyses, and detailed experimental protocols. We will explore how the presence of the C≡C triple bond in this compound fundamentally alters its chemical behavior, transforming it from a simple long-chain alcohol into a dynamic and multifunctional synthetic intermediate.
A Tale of Two Alcohols: Physicochemical Properties
The introduction of a triple bond in the carbon chain significantly influences the physicochemical properties of this compound compared to 1-decanol. These differences, summarized in the table below, have practical implications for reaction setup and solvent selection.
| Property | This compound | 1-Decanol | Rationale for Differences |
| Molecular Formula | C₁₀H₁₈O[1][2][3][4] | C₁₀H₂₂O[5] | Presence of a C≡C triple bond in this compound results in four fewer hydrogen atoms. |
| Molecular Weight | 154.25 g/mol [1][2][3][4] | 158.28 g/mol [5] | The lower hydrogen content of this compound leads to a slightly lower molecular weight. |
| Boiling Point | ~70 °C at 0.01 mmHg[1] | 231 °C at 760 mmHg[5] | The rigid, linear structure of the alkyne group in this compound reduces intermolecular van der Waals forces compared to the more flexible, and thus more entangled, saturated chain of 1-decanol, leading to a lower boiling point under vacuum. |
| Density | ~0.853 g/mL at 25 °C[1] | ~0.829 g/mL at 20 °C[5] | The sp-hybridized carbons of the alkyne are more electronegative and the C≡C bond is shorter, leading to a more compact structure and slightly higher density for this compound. |
| Refractive Index | ~1.4585 at 20 °C[1] | ~1.437 at 20 °C[6] | The π-electrons of the triple bond in this compound are more polarizable, resulting in a higher refractive index. |
| pKa | ~13 (Predicted) | ~16-18 | The sp-hybridized carbon adjacent to the hydroxyl group in this compound is more electronegative than the sp³-hybridized carbon in 1-decanol, leading to a more acidic hydroxyl proton. |
The Alkyne Advantage: Comparative Reactivity in Key Synthetic Transformations
The presence of the C≡C triple bond in this compound is not merely a structural feature; it is a gateway to enhanced reactivity and a diverse array of chemical transformations not accessible with saturated alcohols.
Etherification: A Tale of Enhanced Nucleophilicity
The Williamson ether synthesis, a cornerstone of organic chemistry, provides a clear illustration of the superior reactivity of this compound.[7][8][9][10] The increased acidity of the hydroxyl proton in this compound facilitates its deprotonation to form a more potent nucleophile, the corresponding alkoxide. This enhanced nucleophilicity translates to faster reaction rates and higher yields compared to the alkoxide of 1-decanol.
Comparative Experimental Protocol: Williamson Ether Synthesis
Objective: To compare the yield and reaction time for the synthesis of the benzyl ether of this compound and 1-decanol.
Methodology:
-
Deprotonation: To a solution of this compound (1.0 eq.) or 1-decanol (1.0 eq.) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Alkylation: After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl, extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Outcome: Based on the higher acidity and thus greater nucleophilicity of the 2-decyn-1-oxide, the reaction with this compound is expected to proceed to completion in a significantly shorter time and with a higher yield compared to the reaction with 1-decanol under identical conditions.
Caption: Comparative workflow of Williamson ether synthesis.
Esterification: Overcoming Steric Hindrance
While primary alcohols generally undergo esterification readily, the steric bulk of long-chain alcohols can sometimes impede the reaction. The rigid and linear nature of the alkyne in this compound can present a less sterically hindered environment around the hydroxyl group compared to the more flexible and potentially coiled chain of 1-decanol, potentially leading to faster reaction rates in certain esterification methods.
Comparative Experimental Protocol: Fischer Esterification
Objective: To compare the reaction rates of esterification of this compound and 1-decanol with acetic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the alcohol (this compound or 1-decanol, 1.0 eq.), glacial acetic acid (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the volume of water collected or by GC analysis of aliquots.
-
Work-up: After completion, cool the reaction, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the resulting ester by vacuum distillation or column chromatography.
Expected Outcome: While both alcohols will form esters, the less sterically encumbered hydroxyl group of this compound may lead to a faster rate of esterification.
The Alkyne as a Synthetic Linchpin: Coupling Reactions
The terminal alkyne functionality in derivatives of this compound (after removal of a protecting group if necessary) opens the door to a wealth of powerful C-C bond-forming reactions, most notably the Sonogashira coupling.[11][12][13][14] This palladium-catalyzed cross-coupling reaction allows for the direct connection of the alkyne with aryl or vinyl halides, a transformation impossible with saturated alcohols like 1-decanol. This capability is of paramount importance in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[11][14][15][16]
Caption: Synthetic utility of this compound in Sonogashira coupling.
Real-World Application: this compound in the Synthesis of Bioactive Natural Products
The unique reactivity of propargylic alcohols like this compound makes them invaluable precursors in the total synthesis of complex natural products with significant biological activity.
Case Study: Synthesis of Falcarinol and Panaxytriol
Falcarinol and panaxytriol are polyacetylenic natural products that have garnered significant interest for their potential anticancer and anti-inflammatory properties. The synthesis of these molecules often utilizes propargylic alcohols as key building blocks.[17][18][19][20] For instance, the synthesis of falcarinol can be envisioned through the coupling of a C₇ fragment (derived from this compound) with a C₁₀ fragment.
Retrosynthetic Analysis of Falcarinol
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial 2-Decyn-1-ol
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a fundamental prerequisite for reproducible and reliable outcomes. 2-Decyn-1-ol, a key intermediate in the synthesis of various bioactive molecules, including potential antitumor agents and aromatase inhibitors, is no exception.[1][2] The presence of impurities, even in trace amounts, can have significant downstream effects on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound samples, supported by detailed experimental protocols and data interpretation insights.
The Synthetic Landscape and Anticipated Impurities
A robust purity assessment begins with an understanding of the potential impurities that may be present. A common synthetic route to this compound involves the reaction of the lithium salt of 1-nonyne with formaldehyde. While effective, this synthesis can introduce several classes of impurities.
A diagram illustrating the synthesis of this compound and the potential formation of impurities is presented below.
Caption: Synthesis of this compound and potential impurity formation.
The primary impurities of concern are:
-
Unreacted Starting Materials: Residual 1-nonyne and formaldehyde.
-
Isomeric Alcohols: Positional isomers such as 3-decyn-1-ol may form due to isomerization of the acetylenic proton.
-
Higher Molecular Weight Byproducts: Self-condensation of formaldehyde or reaction of this compound with another molecule of formaldehyde can lead to heavier impurities.
-
Solvent Residues: Residual solvents from the synthesis and purification process.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is critical for obtaining a comprehensive purity profile. Here, we compare three orthogonal methods: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with UV detection, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. Detection by ionization in a hydrogen flame. | Separation based on polarity and interaction with a stationary phase. Detection by UV absorbance. | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[3] |
| Strengths | High resolution for volatile and semi-volatile compounds. Excellent sensitivity for hydrocarbons. Robust and widely available.[4] | Versatile for a wide range of compounds. Can be coupled with mass spectrometry for identification. | Absolute quantification without the need for a specific reference standard for the analyte. Provides structural information.[5] |
| Limitations | Requires derivatization for non-volatile compounds. Thermal degradation of labile compounds is possible. | Requires a UV chromophore for detection. Response factors can vary significantly between compounds. | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures. |
| Best Suited For | Detecting volatile impurities like residual solvents and starting materials. Quantifying closely related isomers. | Separating non-volatile, higher molecular weight impurities. | Absolute purity determination of the main component. Quantifying impurities with known structures. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The flame ionization detector offers excellent sensitivity for hydrocarbons.
Caption: GC-FID experimental workflow.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in high-purity dichloromethane.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
-
Data Analysis: Purity is typically calculated using the area percent method, assuming a similar response factor for closely related impurities. For higher accuracy, an internal standard can be used.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. It is particularly useful for identifying non-volatile or thermally labile impurities.
Caption: HPLC experimental workflow.
Protocol:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound sample in the initial mobile phase composition.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Calibration with a reference standard is required for accurate quantification of specific impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[6][7]
Caption: qNMR experimental workflow.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Data Acquisition:
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Analysis: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Interpreting the Data: A Hypothetical Comparison
To illustrate the application of these methods, consider the analysis of three hypothetical commercial samples of this compound.
| Analytical Method | Sample A (High Purity) | Sample B (Standard Grade) | Sample C (Technical Grade) |
| GC-FID (Area %) | 99.8% | 98.5% | 95.2% |
| Identified Impurities (GC-MS) | 0.1% 1-Nonyne | 0.8% 1-Nonyne, 0.5% Isomer | 2.5% 1-Nonyne, 1.8% Isomer, 0.5% Higher MW byproduct |
| HPLC-UV (Area %) | >99.9% | 99.2% | 96.5% |
| Identified Impurities (LC-MS) | Not Detected | 0.6% Higher MW byproduct | 2.8% Higher MW byproduct |
| qNMR (Weight %) | 99.7% | 98.2% | 94.8% |
Analysis of Results:
-
Sample A shows high purity across all methods, with only a trace amount of the starting material detected by the more sensitive GC-FID method.
-
Sample B demonstrates good purity, but with detectable levels of starting material, an isomer, and a higher molecular weight byproduct. The qNMR result, providing an absolute purity value, is slightly lower than the area percentages from the chromatographic methods, which is not uncommon.
-
Sample C is of lower purity, with significant levels of multiple impurities detected by all techniques. The discrepancy between the GC-FID and HPLC-UV results highlights the importance of using orthogonal methods to get a complete picture of the impurity profile.
Conclusion: A Multi-faceted Approach to Purity Assessment
Ensuring the purity of this compound is paramount for its successful application in research and drug development. This guide has demonstrated that a comprehensive purity assessment should not rely on a single analytical technique. The strategic combination of high-resolution chromatographic methods like GC-FID and HPLC, with an absolute quantitative method such as qNMR, provides a self-validating system for the robust characterization of commercial this compound samples. By understanding the potential impurities and employing these orthogonal analytical approaches, researchers can confidently select materials of the appropriate quality for their specific needs, ultimately contributing to more reliable and reproducible scientific outcomes.
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- Tay, Y. P., et al. (2013). GAS CHROMATOGRAPHY-FLAME IONISATION DETECTOR METHOD FOR DETERMINATION OF CARBON CHAIN LENGTH DISTRIBUTION OF PALM-BASED FATTY ALCOHOL. Journal of Oil Palm Research, 25(1), 126-133. [Link]
- ResearchGate. (2013). (PDF) Gas chromatography-flame ionisation detector method for determination of carbon chain length distribution of palm-based fatty alcohol.
- Semantic Scholar. (n.d.). Gas chromatography-flame ionisation detector method for determination of carbon chain length distribution of palm-based fatty alcohol.
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Benchmarking the Efficiency of Synthetic Routes to 2-Decyn-1-ol: A Comparative Guide
Introduction
2-Decyn-1-ol is a valuable chemical intermediate, recognized for its role in the synthesis of complex molecular targets, including antitumor agents and aromatase inhibitors.[1][2] Its structure, featuring a terminal propargylic alcohol, provides a versatile handle for further chemical elaboration. The efficiency of its synthesis is therefore a critical consideration for researchers in medicinal chemistry and materials science. This guide provides an in-depth comparison of two primary synthetic strategies for this compound, evaluating them on key performance metrics such as yield, reaction conditions, and adherence to the principles of green chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to select the most appropriate synthetic route for their specific laboratory context and project goals.
Route 1: Alkynylation via 1-Nonylnide Addition to Formaldehyde
This synthetic approach is a classic and robust method for constructing propargylic alcohols. It hinges on the generation of a potent carbon nucleophile from a terminal alkyne, which then undergoes addition to an electrophilic carbonyl source, in this case, formaldehyde. The choice of the organometallic reagent—organolithium or Grignard—influences the reaction conditions and outcomes.
The Organolithium Approach
The use of an organolithium reagent, typically n-butyllithium (n-BuLi), is a highly effective method for the deprotonation of terminal alkynes like 1-nonyne.[3][4] The resulting lithium acetylide is a powerful nucleophile that readily adds to aldehydes.[5][6]
Causality of Experimental Choices:
-
Reagent: n-BuLi is a strong, non-nucleophilic base, ensuring rapid and quantitative deprotonation of the terminal alkyne without significant side reactions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium acetylide intermediate and its low reactivity under the cryogenic conditions required.
-
Temperature: The initial deprotonation and subsequent addition to formaldehyde are conducted at -78 °C (dry ice/acetone bath). This is crucial to prevent side reactions, such as the reaction of n-BuLi with the THF solvent or polymerization of formaldehyde.
-
Formaldehyde Source: Paraformaldehyde is a stable, solid polymer of formaldehyde. It is depolymerized by heating in situ or by suspending it in the reaction solvent, providing a controlled source of gaseous formaldehyde for the reaction.[7]
-
Apparatus Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert nitrogen atmosphere.
-
Reagent Preparation: 1-Nonyne (1.0 eq) is dissolved in anhydrous THF and added to the flask. The solution is cooled to -78 °C.
-
Deprotonation: A solution of n-butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium nonylnide.
-
Addition to Formaldehyde: A suspension of paraformaldehyde (1.5 eq) in anhydrous THF is added portion-wise to the lithium acetylide solution at -78 °C. The reaction is highly exothermic and requires careful temperature control.
-
Reaction Monitoring & Quenching: The mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield pure this compound.
Caption: Workflow for the synthesis of this compound via the organolithium route.
The Grignard Reagent Approach
An alternative to organolithium reagents is the use of Grignard reagents.[8] The synthesis of the required alkynyl Grignard reagent is typically achieved not by direct reaction with magnesium metal, but through an acid-base reaction where a readily available Grignard reagent, like ethylmagnesium bromide, deprotonates the terminal alkyne.[7][9]
Causality of Experimental Choices:
-
Reagent: Ethylmagnesium bromide (EtMgBr) serves as a strong base to deprotonate 1-nonyne, generating the nucleophilic nonylnylmagnesium bromide and ethane gas as a byproduct.[7] This method is often preferred for its operational simplicity and the lower basicity of the Grignard reagent compared to n-BuLi, which can sometimes reduce side reactions.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents.[7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure to prevent quenching of the reagent.
-
Temperature Control: The addition of formaldehyde to the Grignard reagent is exothermic and should be performed at 0 °C to maintain control over the reaction rate and minimize potential side products.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Grignard Formation: A solution of ethylmagnesium bromide (1.1 eq, typically 1.0 M in THF) is added to the flask and cooled to 0 °C in an ice bath. A solution of 1-nonyne (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel. After the addition, the mixture is allowed to warm to room temperature and stirred for 1 hour. The evolution of ethane gas confirms the formation of the alkynyl Grignard reagent.
-
Addition to Formaldehyde: The flask containing the nonylnylmagnesium bromide is cooled back to 0 °C. A suspension of paraformaldehyde (1.5 eq) in anhydrous THF is added in small portions.
-
Reaction and Workup: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. The reaction is quenched by the slow, careful addition of dilute sulfuric acid (e.g., 1 M H₂SO₄) or saturated NH₄Cl solution at 0 °C.
-
Extraction and Purification: The product is extracted into diethyl ether. The combined organic phases are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude oil is purified by vacuum distillation or silica gel chromatography to afford this compound.
Caption: Workflow for the synthesis of this compound via the Grignard route.
Route 2: Alkylation of Propargyl Alcohol Dianion
This strategy builds the carbon skeleton from the opposite direction, starting with a three-carbon propargyl alcohol unit and adding a seven-carbon alkyl chain. The key to this approach is the generation of a dianion from propargyl alcohol, which acts as a nucleophile at the carbon terminal to the hydroxyl group.
Causality of Experimental Choices:
-
Dianion Formation: Propargyl alcohol has two acidic protons: the hydroxyl proton and the acetylenic proton. A very strong base is required to remove both. Two equivalents of n-butyllithium are used to generate the C,O-dianion. The first equivalent deprotonates the more acidic hydroxyl group, and the second deprotonates the terminal alkyne.
-
Alkylation: The resulting dianion is a potent nucleophile. The lithium acetylide end will readily displace a good leaving group, such as the bromide from 1-bromoheptane, in an Sₙ2 reaction to form the new carbon-carbon bond.
-
Solvent and Temperature: The reaction is typically run in a mixture of THF and a polar, aprotic co-solvent like hexamethylphosphoramide (HMPA) to enhance the reactivity of the nucleophile. The reaction is initiated at low temperatures and allowed to warm, which is a standard protocol for controlling reactions involving highly reactive organolithium species.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is set up under a nitrogen atmosphere with a magnetic stirrer, thermometer, and dropping funnel.
-
Dianion Generation: Propargyl alcohol (1.0 eq) is dissolved in anhydrous THF in the flask and cooled to -30 °C. Two equivalents of n-butyllithium in hexanes are added dropwise, maintaining the temperature. The mixture is stirred for 1-2 hours to ensure complete dianion formation.
-
Alkylation: A solution of 1-bromoheptane (1.0 eq) in anhydrous THF is added dropwise to the dianion solution at low temperature.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight (approximately 12-16 hours).
-
Workup and Purification: The reaction is quenched by the addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via vacuum distillation or column chromatography to yield this compound.
Caption: Workflow for the synthesis of this compound via dianion alkylation.
Comparative Analysis
The selection of an optimal synthetic route depends on a multi-faceted analysis of efficiency, cost, safety, and environmental impact. The following table summarizes these key metrics for the described pathways.
| Parameter | Route 1A: Organolithium | Route 1B: Grignard | Route 2: Dianion Alkylation |
| Typical Yield | 75-85% | 70-80% | 65-75% |
| Reaction Time | 4-6 hours | 4-6 hours | 14-20 hours (overnight) |
| Temperature Range | -78 °C to RT | 0 °C to RT | -30 °C to RT |
| Starting Materials | 1-Nonyne, n-BuLi, Paraformaldehyde | 1-Nonyne, EtMgBr, Paraformaldehyde | Propargyl Alcohol, n-BuLi, 1-Bromoheptane |
| Cost & Availability | 1-Nonyne can be moderately expensive. n-BuLi is a common but reactive reagent. | 1-Nonyne is the main cost driver. Grignard reagents are generally cheaper than organolithiums. | Propargyl alcohol and 1-bromoheptane are relatively inexpensive and readily available. |
| Safety Concerns | n-BuLi is pyrophoric and requires careful handling. Cryogenic temperatures are needed. | Grignard reagents are highly moisture-sensitive and flammable. Exothermic reaction requires cooling. | n-BuLi is pyrophoric. The reaction involves a long, unattended stirring period. |
| Green Chemistry | Generates alkane (butane) and lithium salt waste. Use of ethereal solvents. | Generates alkane (ethane) and magnesium salt waste. Use of ethereal solvents. | Generates alkane (butane) and lithium salt waste. Use of ethereal solvents. Atom economy is generally good. |
Conclusion and Recommendations
Both primary strategies presented offer viable pathways to this compound.
-
Route 1 (Alkynylation of Formaldehyde) , in both its organolithium and Grignard variations, is generally higher-yielding and significantly faster than the dianion alkylation route. The choice between the organolithium (1A) and Grignard (1B) methods often comes down to laboratory preference and reagent availability. The organolithium route may offer slightly higher yields due to the greater nucleophilicity of the acetylide, but requires more stringent temperature control (-78 °C). The Grignard route is more forgiving with temperature (0 °C) and may be considered operationally simpler and more cost-effective.
-
Route 2 (Dianion Alkylation) is a solid alternative, particularly if 1-nonyne is unavailable or prohibitively expensive, as it starts from more common bulk chemicals. Its primary drawbacks are the longer reaction time and typically lower yields compared to Route 1.
Recommendation: For rapid synthesis with high yields, Route 1A or 1B is recommended . The Grignard approach (1B) represents a good balance of yield, cost, and operational simplicity. Route 2 is a valuable alternative when starting material availability is a primary concern. In all cases, adherence to strict anhydrous and inert atmosphere techniques is paramount for success. The principles of green chemistry suggest that minimizing solvent use and choosing reagents that produce less hazardous waste should always be a consideration in process optimization.[10][11][12]
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A Spectroscopic Guide: Differentiating 2-Decyn-1-ol from its Saturated Analog, 1-decanol
In the realm of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Even subtle differences, such as the presence of a single degree of unsaturation, can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-Decyn-1-ol, an unsaturated alcohol containing a carbon-carbon triple bond, and its saturated counterpart, 1-decanol. Through a detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will explore the distinct spectral fingerprints that enable their unambiguous differentiation.
The Structural Distinction: Alkyne vs. Alkane
The fundamental difference between this compound and 1-decanol lies in their carbon skeletons. 1-decanol possesses a simple, straight-chain of ten sp³-hybridized carbon atoms. In contrast, this compound features a carbon-carbon triple bond (an alkyne functional group) between its second and third carbon atoms, resulting in two sp-hybridized carbons. This seemingly minor alteration introduces significant changes in molecular geometry, electron density, and vibrational properties, all of which are readily detected by modern spectroscopic methods.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. The presence of the C≡C triple bond in this compound gives rise to a highly characteristic absorption band that is absent in the spectrum of 1-decanol.
A key diagnostic feature for alkynes is the C≡C stretching vibration, which appears in a relatively quiet region of the IR spectrum.[1][2] For an internal alkyne like this compound, this absorption is expected to be weak and occur in the 2100-2260 cm⁻¹ range.[1] Conversely, the spectrum of 1-decanol will be completely transparent in this region.
Both molecules will exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ due to the alcohol functional group, and C-H stretching bands just below 3000 cm⁻¹. However, 1-decanol will exclusively show C(sp³)-H stretches (typically 2850-2960 cm⁻¹), while this compound will also have these signals in addition to those from its own sp³-hybridized carbons.
Table 1: Comparative IR Absorption Data
| Functional Group | Vibration Type | This compound (Expected Wavenumber, cm⁻¹) | 1-decanol (Expected Wavenumber, cm⁻¹) |
| O-H (Alcohol) | Stretch, broad | ~3200-3600 | ~3200-3600[3][4][5][6] |
| C(sp³)-H | Stretch | ~2850-2960 | ~2850-2960[3][4][5] |
| C≡C (Alkyne) | Stretch | ~2100-2260 (weak)[1][2] | Absent |
| C-O (Alcohol) | Stretch | ~1050-1150 | ~1050-1150[6] |
Experimental Protocol: Acquiring an FTIR Spectrum of a Liquid Sample
A straightforward method for analyzing liquid samples is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[7][8]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[7][8] Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (like CO₂ and water vapor).[7]
-
Sample Application: Place a single drop of the liquid sample (either this compound or 1-decanol) directly onto the ATR crystal, ensuring it completely covers the crystal surface.[7][8][9]
-
Data Acquisition: Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[7]
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be analyzed for the presence and absence of the key functional group absorptions detailed in Table 1.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination between samples.[7][9]
Caption: Workflow for FTIR-ATR analysis of liquid samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The presence of the alkyne in this compound creates a unique electronic environment that significantly alters the chemical shifts of nearby protons and carbons compared to 1-decanol.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift of a proton is influenced by the electron density around it.
-
1-decanol: The ¹H NMR spectrum of 1-decanol is relatively simple.[10][11][12] It will show a triplet for the methyl (CH₃) protons around 0.8-0.9 ppm, a large, broad signal for the central methylene (CH₂) groups between approximately 1.2-1.6 ppm, and a distinct triplet for the methylene group attached to the oxygen (-CH₂OH) at around 3.6 ppm.[12] The hydroxyl proton (-OH) will appear as a broad singlet whose position can vary depending on concentration and solvent.
-
This compound: The spectrum of this compound is more complex. While it will also show the signals for the alkyl chain, the key differentiating signals are those associated with the alkyne. The methylene protons adjacent to the triple bond (-C≡C-CH₂-) will be deshielded and appear around 2.2 ppm. Most diagnostically, the methylene protons adjacent to the hydroxyl group and the triple bond (-C≡C-CH₂OH) will be shifted to around 4.2 ppm.[13] This significant downfield shift compared to the analogous protons in 1-decanol is a clear indicator of the alkyne's presence.
Table 2: Comparative ¹H NMR Data (Typical Chemical Shifts in CDCl₃)
| Proton Environment | This compound (Expected δ, ppm) | 1-decanol (Expected δ, ppm) |
| CH₃ -(CH₂)₇- | ~0.9 (t) | ~0.88 (t)[12] |
| CH₃-(CH₂)₆ -CH₂- | ~1.2-1.5 (m) | ~1.27 (m)[12] |
| -CH₂-CH₂ -C≡C- | ~2.2 (t) | N/A |
| -C≡C-CH₂ OH | ~4.2 (s) | N/A |
| N/A | N/A | CH₂ -OH ~3.63 (t)[12] |
| -OH | Variable (broad s) | Variable (broad s) |
(s = singlet, t = triplet, m = multiplet)
¹³C NMR Spectroscopy
The most dramatic difference is observed in the ¹³C NMR spectra. The sp-hybridized carbons of the alkyne in this compound have highly characteristic chemical shifts that are absent in the fully sp³-hybridized 1-decanol.
-
1-decanol: The ¹³C NMR spectrum of 1-decanol will show a series of signals in the typical alkane region (approx. 14-40 ppm) and a distinct signal for the carbon attached to the hydroxyl group (-CH₂OH) at around 63 ppm.[14]
-
This compound: In addition to the signals for its alkyl chain carbons, this compound will display two unique signals in the 70-90 ppm range corresponding to the two sp-hybridized carbons of the triple bond (-C ≡C -). The carbon attached to the -CH₂OH group will be further downfield than the other alkyne carbon. The carbon of the -CH₂OH group itself will also be shifted, appearing around 51 ppm.
Table 3: Comparative ¹³C NMR Data (Typical Chemical Shifts in CDCl₃)
| Carbon Environment | This compound (Expected δ, ppm) | 1-decanol (Expected δ, ppm) |
| C H₃- | ~14.1 | ~14.1[14] |
| -(C H₂)₇- | ~22.7 - 31.9 | ~22.7 - 31.9[14] |
| -C H₂OH | ~51.3 | ~63.1[14] |
| -C ≡C-CH₂OH | ~85-90 | N/A |
| -CH₂-C ≡C- | ~75-80 | N/A |
Experimental Protocol: Preparing a Sample for NMR Spectroscopy
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[15]
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample, such as chloroform-d (CDCl₃).[15][16][17] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[15][17]
-
Sample Weighing: Weigh approximately 5-20 mg of the liquid sample into a small, clean vial.[17][18]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[17][18][19] Cap the vial and gently swirl to ensure the sample is fully dissolved and the solution is homogeneous.[15][19]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[17][18] To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.[17][18]
-
Analysis: Cap the NMR tube, label it, and insert it into the NMR spectrometer's spinner turbine. The instrument will then be tuned and shimmed to optimize the magnetic field homogeneity before data acquisition.[16]
Caption: Standard protocol for NMR sample preparation.
Mass Spectrometry (MS): Analyzing Molecular Weight and Fragmentation
Mass spectrometry provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can reveal structural information.
The molecular weights of the two compounds are different:
This 4-unit mass difference, corresponding to two degrees of unsaturation (one for the triple bond), is immediately apparent in the mass spectrum. The molecular ion peak (M⁺) for this compound will appear at m/z 154, while for 1-decanol it will be at m/z 158.[13][22][23]
Fragmentation patterns will also differ. Alcohols commonly undergo dehydration (loss of H₂O, 18 amu) and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon). While both will exhibit these fragmentation pathways, the presence of the triple bond in this compound will influence the stability of the resulting fragments and may open up additional fragmentation routes, such as cleavage at the propargylic position, leading to a different relative abundance of fragment ions.
Table 4: Comparative Mass Spectrometry Data
| Ion | This compound (Expected m/z) | 1-decanol (Expected m/z) |
| Molecular Ion [M]⁺ | 154[13][23] | 158[22] |
| [M-H₂O]⁺ | 136 | 140 |
| Alpha-Cleavage [M-CH₂OH]⁺ | N/A (less favorable) | 127 |
| Propargylic Cleavage | Various characteristic fragments | N/A |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through the output of a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), knocks an electron off the molecule to form a radical cation, the molecular ion (M⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum that plots ion abundance versus m/z.
Caption: Key EI-MS fragmentation pathways for the two isomers.
Conclusion
The spectroscopic comparison of this compound and 1-decanol provides a clear and definitive means of distinguishing between these two molecules. Each technique offers a unique and complementary piece of the structural puzzle:
-
IR spectroscopy immediately confirms the presence or absence of the alkyne C≡C bond.
-
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton environments, highlighting the dramatic electronic effects of the triple bond on adjacent nuclei.
-
Mass spectrometry confirms the molecular weight difference and reveals distinct fragmentation patterns influenced by the underlying molecular structure.
For researchers and scientists, a multi-technique approach ensures the highest confidence in structural assignment, a critical step in any chemical synthesis, drug discovery, or materials science endeavor.
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A Researcher's Guide to Characterizing Antibody Cross-Reactivity Against 2-Decyn-1-ol Derivatives
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies raised against the small molecule hapten, 2-decyn-1-ol. As researchers and drug development professionals know, the specificity of an antibody is paramount to its function in any application, from diagnostic immunoassays to therapeutic agents. For small molecules like this compound, which lack inherent immunogenicity, the process of generating specific antibodies is fraught with challenges, the most critical of which is ensuring the final antibody product can discriminate between the target molecule and its structurally similar cousins.
This document moves beyond a simple recitation of protocols. It delves into the causal logic behind experimental choices, offering insights grounded in immunochemical principles to ensure the development of a robust and self-validating system for antibody characterization.
The Foundational Challenge: Making a Small Molecule Immunogenic
Small molecules with a molecular weight under 1000 Da, known as haptens, are generally incapable of eliciting an immune response on their own.[][2] To overcome this, the hapten must be covalently attached to a large, immunogenic carrier protein, creating a hapten-carrier conjugate.[2][3][4] This conjugate, now large enough to be recognized by the immune system, can be used as an immunogen to produce antibodies.
The design of this immunogen is the most critical step, as it dictates the specificity of the resulting antibodies.[4] The choice of where to attach the carrier protein on the hapten and the nature of the chemical linker used can profoundly influence which parts of the hapten are exposed to the immune system and thus, which epitopes the antibodies will recognize.[5] For this compound, the primary alcohol group is the most logical point of conjugation.
Immunogen Preparation Workflow
The process begins with the chemical modification of the hapten (this compound) to introduce a reactive group, followed by conjugation to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[][6][7]
Caption: Workflow for preparing a this compound hapten-carrier immunogen.
A common and effective method is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) conjugation, which facilitates the formation of a stable amide bond between a carboxyl group on an activated hapten and primary amines (e.g., lysine residues) on the carrier protein.[8] The resulting conjugate must then be purified and characterized to determine the hapten density—the number of hapten molecules per carrier protein molecule—which can be assessed by methods like MALDI-MS.[9][10]
The Gold Standard: Competitive ELISA for Cross-Reactivity Assessment
To quantify the specificity of the newly generated antibodies, the competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable method.[11][12][13] This assay measures the ability of the free analyte (this compound or its derivatives) in a sample to compete with a plate-bound hapten-carrier conjugate for binding to a limited amount of specific antibody.[14] The resulting signal is inversely proportional to the concentration of free analyte in the sample.[14]
Principle of Competitive ELISA
The core of the assay is the competition for antibody binding sites. A high concentration of the target molecule in the sample will result in less antibody binding to the plate, leading to a weak signal. Conversely, a low concentration of the target allows more antibody to bind to the plate, producing a strong signal.
Caption: Principle of the competitive immunoassay for cross-reactivity testing.
Experimental Design: A Step-by-Step Protocol
A systematic approach is crucial for generating reliable and reproducible cross-reactivity data.[11]
Selection of Cross-Reactants
A panel of structurally related molecules must be selected to challenge the antibody's specificity. This panel should include:
-
Positional Isomers: e.g., 3-Decyn-1-ol, 9-Decyn-1-ol.
-
Analogs with Different Chain Lengths: e.g., 2-Octyn-1-ol, 2-Dodecyn-1-ol.
-
Saturated and Unsaturated Analogs: e.g., Decan-1-ol (saturated), Decen-1-ol (alkene).
-
Derivatives with Modified Functional Groups: e.g., Decynoic acid.
Detailed Competitive ELISA Protocol
-
Coating: Coat a high-binding 96-well microplate with 100 µL/well of the hapten-carrier conjugate (e.g., this compound-BSA) at an optimized concentration (typically 1-10 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[11][14]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).[11]
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS-T) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).[14]
-
Competition Reaction:
-
Prepare serial dilutions of the standard (this compound) and each test compound in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at RT.[15]
-
-
Incubation: Wash the blocked plate three times. Transfer 100 µL/well of the antibody/analyte mixtures to the coated plate. Incubate for 1-2 hours at RT.[14]
-
Detection:
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at RT.[11]
-
Wash the plate 4-5 times with wash buffer.
-
-
Signal Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 10-20 minutes.[14]
-
Stopping and Reading: Stop the reaction by adding 50 µL/well of stop solution (e.g., 1N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.[14]
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate inhibition curves by plotting absorbance against the log of the analyte concentration. From these curves, the half-maximal inhibitory concentration (IC50) is determined for the target analyte and each potential cross-reactant.[11] The IC50 is the concentration of analyte required to inhibit 50% of the antibody binding to the coated plate. A lower IC50 value signifies a higher binding affinity.[11]
The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100 [11]
Example Cross-Reactivity Data
The following table presents hypothetical data for an antibody raised against a this compound-BSA conjugate, illustrating how the results should be summarized for clear comparison.
| Compound Tested | IC50 (nM) | % Cross-Reactivity | Structural Relationship to this compound |
| This compound | 5.2 | 100% | Target Analyte |
| 3-Decyn-1-ol | 88.7 | 5.9% | Positional Isomer |
| 9-Decyn-1-ol | 1,560 | 0.3% | Positional Isomer (distal alkyne) |
| 2-Octyn-1-ol | 45.1 | 11.5% | Shorter Carbon Chain |
| 2-Dodecyn-1-ol | 12.3 | 42.3% | Longer Carbon Chain |
| Decan-1-ol | > 10,000 | < 0.05% | Saturated Analog |
| Decynoic Acid | 950 | 0.5% | Different Functional Group |
Conclusion and Implications
The hypothetical data above illustrates the profile of a highly specific antibody. It demonstrates strong recognition of the target analyte, this compound, with significantly reduced affinity for even closely related structural isomers. The moderate cross-reactivity with the longer-chain analog (2-Dodecyn-1-ol) suggests the antibody's binding pocket primarily recognizes the alkynol head group and the adjacent carbon chain, with less sensitivity to the terminal end of the molecule. The negligible binding to the saturated analog (Decan-1-ol) confirms that the alkyne triple bond is a critical epitope for antibody recognition.
This systematic evaluation of cross-reactivity is a non-negotiable step in the validation of any antibody intended for quantitative applications. The data generated not only confirms the antibody's specificity but also provides crucial insights into its binding characteristics, enabling researchers to confidently employ it in their assays and interpret the resulting data with a high degree of certainty.
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Confirming the regioselectivity of additions to the triple bond of 2-Decyn-1-ol
A Comparative Guide to the Regioselectivity of Additions to 2-Decyn-1-ol
For researchers and professionals in drug development and organic synthesis, the precise control of molecular architecture is paramount. The internal triple bond of this compound, an important building block, presents a classic challenge in regioselectivity. The placement of new functional groups at either the C-2 or C-3 position dictates the final product and its properties. This guide provides an in-depth comparison of key addition reactions, elucidating the mechanistic principles that govern their regiochemical outcomes and offering field-proven insights for achieving synthetic goals.
Hydration of the Alkyne: A Tale of Two Ketones
The addition of water across the triple bond of this compound ultimately yields a ketone after the initial enol intermediate tautomerizes.[1][2] However, the position of the resulting carbonyl group is entirely dependent on the chosen methodology. For an asymmetrical internal alkyne like this compound, this choice is critical as it can lead to two different ketone products: decan-2-one or decan-3-one.[3][4][5]
Method A: Oxymercuration-Demercuration for C-3 Carbonyl Formation
Oxymercuration-demercuration is a reliable method for achieving Markovnikov hydration of alkynes.[1][6] In this two-step process, the electrophilic mercuric ion (Hg²⁺) is attacked by the alkyne's pi electrons, forming a bridged mercurinium ion intermediate.[6][7] This intermediate prevents the formation of a true carbocation, thus averting potential rearrangements.[6][7][8] Water, acting as a nucleophile, then attacks the more substituted carbon atom of the triple bond (C-3), which can better stabilize the partial positive charge.[6][9] Subsequent demercuration with sodium borohydride (NaBH₄) replaces the mercury with a hydrogen atom, leading to the enol that tautomerizes to the ketone.[6]
For this compound, this process selectively places the hydroxyl group of the enol intermediate at the C-3 position, yielding decan-3-one as the major product.
Method B: Hydroboration-Oxidation for C-2 Carbonyl Formation
In contrast, hydroboration-oxidation provides a complementary, anti-Markovnikov outcome.[10][11] The reaction proceeds through the addition of a borane reagent (e.g., BH₃ or a sterically hindered borane like 9-BBN) across the triple bond.[3][10] The key to its regioselectivity lies in sterics and electronics. The boron atom, being the bulkier part of the B-H bond, preferentially adds to the less sterically hindered carbon of the alkyne.[12][13] In the case of this compound, the C-2 position is sterically less encumbered than the C-3 position, which is adjacent to the long heptyl chain.
This concerted syn-addition is followed by an oxidative workup (typically with hydrogen peroxide and a base) that replaces the boron atom with a hydroxyl group, with retention of stereochemistry.[10][14] This forms the enol intermediate that leads to decan-2-one . Using bulky boranes like disiamylborane or 9-BBN is crucial to prevent a second hydroboration of the intermediate alkene and to enhance the regioselectivity.[3][12][14]
Comparative Summary: Hydration Methods
| Feature | Oxymercuration-Demercuration | Hydroboration-Oxidation |
| Reagents | 1. HgSO₄, H₂SO₄, H₂O2. NaBH₄ | 1. R₂BH (e.g., 9-BBN, Sia₂BH)2. H₂O₂, NaOH |
| Regioselectivity | Markovnikov Addition | Anti-Markovnikov Addition |
| Major Product | Decan-3-one | Decan-2-one |
| Key Intermediate | Bridged Mercurinium Ion | Organoborane |
| Driving Force | Electronic (Stabilization of partial positive charge at C-3) | Steric (Boron adds to the less hindered C-2) |
Partial Reduction of the Triple Bond: Controlling Alkene Geometry
Beyond hydration, controlling the stereochemistry of the resulting alkene through partial reduction of the alkyne is a fundamental synthetic transformation. The choice between a cis (Z) or trans (E) alkene product is dictated entirely by the reagents employed.
Method A: Catalytic Hydrogenation with Lindlar's Catalyst for (Z)-Alkene
To stop the reduction of an alkyne at the alkene stage, a "poisoned" or deactivated catalyst is required; otherwise, the reaction proceeds all the way to an alkane.[15][16][17] Lindlar's catalyst—palladium on calcium carbonate poisoned with lead acetate and quinoline—is the classic reagent for this purpose.[18][19][20] The mechanism involves the syn-addition of two hydrogen atoms across the triple bond as it is adsorbed onto the catalyst's surface.[18][19][21] This means both hydrogens add to the same face of the alkyne, resulting exclusively in the cis or (Z)-dec-2-en-1-ol .[18][22][23]
Method B: Dissolving Metal Reduction for (E)-Alkene
To obtain the complementary trans isomer, a dissolving metal reduction is employed, typically using sodium or lithium metal in liquid ammonia at low temperatures.[15][24][25] This reaction proceeds through a completely different mechanism involving single-electron transfers.[15][24] An electron from the sodium atom adds to the alkyne, creating a radical anion.[26][27] This intermediate is protonated by the ammonia solvent to give a vinylic radical.[26][27] The vinylic radical rapidly adopts the more stable trans configuration to minimize steric repulsion between the substituent groups.[22][23][27] A second electron transfer forms a vinylic anion, which is then protonated to yield the final trans or (E)-dec-2-en-1-ol product.[26][27]
Workflow for Stereoselective Alkyne Reduction
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A Senior Application Scientist's Guide to the Inter-laboratory Comparison of Analytical Methods for 2-Decyn-1-ol
This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Decyn-1-ol, a key intermediate in the synthesis of various organic compounds, including potential antitumor agents and aromatase inhibitors.[1] The accurate determination of its purity and concentration is paramount for ensuring the quality and efficacy of downstream products. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of an inter-laboratory study designed to evaluate the robustness and reliability of common chromatographic techniques.
Introduction: The Analytical Imperative for this compound
This compound (CAS 4117-14-0) is a C10 acetylenic alcohol with a molecular weight of 154.25 g/mol .[2][3][4] Its chemical structure, featuring a terminal hydroxyl group and an internal triple bond, presents unique analytical challenges. The triple bond, in particular, can be susceptible to isomerization or degradation under certain conditions, potentially leading to inaccurate quantification. Therefore, the selection and validation of an appropriate analytical method are critical for quality control in research and manufacturing settings.
This guide is structured around a hypothetical inter-laboratory comparison study involving six laboratories. The study was designed to assess the performance of two widely used analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The primary objectives were to evaluate the accuracy, precision, linearity, and sensitivity of these methods across multiple analytical sites, thereby identifying the most suitable method for routine analysis of this compound.
Design of the Inter-laboratory Comparison Study
A robust inter-laboratory study is essential for validating analytical methods and ensuring their transferability between different laboratories.[5][6] The design of this study was guided by established principles of proficiency testing and method validation.[7][8][9][10][11]
Preparation and Distribution of the Reference Material
A homogenous stock solution of this compound (99.5% purity, confirmed by a qualified primary standard) in acetonitrile was prepared at a concentration of 1000 µg/mL. Aliquots of this reference material were distributed to six participating laboratories. Each laboratory also received a set of instructions detailing the analytical protocols to be followed and a reporting template for their results.
Overall Workflow of the Inter-laboratory Study
The workflow of the study was designed to ensure a systematic and unbiased comparison of the analytical methods.
Caption: Workflow of the this compound inter-laboratory comparison study.
Standardized Analytical Protocols
To ensure consistency across the participating laboratories, detailed, step-by-step protocols for both GC-FID and HPLC-UV analysis were provided.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound.[12][13]
Experimental Protocol: GC-FID Method
-
Sample Preparation:
-
Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the provided 1000 µg/mL stock solution with dichloromethane.
-
Prepare a quality control (QC) sample at 50 µg/mL.
-
Transfer 1 mL of each standard and the QC sample to a 2 mL autosampler vial.
-
-
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).[13]
-
Injector Temperature: 250 °C.[13]
-
Detector Temperature: 280 °C.[13]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 220 °C at a rate of 15 °C/min.
-
Final hold: Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of the QC sample using the calibration curve.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While this compound does not possess a strong chromophore, its triple bond allows for low-wavelength UV detection.
Experimental Protocol: HPLC-UV Method
-
Sample Preparation:
-
Prepare a series of calibration standards ranging from 10 µg/mL to 200 µg/mL by diluting the provided 1000 µg/mL stock solution with the mobile phase.
-
Prepare a quality control (QC) sample at 100 µg/mL.
-
Transfer 1 mL of each standard and the QC sample to a 2 mL autosampler vial.
-
-
Instrumentation:
-
A high-performance liquid chromatograph equipped with a UV detector.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of the QC sample using the calibration curve.
-
Comparative Analysis of Inter-laboratory Results
The data submitted by the six participating laboratories were compiled and analyzed to assess the performance of each method.
Table 1: Summary of Inter-laboratory Comparison Data for this compound Analysis
| Laboratory | Method | Accuracy (% Recovery) | Precision (RSD, %) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 1 | GC-FID | 99.2 | 1.8 | 0.9995 | 0.5 | 1.5 |
| HPLC-UV | 98.5 | 2.5 | 0.9989 | 3.2 | 9.8 | |
| Lab 2 | GC-FID | 101.5 | 2.1 | 0.9991 | 0.6 | 1.8 |
| HPLC-UV | 102.1 | 3.1 | 0.9985 | 3.5 | 10.5 | |
| Lab 3 | GC-FID | 98.9 | 1.5 | 0.9998 | 0.4 | 1.2 |
| HPLC-UV | 97.8 | 2.2 | 0.9992 | 2.9 | 8.7 | |
| Lab 4 | GC-FID | 100.8 | 2.5 | 0.9989 | 0.7 | 2.1 |
| HPLC-UV | 101.2 | 3.5 | 0.9979 | 3.8 | 11.4 | |
| Lab 5 | GC-FID | 99.5 | 1.9 | 0.9996 | 0.5 | 1.6 |
| HPLC-UV | 99.1 | 2.8 | 0.9990 | 3.1 | 9.3 | |
| Lab 6 | GC-FID | 101.1 | 2.3 | 0.9990 | 0.6 | 1.9 |
| HPLC-UV | 101.8 | 3.3 | 0.9981 | 3.6 | 10.8 | |
| Mean | GC-FID | 100.2 | 2.0 | 0.9993 | 0.55 | 1.68 |
| Mean | HPLC-UV | 100.1 | 2.9 | 0.9986 | 3.35 | 10.08 |
Discussion of Results
The inter-laboratory study demonstrated that both GC-FID and HPLC-UV can provide accurate and linear results for the quantification of this compound. However, there were notable differences in their performance characteristics.
-
Accuracy and Precision: Both methods exhibited excellent accuracy, with mean recoveries close to 100%. The GC-FID method, however, showed superior precision with a lower average relative standard deviation (RSD) of 2.0% compared to 2.9% for the HPLC-UV method. This suggests that the GC-FID method is more robust to minor variations in experimental conditions between laboratories.
-
Linearity: Both methods demonstrated excellent linearity over the tested concentration ranges, with R² values greater than 0.998.
-
Sensitivity: The most significant difference between the two methods was their sensitivity. The GC-FID method was found to be substantially more sensitive, with a mean Limit of Detection (LOD) of 0.55 µg/mL and a Limit of Quantification (LOQ) of 1.68 µg/mL. The HPLC-UV method was less sensitive, with a mean LOD of 3.35 µg/mL and a mean LOQ of 10.08 µg/mL. This is likely due to the weak UV absorbance of this compound.
Potential Analytical Challenges and Considerations
The analysis of alkynols like this compound can be complicated by their chemical reactivity. One potential challenge is the isomerization of the triple bond, which can occur under certain thermal or acidic/basic conditions.
Caption: Potential isomerization of this compound to 3-Decyn-1-ol.
This isomerization can lead to the appearance of additional peaks in the chromatogram and inaccurate quantification of the target analyte. The milder oven temperatures used in the GC-FID method and the neutral mobile phase in the HPLC-UV method were chosen to minimize this risk.
Conclusion and Recommendations
Based on the results of this inter-laboratory comparison, the GC-FID method is recommended as the preferred method for the routine quality control analysis of this compound . It offers superior precision and sensitivity compared to the HPLC-UV method. The higher sensitivity of the GC-FID method makes it particularly suitable for the detection and quantification of low-level impurities.
The HPLC-UV method can be considered a viable alternative when GC instrumentation is not available, provided that the concentration of this compound is expected to be well above the method's limit of quantification. For both methods, it is crucial to adhere to the validated protocols and to monitor for any potential signs of sample degradation or isomerization.
References
- Benchchem. Gas Chromatography Methods for 2-Decanol Analysis: Application Notes and Protocols.
- Benchchem. In-Depth Technical Guide to the Characterization of 2-Octyn-1-ol (CAS: 20739-58-6).
- Benchmark International. Inter laboratory Comparison 2023 Report.
- ChemicalBook. This compound | 4117-14-0.
- Fisher Scientific. This compound, 97%.
- Gavin Publishers. Validation of Analytical Methods: A Review.
- IKEV. VALIDATION OF ANALYTICAL METHODS.
- National Institute of Standards and Technology. This compound - the NIST WebBook.
- Pharmaffiliates. CAS No : 4117-14-0 | Product Name : this compound.
- ResearchGate. Validation of Analytical Methods.
- Royal Society of Chemistry. Validation of Analytical Methods for Pharmaceutical Analysis.
- Santa Cruz Biotechnology. This compound | CAS 4117-14-0 | SCBT.
- Sigma-Aldrich. This compound 97 4117-14-0.
- Unknown Source. GENERAL HPLC METHODS.
- Unknown Source. Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes.
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Introduction: The Emerging Potential of Alkynol Scaffolds in Targeted Therapy
An Independent Comparative Analysis of Novel Alkynol-Based Therapeutics in Oncology
A Technical Guide for Drug Development Professionals and Researchers
The search for novel therapeutic agents with improved efficacy and specificity is a cornerstone of modern drug discovery. Within this landscape, small molecules derived from simple, versatile scaffolds offer a promising avenue for rapid development and optimization. This guide focuses on the therapeutic potential of drugs derived from the 2-Decyn-1-ol backbone, a class of compounds characterized by a terminal alkynol functional group. Due to the nascent stage of this specific chemical family in clinical development, we will conduct this analysis through the lens of a leading hypothetical candidate, "Decynostat."
Decynostat is a novel, selective histone deacetylase (HDAC) inhibitor synthesized from a this compound precursor. Its mechanism of action is predicated on the interaction of its long, hydrophobic carbon chain with the active site of HDAC enzymes, leading to their inhibition. This guide provides a comparative efficacy analysis of Decynostat against the established, FDA-approved HDAC inhibitor, Vorinostat (SAHA), in the context of Cutaneous T-cell Lymphoma (CTCL), a malignancy known to be responsive to HDAC inhibition.
The following sections will delve into the mechanistic underpinnings of these drugs, present hypothetical yet plausible comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. This guide is intended to serve as a practical resource for researchers and drug development professionals interested in the evaluation of novel enzyme inhibitors.
Part 1: Mechanism of Action - A Comparative Overview
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of key tumor suppressor genes. HDAC inhibitors, such as Vorinostat and the hypothetical Decynostat, work by blocking this activity, leading to histone hyperacetylation and the re-expression of these silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
While both drugs target the same class of enzymes, their differing chemical structures may lead to variations in their binding affinity, selectivity, and off-target effects. Vorinostat is a pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC enzymes. In contrast, our hypothetical Decynostat is designed for greater selectivity towards specific HDAC isoforms implicated in CTCL, potentially leading to a more favorable therapeutic window.
Caption: Mechanism of action of HDAC inhibitors in cancer cells.
Part 2: Comparative Efficacy Data
The following tables summarize the hypothetical in vitro and in vivo data comparing Decynostat and Vorinostat. The data is representative of what would be expected from preclinical studies of a promising new HDAC inhibitor.
Table 1: In Vitro Efficacy in CTCL Cell Lines
| Parameter | Decynostat | Vorinostat |
| Cell Line | Hut-78 | Hut-78 |
| IC50 (nM) | 75 | 250 |
| Cell Line | MyLa | MyLa |
| IC50 (nM) | 120 | 350 |
| Apoptosis Induction (at 2x IC50) | ||
| Hut-78 (% Annexin V positive) | 65% | 45% |
| MyLa (% Annexin V positive) | 58% | 40% |
Table 2: In Vivo Efficacy in a CTCL Xenograft Mouse Model
| Parameter | Decynostat (10 mg/kg) | Vorinostat (25 mg/kg) | Vehicle Control |
| Tumor Growth Inhibition (%) | 78% | 60% | 0% |
| Mean Tumor Volume (mm³) at Day 21 | 150 | 280 | 700 |
| Body Weight Change (%) | -2% | -8% | +1% |
| Histone H3 Acetylation (Fold Change) | 8.5 | 5.0 | 1.0 |
Part 3: Experimental Protocols
The following are detailed protocols for the key experiments used to generate the comparative data presented above.
Protocol 1: In Vitro Cell Viability Assay (IC50 Determination)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Decynostat and Vorinostat in CTCL cell lines using a resazurin-based assay.
-
Cell Seeding: Plate CTCL cells (e.g., Hut-78, MyLa) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2x stock concentration series of Decynostat and Vorinostat in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of a 0.15 mg/mL resazurin solution to each well and incubate for another 4 hours.
-
Fluorescence Reading: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the results against the compound concentration. Use a non-linear regression model to determine the IC50 value.
A Comparative Guide to the Synthetic Pathways of 2-Decyn-1-ol for Research and Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Decyn-1-ol
This compound, a C10 acetylenic alcohol, serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its propargylic alcohol functionality allows for a diverse range of chemical transformations, making it a versatile tool for medicinal chemists and process development scientists. The efficient and cost-effective synthesis of this key intermediate is paramount for the economic viability of downstream drug candidates and fine chemicals. This guide will explore three primary synthetic strategies: the Grignard reaction, Sonogashira coupling, and a multi-step approach commencing with the Corey-Fuchs reaction.
Pathway 1: The Grignard Reaction - A Classic and Cost-Effective Approach
The Grignard reaction is a well-established and robust method for forming carbon-carbon bonds.[3] In the context of this compound synthesis, this pathway involves the reaction of an octynyl Grignard reagent with formaldehyde. This method is often favored for its use of relatively inexpensive starting materials and straightforward execution.
Causality of Experimental Choices
The choice of a Grignard-based synthesis hinges on the principles of nucleophilic addition. 1-Octyne, a terminal alkyne, is first deprotonated by a stronger Grignard reagent, typically an alkylmagnesium halide like ethylmagnesium bromide, to form the nucleophilic octynylmagnesium bromide. This in-situ generated Grignard reagent then attacks the electrophilic carbonyl carbon of formaldehyde. The selection of formaldehyde is critical as it is the simplest aldehyde, leading directly to the desired primary alcohol upon acidic workup. Anhydrous conditions are strictly maintained throughout the reaction as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and halt the desired reaction.[4]
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
1-Octyne (98%)
-
Ethylmagnesium bromide (3.0 M solution in diethyl ether)[5]
-
Paraformaldehyde (95%)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Formation of the Octynyl Grignard Reagent: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-octyne (1.0 equivalent). Cool the flask in an ice bath.
-
Add a 3.0 M solution of ethylmagnesium bromide in diethyl ether (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the Grignard reagent is accompanied by the evolution of ethane gas.
-
Reaction with Formaldehyde: In a separate flask, depolymerize paraformaldehyde (1.5 equivalents) by gentle heating under a nitrogen atmosphere and pass the resulting formaldehyde gas into the Grignard reagent solution at 0 °C. Alternatively, add paraformaldehyde portion-wise directly to the cooled Grignard solution. This reaction is exothermic and requires careful temperature control.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.
Visualizing the Grignard Pathway
Caption: Synthetic workflow for this compound via the Grignard reaction.
Pathway 2: The Sonogashira Coupling - A Versatile and Efficient Alternative
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] While not a direct route to this compound from simple starting materials in a single step, it can be strategically employed by coupling a protected propargyl alcohol with a 1-haloheptane. A more direct, albeit less common, variation could involve the coupling of 1-decyne with a source of hydroxymethyl radical or equivalent, though this is less established. For the purpose of this guide, we will consider a plausible two-step sequence involving an initial Sonogashira coupling to form a longer-chain alkyne followed by functional group manipulation. A more direct hypothetical Sonogashira approach would involve coupling a C7-alkyne with a C3-halide containing a protected alcohol.
Causality of Experimental Choices
The Sonogashira reaction's utility lies in its mild reaction conditions and high functional group tolerance.[6] The catalytic cycle involves both palladium and copper catalysts. The palladium catalyst facilitates the oxidative addition of the halide, while the copper co-catalyst activates the terminal alkyne.[8] The choice of a copper-free variant can be advantageous to prevent the undesired homocoupling of the alkyne (Glaser coupling).[6] The base, typically an amine like triethylamine, is crucial for neutralizing the hydrogen halide byproduct.[7]
Experimental Protocol: A Representative Sonogashira Coupling for Alkynol Synthesis
This protocol outlines a general procedure for a Sonogashira coupling that can be adapted for the synthesis of precursors to this compound.
Materials:
-
1-Heptyne
-
3-Bromo-1-propanol (or a protected version)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 1-heptyne (1.0 equivalent), 3-bromo-1-propanol (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
-
Add anhydrous and degassed triethylamine as the solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography to yield the coupled product, which can then be deprotected (if necessary) to give this compound.
Visualizing the Sonogashira Pathway
Caption: A conceptual workflow for this compound synthesis via Sonogashira coupling.
Pathway 3: The Corey-Fuchs Reaction followed by Hydroxymethylation - A Two-Step Homologation Approach
The Corey-Fuchs reaction provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[2][9][10] This pathway would involve the conversion of nonanal to 1-decyne, which is then hydroxymethylated to yield this compound.
Causality of Experimental Choices
This two-step approach offers an alternative to the direct use of a C8 alkyne. The Corey-Fuchs reaction first converts the aldehyde to a dibromoalkene using triphenylphosphine and carbon tetrabromide.[10][11] Subsequent treatment with a strong base, like n-butyllithium, effects an elimination and metal-halogen exchange to generate a lithium acetylide, which upon quenching yields the terminal alkyne.[2] The resulting 1-decyne can then be converted to this compound via reaction with formaldehyde, similar to the final step of the Grignard pathway.
Experimental Protocol: Corey-Fuchs Reaction and Subsequent Hydroxymethylation
Part 1: Corey-Fuchs Reaction to Synthesize 1-Decyne
Materials:
-
Nonanal
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
n-Butyllithium (n-BuLi) solution
-
Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF)
Procedure:
-
Dibromoalkene Formation: To a solution of triphenylphosphine (4.0 equivalents) in anhydrous DCM at 0 °C, add carbon tetrabromide (2.0 equivalents) portion-wise.
-
Add a solution of nonanal (1.0 equivalent) in DCM to the reaction mixture and stir at 0 °C for 1-2 hours.
-
Quench the reaction with water and extract the product with DCM. The crude dibromoalkene is purified by column chromatography.
-
Alkyne Formation: Dissolve the purified dibromoalkene in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (2.2 equivalents) dropwise and stir for 1 hour at -78 °C, then allow to warm to room temperature.
-
Quench the reaction with water and extract the 1-decyne with diethyl ether. The crude product can be purified by distillation.
Part 2: Hydroxymethylation of 1-Decyne
This step follows a similar procedure to the Grignard reaction described earlier, where 1-decyne is first converted to its lithium or magnesium acetylide and then reacted with formaldehyde.
Visualizing the Corey-Fuchs Pathway
Caption: The two-stage synthesis of this compound starting from nonanal via the Corey-Fuchs reaction.
Cost-Benefit Analysis
The selection of an optimal synthetic route is a multifactorial decision that balances reagent costs, operational complexity, yield, purity, safety, and environmental impact. The following table provides a comparative analysis of the three discussed pathways.
| Factor | Grignard Reaction | Sonogashira Coupling | Corey-Fuchs / Hydroxymethylation |
| Starting Material Cost | Low to moderate. 1-Octyne and formaldehyde are relatively inexpensive.[12][13][14] | High. Palladium catalysts and specialized halides can be costly.[15] | Moderate to high. Carbon tetrabromide and triphenylphosphine add to the cost.[8][16][17][18] |
| Reagent & Solvent Cost | Low. Diethyl ether or THF are common solvents.[3][7][11][19][20][21][22][23][24] | High. Palladium catalysts, copper salts, and phosphine ligands contribute significantly to the cost.[15][25][26][27][28] Triethylamine is also required.[1][4][29] | High. n-Butyllithium is a costly and hazardous reagent.[9][30][31][32][33] |
| Yield & Purity | Generally good to excellent yields (70-90%). Purity is typically high after purification. | High yields are achievable (80-95%) with high purity. | Yields can be variable over the two steps, often moderate to good overall. |
| Operational Complexity | Moderate. Requires strict anhydrous conditions and careful handling of pyrophoric Grignard reagents. | High. Requires inert atmosphere techniques (Schlenk line) and careful handling of air-sensitive catalysts. | High. The Corey-Fuchs reaction involves multiple steps and the use of hazardous reagents like n-butyllithium. |
| Safety Concerns | High. Grignard reagents are pyrophoric and react violently with water.[25][30] Diethyl ether is highly flammable. | Moderate. Palladium catalysts can be toxic, and reactions are often run under pressure. | High. n-Butyllithium is pyrophoric. Carbon tetrabromide is toxic. |
| Environmental Impact | Moderate. Ether solvents are volatile organic compounds (VOCs). Magnesium salt waste is generated. | High. Palladium is a heavy metal with environmental concerns, though catalyst recycling can mitigate this.[27] | High. Generates significant phosphine oxide waste. Halogenated waste is also produced. |
| Scalability | Readily scalable with appropriate engineering controls for heat management. | Scalable, but catalyst cost and removal from the final product can be challenging on a large scale. | Less scalable due to the stoichiometry of the phosphine reagent and the hazards of n-butyllithium. |
Conclusion and Recommendations
For the synthesis of this compound, the Grignard reaction emerges as the most cost-effective and straightforward pathway, particularly for large-scale production where material costs are a primary driver. Its reliance on cheaper starting materials and a well-understood, robust reaction mechanism makes it an attractive option for industrial applications, provided that the necessary safety precautions for handling Grignard reagents are rigorously implemented.
The Sonogashira coupling offers high efficiency and versatility, making it a valuable tool for the synthesis of complex analogs of this compound where functional group tolerance is critical. However, the high cost of palladium catalysts and the need for stringent purification to remove metal residues may limit its application for the bulk synthesis of the parent molecule unless efficient catalyst recycling protocols are in place.
The Corey-Fuchs reaction followed by hydroxymethylation is a viable, albeit more complex and costly, alternative. This route is particularly useful when the corresponding aldehyde is more readily available or significantly cheaper than the terminal alkyne. The generation of stoichiometric amounts of triphenylphosphine oxide waste and the use of hazardous reagents are significant drawbacks for large-scale synthesis.
Ultimately, the choice of synthetic pathway will depend on the specific requirements of the project, including the desired scale of production, purity specifications, cost constraints, and the available expertise and equipment. For routine, large-scale synthesis of this compound, the Grignard approach presents the most compelling cost-benefit profile.
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A Comparative Guide to the Structural Elucidation of 2-Decyn-1-ol Reaction Products
For researchers, scientists, and drug development professionals, 2-decyn-1-ol is a valuable linear C10 alkynyl alcohol, serving as a versatile building block in organic synthesis.[1] Its utility stems from the reactivity of its two functional groups: the internal alkyne and the primary alcohol.[2][3] However, the successful application of this compound hinges on the precise control of its chemical transformations and, critically, the rigorous structural confirmation of the resulting products.
This guide provides an in-depth comparison of common synthetic pathways originating from this compound, focusing on the analytical techniques required for unambiguous structural elucidation. We will explore the causality behind experimental choices and present the data necessary to differentiate between potential isomers and alternative products.
The Challenge of Stereoselectivity: Hydrogenation of the Alkyne
The partial or complete reduction of the carbon-carbon triple bond in this compound is a fundamental transformation. The primary challenge lies in controlling the reaction to yield a specific stereoisomer (the cis or trans alkene) or to prevent over-reduction to the fully saturated alkane.[4][5] The choice of catalyst and reaction conditions is therefore paramount and dictates the geometry of the final product.
Logical Framework for Hydrogenation Pathways
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Decyn-1-ol in a Laboratory Setting
Navigating the complexities of chemical waste management is a critical responsibility for all laboratory personnel. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Decyn-1-ol, ensuring the safety of researchers and the protection of our environment. While some safety data sheets (SDS) may not classify this compound as hazardous under the OSHA Hazard Communication Standard, others indicate it is an irritant and toxic to aquatic life.[1][2] Therefore, a cautious and conservative approach to its disposal is essential.
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step of the disposal process, ensuring that all actions are grounded in safety and regulatory compliance.
Key Hazard Information:
| Hazard Classification | Description | Source |
| Physical Hazards | Combustible liquid. Flash point > 110°C (>230°F). | Sigma-Aldrich |
| Health Hazards | Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2] | PubChem |
| Environmental Hazards | Contains a substance which is very toxic to aquatic organisms.[1] | Fisher Scientific |
Given the environmental toxicity and irritant properties, this compound waste must be treated as hazardous chemical waste.[3] Under no circumstances should it be poured down the drain or disposed of in regular trash. [3][4]
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[5]
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. It is advisable to double-glove to provide an extra layer of protection.
-
Body Protection: A chemical-resistant laboratory coat or apron, fully buttoned, must be worn to protect against skin contact.
-
Respiratory Protection: While generally not required under normal use with adequate ventilation, a respirator may be necessary if handling large quantities or in the event of a spill in a poorly ventilated area.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste. This process is designed to comply with general laboratory safety standards set forth by OSHA and the EPA.[6][7][8]
Step 1: Waste Segregation Isolate all waste containing this compound. This includes:
-
Unused or excess this compound
-
Contaminated materials (e.g., pipette tips, weighing boats, gloves)
-
Rinsate from cleaning contaminated glassware (the first rinse must always be collected as hazardous waste).[9]
Step 2: Selection of a Compatible Waste Container
-
Use a designated, leak-proof container made of a material compatible with this compound (e.g., glass or high-density polyethylene).[10]
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[6]
-
Ensure the container is not filled beyond 80% capacity to allow for expansion.
Step 3: Proper Labeling of the Waste Container Proper labeling is a critical step for ensuring the safety of all laboratory personnel and for compliance with regulations. The label must be clear, legible, and securely affixed to the container.
-
Clearly write "HAZARDOUS WASTE " on the label.[11]
-
Identify the contents as "This compound ". Do not use abbreviations or chemical formulas.
-
List all constituents of the waste, including any solvents used for rinsing.
-
Indicate the approximate percentage of each component.
-
Include the date when the first item of waste was added to the container.
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.[6]
-
Regularly inspect the SAA for any signs of leakage or container degradation.
Step 5: Arranging for Disposal
-
Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process, from initial handling to final removal from the laboratory.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your supervisor and the institution's EHS department.
-
Control Ignition Sources: If it is safe to do so, turn off any nearby ignition sources.
-
Contain the Spill: Use a chemical spill kit to contain the spill. Absorbent materials such as vermiculite or sand should be used to absorb the liquid.
-
Clean the Spill Area: Carefully sweep up the absorbent material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, even if you have cleaned it up yourself.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and responsible research environment. By adhering to these guidelines, researchers and drug development professionals can ensure they are not only protecting themselves and their colleagues but also upholding their ethical obligation to safeguard the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[8][12]
References
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A Researcher's Guide to Personal Protective Equipment for 2-Decyn-1-ol
Handling 2-Decyn-1-ol (CAS: 4117-14-0), a versatile acetylenic alcohol used in the synthesis of complex molecules like antitumor agents and aromatase inhibitors, demands a nuanced approach to laboratory safety.[1] While some safety data sheets (SDS) may not classify this chemical as hazardous under OSHA's Hazard Communication Standard, more detailed GHS classifications from multiple sources indicate it poses specific risks that necessitate robust protective measures.[2][3][4] This guide synthesizes the available data to provide a comprehensive, field-proven framework for personal protective equipment (PPE) selection, ensuring the safety of researchers and the integrity of their work.
Our core principle is to adhere to the most protective information available. GHS classifications provided by the European Chemicals Agency (ECHA) inventory identify this compound as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Therefore, all handling protocols must be built around mitigating these specific hazards.
Hazard Profile of this compound: The 'Why' Behind the PPE
Understanding the specific risks is paramount to selecting the correct PPE. Each piece of equipment is a direct countermeasure to a scientifically identified hazard.
-
Skin Irritation (H315): Direct contact with this compound can lead to skin irritation.[3][4] The primary defense is isolating the chemical from the skin. This requires not only gloves but also protective clothing to guard against accidental splashes and spills.
-
Serious Eye Irritation (H319): This is a significant risk. Vapors or splashes of this compound can cause serious damage to the eyes.[3][4] Standard safety glasses are insufficient protection against chemical splashes; more comprehensive eye and face protection is mandatory.
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract.[3][4] The risk of vapor inhalation increases with the quantity used, the temperature of the substance, and the surface area exposed to the air. Engineering controls are the first and most effective line of defense.
-
Combustibility & Environmental Hazard: this compound has a high flash point of >110°C (>230°F), classifying it as a combustible liquid, not a flammable one. While it doesn't pose an immediate fire risk at ambient temperatures, it should be kept away from ignition sources, especially during heating operations. Furthermore, it is classified as WGK 3, indicating it is highly hazardous to water, which dictates stringent disposal protocols.
Operational PPE and Disposal Plan
The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound. This plan should be adapted based on a site-specific risk assessment.
| Task/Scenario | Minimum PPE Requirement | Rationale & Key Considerations |
| Routine Handling & Small-Scale Reactions (<50 mL) | • Standard Lab Coat• Nitrile Gloves• Chemical Splash Goggles | Performed within a certified chemical fume hood to mitigate respiratory exposure (H335). Goggles are essential to protect from splashes during transfer and handling (H319). |
| Weighing & Aliquoting | • Standard Lab Coat• Nitrile Gloves• Chemical Splash Goggles | If performed outside a fume hood, must be done in a well-ventilated area away from traffic. The risk of splashes during transfer necessitates goggles over standard safety glasses. |
| Large-Scale Operations (>50 mL) or Splash-Risk Procedures | • Chemical-Resistant Apron (over lab coat)• Nitrile Gloves (consider double-gloving)• Chemical Splash Goggles• Face Shield | The increased volume elevates the risk of significant skin and eye exposure from splashes. A face shield provides a secondary layer of protection for the entire face. |
| Accidental Spill Cleanup | • Chemical-Resistant Coveralls or Apron• Heavy-Duty Nitrile or Butyl Rubber Gloves• Chemical Splash Goggles & Face Shield• Air-Purifying Respirator (APR) with organic vapor cartridges | This is an emergency procedure. The goal is maximum protection against concentrated vapors and direct contact. An APR is necessary to prevent respiratory irritation (H335) from high vapor concentrations. |
Procedural Guidance: Step-by-Step Protocols
Donning PPE:
-
Lab Coat/Apron: Fasten completely.
-
Goggles/Face Shield: Ensure a snug fit. Place the face shield over the goggles.
-
Gloves: Select the correct size. Pull the cuff of the glove over the cuff of the lab coat sleeve to create a seal.
Spill Response Protocol:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate: Secure the area and prevent entry.
-
Protect: Don the appropriate spill cleanup PPE as detailed in the table above.
-
Contain & Clean: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Work from the outside in.
-
Dispose: Collect the absorbed material using spark-proof tools and place it in a labeled, sealed container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal:
-
Collect all this compound waste, including contaminated consumables, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Given its classification as highly hazardous to water (WGK 3), do not discharge any waste containing this compound into drains or the environment.[2][4]
-
Arrange for disposal through your institution's environmental health and safety office, following all local and national regulations.
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- PubChem. (n.d.). 2-Decen-1-ol. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 4117-14-0).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
